molecular formula C20H27N5O11S B10860164 Gefapixant Citrate CAS No. 2310299-91-1

Gefapixant Citrate

Cat. No.: B10860164
CAS No.: 2310299-91-1
M. Wt: 545.5 g/mol
InChI Key: AIJVJYUOMCRFOE-UHFFFAOYSA-N
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Description

See also: Gefapixant (has active moiety).

Properties

CAS No.

2310299-91-1

Molecular Formula

C20H27N5O11S

Molecular Weight

545.5 g/mol

IUPAC Name

5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C14H19N5O4S.C6H8O7/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

AIJVJYUOMCRFOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Inner Workings of Gefapixant Citrate: A Technical Guide to its Mechanism of Action in Sensory Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefapixant citrate is a first-in-class, orally active, and selective P2X3 receptor antagonist that has demonstrated significant efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of Gefapixant in sensory neurons, detailing its interaction with P2X3 and P2X2/3 receptors, the subsequent impact on intracellular signaling pathways, and the physiological manifestation of this antagonism. This document summarizes key quantitative data, outlines detailed experimental protocols from pivotal studies, and provides visual representations of the underlying biological processes to offer a comprehensive resource for researchers and professionals in the field of sensory neuroscience and drug development.

Introduction: The Role of P2X3 Receptors in Cough Hypersensitivity

Chronic cough is a prevalent and debilitating condition, with a subset of patients experiencing refractory or unexplained chronic cough that is unresponsive to conventional therapies.[3] A key pathophysiological driver of this condition is the hypersensitization of sensory neurons innervating the airways.[4] Extracellular adenosine triphosphate (ATP) has been identified as a critical mediator in this process, acting through purinergic P2X receptors on afferent nerve fibers.

The P2X3 receptor, a ligand-gated ion channel, is predominantly expressed on sensory C-fibers of the vagus nerve in the airways. Under conditions of inflammation or cellular stress, ATP is released from airway mucosal cells and binds to P2X3 receptors. This binding triggers a conformational change in the receptor, opening a non-selective cation channel and leading to membrane depolarization and the initiation of an action potential. This activation of vagal C-fibers is perceived as an urge to cough, initiating the cough reflex. Gefapixant's therapeutic effect stems from its ability to potently and selectively antagonize this ATP-mediated activation of P2X3 receptors.

Molecular Mechanism of Action of Gefapixant

Gefapixant acts as a reversible, non-competitive, and selective allosteric antagonist of human P2X3 and, to a lesser extent, P2X2/3 receptors. This allosteric modulation means that Gefapixant does not directly compete with ATP for its binding site but rather binds to a distinct site on the receptor protein. This binding induces a conformational change that prevents the channel from opening, even when ATP is bound.

Structural studies have revealed that Gefapixant binds to a pocket formed by the left flipper and lower body domains of the P2X3 receptor subunit. This binding stabilizes the closed state of the channel, thereby inhibiting the influx of cations and preventing the depolarization of the sensory neuron.

Signaling Pathway of P2X3 Receptor Activation and Gefapixant Inhibition

The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X3 receptor and the inhibitory effect of Gefapixant.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Closed State) ATP->P2X3 Binds Gefapixant Gefapixant Gefapixant->P2X3 Binds (Allosteric site) P2X3_Open P2X3 Receptor (Open State) P2X3->P2X3_Open Conformational Change P2X3_Blocked P2X3 Receptor (Blocked State) P2X3->P2X3_Blocked Stabilizes Closed State Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Open->Cation_Influx Allows P2X3_Blocked->P2X3_Open Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Reflex Cough Reflex Initiation Action_Potential->Cough_Reflex

Figure 1: P2X3 Receptor Signaling and Gefapixant Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for Gefapixant, including its binding affinities and clinical efficacy from major clinical trials.

Table 1: In Vitro Potency of Gefapixant
Receptor SubtypeAssay TypeIC50 (nM)Reference
Human P2X3Whole-cell patch clamp153
Human P2X2/3Whole-cell patch clamp220
Human P2X3Radioligand Binding (AF-353)9.9 ± 1.1
Human P2X3Intracellular Calcium Flux (AF-353)7.3 - 8.5 (pIC50)
Table 2: Clinical Efficacy of Gefapixant in Refractory/Unexplained Chronic Cough (COUGH-1 & COUGH-2 Phase 3 Trials)
StudyTreatment GroupDurationPrimary Endpoint: Reduction in 24-hour Cough Frequency vs. Placebo (95% CI)p-valueReference
COUGH-1Gefapixant 45 mg BID12 weeks18.5% (32.9 to 0.9)0.041
COUGH-2Gefapixant 45 mg BID24 weeks14.6% (26.1 to 1.4)0.031
COUGH-1Gefapixant 15 mg BID12 weeksNot statistically significant-
COUGH-2Gefapixant 15 mg BID24 weeksNot statistically significant-
Table 3: Common Adverse Events (COUGH-1 & COUGH-2)
Adverse EventGefapixant 45 mg BID (%)Placebo (%)Reference
Dysgeusia (Taste disturbance)21.11.9
Ageusia (Loss of taste)6.50.3
Hypogeusia (Decreased taste)6.10.5

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action and efficacy of Gefapixant.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Whole-cell patch-clamp electrophysiology is a gold-standard technique for studying the activity of ion channels like the P2X3 receptor.

  • Cell Lines: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing human P2X3 or P2X2/3 receptors are commonly used.

  • Solutions:

    • Extracellular (bath) solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 145 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Recording:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • The P2X3 receptor agonist, ATP or the more stable analog α,β-methylene ATP (α,β-meATP), is applied to the cells to evoke an inward current.

    • Gefapixant is pre-applied or co-applied with the agonist to determine its inhibitory effect on the agonist-evoked current.

    • The concentration of Gefapixant that inhibits 50% of the maximal agonist response (IC50) is calculated.

Patch_Clamp_Workflow Start Start: Prepare Cell Culture (HEK293 expressing P2X3) Prepare_Solutions Prepare Extracellular and Intracellular Solutions Start->Prepare_Solutions Pull_Pipette Pull Glass Micropipette (3-5 MΩ resistance) Prepare_Solutions->Pull_Pipette Fill_Pipette Fill Pipette with Intracellular Solution Pull_Pipette->Fill_Pipette Approach_Cell Approach Cell and Form Gigaohm Seal Fill_Pipette->Approach_Cell Rupture_Membrane Rupture Membrane to Achieve Whole-Cell Configuration Approach_Cell->Rupture_Membrane Voltage_Clamp Set Holding Potential (-60 mV) Rupture_Membrane->Voltage_Clamp Apply_Agonist Apply Agonist (ATP) to Evoke Current Voltage_Clamp->Apply_Agonist Record_Current Record Inward Current Apply_Agonist->Record_Current Record_Inhibited_Current Record Inhibited Current Apply_Agonist->Record_Inhibited_Current Apply_Gefapixant Apply Gefapixant Record_Current->Apply_Gefapixant Apply_Gefapixant->Apply_Agonist Re-apply Agonist Analyze_Data Analyze Data and Calculate IC50 Record_Inhibited_Current->Analyze_Data

Figure 2: Generalized Workflow for Whole-Cell Patch Clamp Experiments.
Clinical Trial Design: COUGH-1 and COUGH-2

The efficacy and safety of Gefapixant were established in two large, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 clinical trials (COUGH-1 and COUGH-2).

  • Participants: Adults with refractory or unexplained chronic cough for at least one year.

  • Interventions: Patients were randomized to receive Gefapixant (15 mg or 45 mg twice daily) or placebo.

  • Primary Efficacy Endpoint: The primary endpoint was the change from baseline in 24-hour cough frequency at week 12 (COUGH-1) and week 24 (COUGH-2).

  • Cough Frequency Monitoring: Coughs were objectively measured using an ambulatory digital cough recorder. The recordings were analyzed to determine the number of coughs per hour.

  • Secondary Endpoints: These included awake cough frequency and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) and a cough severity visual analog scale (VAS).

  • Safety Assessments: Adverse events were monitored throughout the studies, with a particular focus on taste-related side effects.

Clinical_Trial_Design Screening Screening of Patients with Refractory/Unexplained Chronic Cough Randomization Randomization (1:1:1) Screening->Randomization Placebo_Arm Placebo Arm Randomization->Placebo_Arm Gefapixant_15mg_Arm Gefapixant 15mg BID Arm Randomization->Gefapixant_15mg_Arm Gefapixant_45mg_Arm Gefapixant 45mg BID Arm Randomization->Gefapixant_45mg_Arm Treatment_Period Treatment Period (12 or 24 weeks) Placebo_Arm->Treatment_Period Gefapixant_15mg_Arm->Treatment_Period Gefapixant_45mg_Arm->Treatment_Period Follow_Up Follow-Up Period Treatment_Period->Follow_Up Primary_Endpoint Primary Endpoint Assessment: 24-hour Cough Frequency Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Awake Cough Frequency, LCQ, VAS Treatment_Period->Secondary_Endpoints Safety_Monitoring Safety Monitoring: Adverse Events Treatment_Period->Safety_Monitoring Follow_Up->Safety_Monitoring

Figure 3: Simplified Design of the COUGH-1 and COUGH-2 Clinical Trials.

Conclusion

This compound represents a significant advancement in the treatment of refractory and unexplained chronic cough by targeting the underlying mechanism of sensory nerve hypersensitization. Its action as a selective, non-competitive allosteric antagonist of P2X3 and P2X2/3 receptors effectively dampens the ATP-mediated signaling cascade that initiates the cough reflex. The robust data from in vitro studies and large-scale clinical trials have elucidated its mechanism of action and confirmed its clinical efficacy and safety profile. This technical guide provides a comprehensive overview of the current understanding of Gefapixant's pharmacology, serving as a valuable resource for ongoing research and development in the field of sensory neuron modulation.

References

An In-depth Technical Guide to P2X3 Receptor Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X3 receptor, an ATP-gated ion channel, is a key player in nociceptive signaling and has emerged as a promising therapeutic target for chronic pain and other sensory disorders.[1][2] Predominantly expressed in primary afferent neurons, its activation by extracellular ATP triggers a cascade of intracellular events that modulate neuronal excitability and gene expression.[3][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways of the P2X3 receptor, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its complex biology.

Core Signaling Pathways

Activation of the P2X3 receptor initiates a rapid influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization.[3] The subsequent increase in intracellular Ca2+ concentration is a critical event that triggers multiple downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and other serine/threonine kinases.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

The ERK1/2 pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. In the context of P2X3 receptor activation, the ERK1/2 pathway is implicated in neuronal sensitization and pain signaling.

  • Activation Mechanism: P2X3 receptor-mediated Ca2+ influx activates upstream kinases that converge on the ERK1/2 cascade. While the precise intermediates are still under investigation, potential activators include Ras- and Rap-GTPases, and protein kinase C (PKC).

  • Downstream Effects: Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression.

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Pathway

The p38 MAPK pathway is primarily activated by cellular stress and inflammatory cytokines and plays a crucial role in inflammation and apoptosis. Its activation downstream of P2X3 receptors contributes to the maintenance of pathological pain states.

  • Activation Mechanism: Similar to the ERK1/2 pathway, p38 MAPK activation is triggered by the rise in intracellular Ca2+ following P2X3 receptor stimulation. Upstream activators include MAPKKKs (e.g., TAK1, ASK1) and MAPKKs (MKK3, MKK6).

  • Downstream Effects: Activated p38 MAPK can phosphorylate various substrates, including other kinases (e.g., MAPKAPK2) and transcription factors, thereby regulating inflammatory responses and neuronal plasticity. Crosstalk between the ERK1/2 and p38 MAPK pathways has been reported, suggesting a complex interplay in modulating cellular responses.

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway

The PLC/PKC pathway is a classic signaling cascade involved in a wide range of cellular processes. Activation of this pathway downstream of P2X3 receptors can modulate receptor function and contribute to neuronal sensitization.

  • Activation Mechanism: The influx of Ca2+ through P2X3 channels can directly or indirectly activate phospholipase C (PLC) isoforms. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG, in conjunction with Ca2+, activates protein kinase C (PKC) isoforms.

  • Downstream Effects: Activated PKC can phosphorylate the P2X3 receptor itself or associated proteins, leading to changes in channel gating, trafficking, and sensitization. Different PKC isoforms may have distinct roles in this process.

Interaction with Scaffolding Proteins: CASK

The calcium/calmodulin-dependent serine protein kinase (CASK) is a scaffolding protein that has been shown to interact with the P2X3 receptor. This interaction is thought to be important for the proper localization, stability, and function of the receptor at the plasma membrane, thereby influencing its signaling output.

Quantitative Data Summary

The following tables summarize key quantitative data related to P2X3 receptor function and pharmacology.

Table 1: Agonist and Antagonist Affinities (IC50/EC50)

CompoundReceptorSpeciesAssayValue (nM)Reference
ATPP2X3RatPatch Clamp1520
α,β-meATPP2X3RatPatch Clamp1780
A-317491P2X3 & P2X2/3HumanNot Specified20
Gefapixant (AF-219)P2X3HumanNot Specified30
TNP-ATPP2X3RatNot Specified>1000
P2X3 antagonist 34P2X3HumanNot Specified25
P2X3 antagonist 34P2X3RatNot Specified92
P2X3 antagonist 38P2X3HumanNot Specified132
P2X3 antagonist 38P2X3RatNot Specified165

Table 2: P2X3 Receptor Kinetics

ParameterConditionValueReference
Activation Time Constant20 µM CTP10-200 ms
Desensitization Time Constant20 µM CTP100-200 ms
Recovery from Desensitization (t1/2)10 µM ATP~2.4 min
Recovery from Desensitization (t1/2)10 µM α,β-meATP~0.9 min

Signaling Pathway and Experimental Workflow Diagrams

P2X3 Receptor Downstream Signaling Pathways

P2X3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus P2X3 P2X3 Receptor Ca_ion Ca²⁺ P2X3->Ca_ion influx Na_ion Na⁺ P2X3->Na_ion influx ATP ATP ATP->P2X3 binds PLC PLC Ca_ion->PLC activates PKC PKC Ca_ion->PKC co-activates MAP3K MAP3K (e.g., TAK1, ASK1) Ca_ion->MAP3K activates Ras_Raf Ras/Raf Ca_ion->Ras_Raf activates Depolarization Membrane Depolarization Na_ion->Depolarization PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG DAG->PKC activates PKC->P2X3 phosphorylates (sensitization) MKK3_6 MKK3/6 MAP3K->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 activates CREB CREB p38->CREB phosphorylates MEK1_2 MEK1/2 Ras_Raf->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 activates ERK1_2->CREB phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Inflammation) CREB->Gene_Expression regulates

Caption: P2X3 receptor downstream signaling cascades.

Experimental Workflow: Co-Immunoprecipitation of P2X3 and CASK

CoIP_Workflow start Start: Sensory Neuron Culture lysis Cell Lysis (Non-denaturing buffer with protease/phosphatase inhibitors) start->lysis preclear Pre-clearing Lysate (with control IgG and Protein A/G beads) lysis->preclear ip Immunoprecipitation (Incubate with anti-P2X3 antibody) preclear->ip capture Capture Immune Complexes (Add Protein A/G beads) ip->capture wash Wash Beads (to remove non-specific binding) capture->wash elute Elution (e.g., with SDS-PAGE sample buffer) wash->elute analysis Analysis by Western Blot (Probe for CASK and P2X3) elute->analysis end End: Confirm Interaction analysis->end

Caption: Co-immunoprecipitation workflow for P2X3 and CASK.

Experimental Workflow: Western Blot for Phospho-ERK1/2

WB_pERK_Workflow start Start: Cell Culture (e.g., DRG neurons) stimulate Stimulate with ATP or P2X3 agonist start->stimulate lyse Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) stimulate->lyse quantify Protein Quantification (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking (e.g., 5% BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (anti-phospho-ERK1/2) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Detection (ECL substrate) secondary_ab->detect strip_reprobe Strip and Re-probe (for total ERK1/2 as loading control) detect->strip_reprobe end End: Quantify Phosphorylation strip_reprobe->end

Caption: Western blot workflow for phospho-ERK1/2.

Detailed Experimental Protocols

Co-Immunoprecipitation of P2X3 and CASK

This protocol is adapted for the co-immunoprecipitation of endogenous P2X3 and CASK from dorsal root ganglion (DRG) neurons.

Materials:

  • DRG neuron culture

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and complete protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer with 0.1% NP-40.

  • Elution Buffer: 2x Laemmli sample buffer.

  • Anti-P2X3 antibody (for immunoprecipitation)

  • Anti-CASK antibody (for Western blotting)

  • Anti-P2X3 antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Control IgG

Procedure:

  • Cell Lysis: Wash cultured DRG neurons with ice-cold PBS and lyse with ice-cold Lysis Buffer.

  • Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with control IgG and Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-P2X3 antibody overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash multiple times with Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CASK and anti-P2X3 antibodies.

Western Blot for Phospho-ERK1/2 Activation

This protocol details the detection of ERK1/2 phosphorylation in response to P2X3 receptor activation.

Materials:

  • DRG neuron culture or P2X3-expressing cell line

  • P2X3 agonist (e.g., ATP, α,β-meATP)

  • RIPA Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Stimulation: Treat cells with the P2X3 agonist for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST.

  • Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

Patch-Clamp Electrophysiology for P2X3 Receptor Currents

This protocol describes whole-cell patch-clamp recording of P2X3 receptor currents in cultured DRG neurons.

Materials:

  • Cultured DRG neurons

  • External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP (pH 7.2 with KOH).

  • Patch pipettes (3-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.

  • Pipette Filling: Fill a patch pipette with the internal solution.

  • Seal Formation: Approach a neuron with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording: Clamp the cell at a holding potential of -60 mV and record currents in response to the application of P2X3 agonists.

Calcium Imaging of P2X3 Receptor Activity

This protocol outlines the measurement of intracellular calcium changes upon P2X3 receptor activation using a fluorescent calcium indicator.

Materials:

  • P2X3-expressing cells

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • P2X3 agonist

  • Fluorescence microscope with an imaging system

Procedure:

  • Dye Loading: Incubate cells with the calcium indicator in HBSS.

  • Washing: Wash the cells to remove excess dye.

  • Imaging: Acquire baseline fluorescence images.

  • Stimulation: Apply the P2X3 agonist and continuously record fluorescence changes over time.

  • Analysis: Analyze the changes in fluorescence intensity or ratio to determine the relative changes in intracellular calcium concentration.

Conclusion

The P2X3 receptor activates a complex network of downstream signaling pathways that are integral to its role in sensory perception, particularly in the context of pain. A thorough understanding of these pathways, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of novel therapeutics targeting the P2X3 receptor for the management of chronic pain and related disorders. The continued exploration of the P2X3 signalome will undoubtedly uncover further complexities and provide new avenues for therapeutic intervention.

References

The Role of Extracellular ATP in Airway C-Fiber Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular adenosine triphosphate (eATP) has emerged as a critical signaling molecule in the respiratory system, acting as a potent activator of airway sensory nerves, particularly vagal C-fibers. Under conditions of cellular stress, inflammation, or mechanical strain, ATP is released into the airway lumen and interstitial space, where it engages with a suite of purinergic receptors on C-fiber terminals. This interaction triggers nerve depolarization, leading to the cardinal symptoms of airway irritation such as cough and bronchoconstriction. The P2X3 receptor, an ionotropic purinergic receptor almost exclusively expressed on sensory afferents, is a key player in this pathway and has become a primary target for novel antitussive therapies. This guide provides an in-depth examination of the mechanisms, experimental validation, and pathophysiological significance of ATP-mediated C-fiber activation, offering a technical resource for researchers in pulmonology and sensory neuroscience.

Core Concepts: The Players in Airway Nociception

Airway Vagal C-Fibers

Vagal bronchopulmonary C-fibers are the most abundant type of sensory nerve innervating the respiratory tract.[1] These unmyelinated, slow-conducting afferents function as polymodal nociceptors, responding to a wide array of chemical irritants, inflammatory mediators, and mechanical stimuli.[1] They are broadly classified into two subtypes based on the ganglionic origin of their cell bodies:

  • Nodose C-fibers: These fibers are considered chemosensitive and respond robustly to stimuli like ATP, adenosine, and serotonin. They are key mediators of cough and other reflex responses.[1][2]

  • Jugular C-fibers: These fibers are generally unresponsive to ATP but share responsiveness with nodose fibers to stimuli like capsaicin (a TRPV1 agonist) and bradykinin.[1]

Extracellular ATP (eATP) as a Danger Signal

In healthy airways, eATP concentrations are kept low by ectonucleotidases. However, during inflammation, infection, or mechanical stress (e.g., bronchoconstriction, ventilator-induced injury), various cells, including airway epithelial cells, release ATP into the extracellular space. This elevated eATP acts as a "danger signal," alerting the nervous system to potential or ongoing tissue damage.

Purinergic Receptors: The Gateways for ATP Signaling

The effects of eATP are mediated by two families of purinergic receptors expressed on the surface of C-fibers and other airway cells.

  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow cation influx (primarily Na⁺ and Ca²⁺), leading to rapid membrane depolarization and nerve activation. The key subtypes for C-fiber activation are:

    • P2X3: Homotrimeric receptors almost exclusively found on sensory neurons. Their activation is strongly implicated in chronic cough.

    • P2X2/3: Heterotrimeric receptors, also located on sensory C-fibers (specifically nodose), which exhibit slower desensitization kinetics compared to P2X3 homomers.

  • P2Y Receptors: These are G protein-coupled receptors (GPCRs) that initiate slower, more modulatory intracellular signaling cascades. While not causing direct, rapid firing, they play a significant role in inflammation and sensitization of C-fibers. For instance, P2Y2, P2Y4, and P2Y6 receptor activation can trigger the release of pro-inflammatory cytokines like IL-6 and IL-8, which can lower the activation threshold of sensory nerves.

Mechanisms of ATP-Mediated C-Fiber Activation

Direct Activation via P2X Receptors

The primary mechanism of C-fiber activation by ATP is direct depolarization through P2X3 and P2X2/3 receptors.

  • ATP Release: Airway epithelial cells release ATP in response to stress or irritants.

  • Receptor Binding: ATP binds to P2X3 and P2X2/3 receptors on the terminals of nodose C-fibers.

  • Ion Influx: The receptor channels open, allowing an influx of cations.

  • Depolarization: The influx of positive ions depolarizes the nerve terminal membrane.

  • Action Potential: If the depolarization reaches the threshold, voltage-gated sodium channels open, generating an action potential that propagates along the vagus nerve to the brainstem, triggering reflex responses like cough.

Sensitization and Indirect Pathways

eATP also contributes to a state of neuronal hypersensitivity, a hallmark of chronic cough.

  • Interaction with TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-known sensor of noxious heat and capsaicin. P2X3 and TRPV1 are often co-expressed on C-fibers and exhibit significant functional interaction. Activation of P2X3 can sensitize TRPV1, lowering its activation threshold and amplifying the response to other irritants. This cross-sensitization is a critical mechanism underlying cough hypersensitivity syndrome.

  • Indirect Activation via Bronchoconstriction: Mechanical forces, such as those generated during bronchoconstriction induced by histamine or methacholine, can cause the release of ATP from airway tissues. This newly released ATP then acts on P2X2/3 receptors to activate nodose C-fibers, creating a feedback loop where mechanical changes are transduced into a neural signal.

  • TRPV4-Pannexin-1-ATP-P2X3 Axis: Activation of TRPV4 channels on airway epithelial cells can trigger the opening of Pannexin-1 channels, creating a conduit for ATP release. This eATP then activates adjacent C-fibers via P2X3 receptors, demonstrating a multi-step pathway linking an epithelial sensor to a neural response.

Quantitative Data Summary

Table 1: Extracellular ATP Concentrations in Human Airway Fluids
ConditionFluideATP Concentration (Mean ± SEM)Patient (n)Control (n)Key FindingReference
Refractory/Unexplained Chronic Cough (RUCC)Plasma3051 ± 195 nM2214Plasma eATP is significantly higher in RUCC patients vs. healthy volunteers (1939 ± 307 nM).
Refractory/Unexplained Chronic Cough (RUCC)BALF582 ± 38 nM2214BALF eATP is paradoxically lower in RUCC patients vs. healthy volunteers (727 ± 47 nM).
Idiopathic Pulmonary Fibrosis (IPF)BALF~250 nM (Stable)137BALF eATP is significantly higher in stable IPF patients compared to controls (~50 nM).
Idiopathic Pulmonary Fibrosis (IPF)BALF~1150 nM (Exacerbated)27eATP levels are 4-5 times higher in exacerbated IPF compared to stable IPF.
Eosinophilic Pneumonia (EP)BALF40.0 ± 5.4 µM336 (HP)BALF eATP is dramatically elevated in EP compared to hypersensitivity pneumonitis (1.0 ± 0.8 µM).

BALF: Bronchoalveolar Lavage Fluid; SEM: Standard Error of the Mean; HP: Hypersensitivity Pneumonitis.

Table 2: Functional Effects of ATP and Related Compounds on Airway Responses
CompoundModelMeasurementEffectConcentration/DoseReference
Inhaled ATPHealthy VolunteersCoughInduces cough in ~70% of subjects.Up to 512 mg/mL
Inhaled ATPMild AsthmaticsCoughInduces cough in ~90% of subjects.Up to 512 mg/mL
Inhaled ATPHealthy VolunteersBronchoconstriction (FEV₁)Can cause significant bronchoconstriction in some individuals.Up to 512 mg/mL
Inhaled ATPAsthmaticsBronchoconstriction (FEV₁)Induces ≥20% fall in FEV₁ in 100% of patients.Up to 512 mg/mL
AF-353 (P2X3 Antagonist)Guinea Pig (ex vivo)Histamine-induced C-fiber firingBlocks bronchoconstriction-induced C-fiber activation.N/A
Apyrase (ATPase)Guinea Pig (ex vivo)Histamine-induced C-fiber firingBlocks C-fiber response without inhibiting bronchoconstriction.N/A
Suramin (P2 Antagonist)Mouse (in vivo)Neutrophilic Airway InflammationSignificantly reduces inflammation and Th17 responses.N/A
Gefapixant (P2X3 Antagonist)Humans (Chronic Cough)Cough FrequencyReduces cough by ~75% in responders.N/A

FEV₁: Forced Expiratory Volume in 1 second.

Key Experimental Protocols

Protocol 1: Ex Vivo Isolated, Perfused Lung-Nerve Preparation

This preparation allows for the direct electrophysiological recording of vagal afferent nerve activity in response to stimuli delivered to the airways, free from systemic cardiovascular reflexes.

  • Objective: To measure action potential discharge from single C-fibers innervating the lungs and airways.

  • Methodology:

    • Tissue Isolation: Guinea pigs or mice are euthanized, and the trachea, lungs, and vagus nerves with attached nodose/jugular ganglia are carefully dissected and placed in a partitioned recording chamber.

    • Perfusion: The pulmonary artery is cannulated and perfused with Krebs bicarbonate buffer, while the trachea is perfused separately to deliver chemical stimuli directly to the receptive fields of the airway nerves.

    • Extracellular Recording: A fine-tipped glass microelectrode is placed adjacent to a single neuronal soma within the nodose or jugular ganglion to record extracellular action potentials.

    • Stimulation: Test compounds (e.g., ATP, histamine, capsaicin) and antagonists are added to the tracheal perfusate. Changes in tracheal perfusion pressure (indicating bronchoconstriction) and nerve fiber activity (action potentials/second) are recorded simultaneously.

  • Key Outputs: Quantification of C-fiber firing frequency in response to specific agonists and antagonists; correlation of nerve activity with mechanical changes like bronchoconstriction.

Protocol 2: Calcium Imaging of Dissociated Vagal Sensory Neurons

This technique visualizes changes in intracellular free calcium ([Ca²⁺]i) as a proxy for neuronal activation.

  • Objective: To measure the response of a population of sensory neurons to ATP and other agonists.

  • Methodology:

    • Neuronal Culture: Vagal ganglia (nodose/jugular) are dissected, enzymatically digested, and mechanically dissociated to yield single neurons, which are then plated on coverslips.

    • Indicator Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or are derived from transgenic mice expressing a genetically encoded calcium indicator (GECI) like GCaMP6s.

    • Microscopy: The coverslip is placed on the stage of a fluorescence microscope equipped with a camera.

    • Stimulation and Imaging: A baseline fluorescence is recorded before a perfusion system applies a solution containing an agonist (e.g., ATP, capsaicin). The resulting changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i, are captured over time.

  • Key Outputs: Percentage of responsive neurons in a population; amplitude and kinetics of the calcium transient, providing insight into receptor activation and downstream signaling.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard method for studying ion channel function with high temporal and voltage resolution.

  • Objective: To directly measure the ionic currents flowing through P2X receptors on a single sensory neuron.

  • Methodology:

    • Cell Preparation: Dissociated sensory neurons are prepared as for calcium imaging.

    • Pipette and Seal Formation: A glass micropipette with a ~1 µm tip, filled with an intracellular-like solution, is pressed against the membrane of a single neuron. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior.

    • Voltage Clamp: The cell's membrane potential is "clamped" at a fixed value (e.g., -70 mV) by the amplifier. Agonists (e.g., ATP) are applied to the cell, and the current required to hold the voltage constant is measured. This current is equal and opposite to the current flowing through the opened ion channels.

  • Key Outputs: Characterization of receptor properties such as agonist potency (EC₅₀), current kinetics (activation, desensitization), and ion selectivity.

Protocol 4: Measurement of ATP in Bronchoalveolar Lavage Fluid (BALF)

This protocol quantifies the concentration of ATP present on the airway surface.

  • Objective: To measure eATP levels in the airways of animal models or human subjects.

  • Methodology:

    • BALF Collection: Following anesthesia or in sacrificed animals, a sterile saline solution is instilled into the lungs via the trachea and then gently aspirated. This fluid, the BALF, is collected.

    • Sample Processing: The BALF is immediately centrifuged at a low speed and low temperature (e.g., 800 g for 10 min at 4°C) to remove cells and prevent further ATP release or degradation.

    • Luciferin-Luciferase Assay: The ATP concentration in the cell-free supernatant is measured using a luciferin-luciferase assay kit. In this reaction, luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

    • Luminometry: The light output (Relative Light Units, RLU) is measured with a luminometer and compared to a standard curve generated with known ATP concentrations to determine the ATP concentration in the sample.

  • Key Outputs: Absolute concentration of eATP in airway lining fluid, which can be correlated with disease state or inflammatory cell counts.

Signaling Pathways and Experimental Workflows

Diagram 1: Core Signaling Pathway of ATP-Mediated C-Fiber Activation

ATP_Signaling cluster_epithelium Airway Epithelium cluster_cfiber C-Fiber Terminal Stimuli Inflammation Mechanical Stress Irritants Epi_Cell Epithelial Cell Stimuli->Epi_Cell acts on ATP_Release ATP Release Epi_Cell->ATP_Release P2X3 P2X3 / P2X2/3 Receptor ATP_Release->P2X3 binds to P2Y P2Y Receptor ATP_Release->P2Y binds to TRPV1 TRPV1 Channel P2X3->TRPV1 cross-talk Depolarization Membrane Depolarization P2X3->Depolarization Na+/Ca2+ influx Sensitization Sensitization (Lowered Threshold) P2Y->Sensitization G-protein signaling Action_Potential Action Potential to CNS Depolarization->Action_Potential triggers Cough Cough Action_Potential->Cough causes Bronchoconstriction Bronchoconstriction Action_Potential->Bronchoconstriction causes Sensitization->P2X3 Sensitization->TRPV1

Caption: ATP released from stressed epithelial cells directly activates C-fibers via P2X3 receptors, leading to cough.

Diagram 2: Experimental Workflow for Ex Vivo C-Fiber Recording

ExVivo_Workflow Start Start: Animal Model (e.g., Guinea Pig) Dissection Isolate Trachea, Lungs & Vagus Nerve Start->Dissection Mounting Mount in Perfused Recording Chamber Dissection->Mounting Recording Place Electrode on Vagal Ganglion Mounting->Recording Stimulation Apply Stimuli (ATP, Histamine) to Trachea Recording->Stimulation Data Record Action Potentials & Tracheal Pressure Stimulation->Data Analysis Analyze Firing Rate vs. Stimulus Data->Analysis End End: Quantified Nerve Response Analysis->End

Caption: Workflow for isolating and recording from airway C-fibers in an ex vivo lung-nerve preparation.

Diagram 3: Logical Relationship in TRPV4-Mediated Cough Pathway

TRPV4_Pathway cluster_cell Airway Epithelial Cell cluster_nerve Sensory Nerve Terminal TRPV4 TRPV4 Activation (e.g., by GSK101) Pannexin1 Pannexin-1 Channel Opening TRPV4->Pannexin1 ATP_Release ATP Release Pannexin1->ATP_Release P2X3 P2X3 Receptor Activation ATP_Release->P2X3 paracrine signaling Nerve_Firing Nerve Firing (Aδ / C-fiber) P2X3->Nerve_Firing Cough Cough Reflex Nerve_Firing->Cough

Caption: Sequential activation of TRPV4, Pannexin-1, and P2X3 leading to sensory nerve firing and cough.

References

A Technical Guide to the Binding Affinity of Gefapixant Citrate for P2X2/3 Heteromers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Gefapixant citrate for the P2X2/3 heteromeric receptor. Gefapixant, a first-in-class, non-narcotic, and peripherally active antagonist, has demonstrated notable efficacy in clinical trials for refractory or unexplained chronic cough.[1][2][3] Its mechanism of action involves the selective targeting of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on sensory afferent neurons.[4][5] Understanding the quantitative binding characteristics and the experimental methodologies used to determine them is crucial for researchers and professionals in the field of drug development.

Quantitative Binding Affinity Data

This compound exhibits a potent and selective antagonism towards P2X3 homomers and P2X2/3 heteromers. The following table summarizes the key quantitative data regarding its binding affinity, primarily expressed as half-maximal inhibitory concentration (IC50) values.

Receptor SubtypeLigandIC50 (nM)Assay MethodCell LineSource
Human P2X2/3 HeteromerGefapixant (MK-7264)220Whole-cell patch clamp1321N1
Human P2X2/3 HeteromerGefapixant (MK-7264)100-250Not specifiedNot specified
Human P2X3 HomomerGefapixant (MK-7264)153Whole-cell patch clamp1321N1
Human P2X3 HomomerGefapixant (MK-7264)~30Not specifiedRecombinant

Gefapixant acts as a reversible and selective allosteric antagonist, with a preferential activity at closed channels. This means it binds to a site on the receptor distinct from the ATP binding site, thereby preventing channel activation without directly competing with the endogenous ligand. Notably, Gefapixant shows significantly lower affinity for other P2X receptor subtypes, with IC50 values greater than 10,000 nM for P2X1, P2X2, P2X4, and P2X7 homotrimers.

Experimental Protocols

The primary method for determining the binding affinity and functional antagonism of Gefapixant at P2X2/3 receptors is whole-cell patch clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to agonist application, both in the presence and absence of the antagonist.

Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the concentration-dependent inhibition of ATP-gated currents through P2X2/3 receptors by Gefapixant.

Cell Culture:

  • Human astrocytoma cell line 1321N1, stably co-expressing human P2X2 and P2X3 receptor subunits, is commonly used.

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with antibiotics to maintain selection for the transfected receptor subunits.

Electrophysiological Recording:

  • Apparatus: An automated or manual patch clamp system is utilized.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 10 Sucrose; adjusted to pH 7.4.

    • Intracellular Solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES, 4 Na2ATP, 0.1 Tris-GTP; adjusted to pH 7.2.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -90 mV.

    • The P2X2/3 receptor agonist, typically α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current. A concentration of 3 µM α,β-meATP is often used.

    • To determine the inhibitory effect of Gefapixant, the compound is pre-incubated with the cells for a set period (e.g., 345 seconds) before the co-application with the agonist.

    • A range of Gefapixant concentrations is tested to generate a concentration-response curve.

    • The peak inward current amplitude in the presence of the antagonist is measured and compared to the control current (agonist alone).

    • The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

Signaling Pathway and Experimental Workflow

The activation of P2X2/3 receptors on sensory neurons by extracellular ATP triggers a signaling cascade that leads to the generation of an action potential and the sensation of pain or, in the airways, the cough reflex. Gefapixant interrupts this pathway by preventing the initial ion influx.

P2X2_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Adenosine Triphosphate) P2X2_3 P2X2/3 Receptor ATP->P2X2_3 Binds & Activates Ion_Influx Na⁺, Ca²⁺ Influx P2X2_3->Ion_Influx Channel Opening Gefapixant Gefapixant Gefapixant->P2X2_3 Allosterically Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential

Caption: P2X2/3 receptor signaling pathway and the inhibitory action of Gefapixant.

The experimental workflow for determining the IC50 of Gefapixant using whole-cell patch clamp is a systematic process involving cell preparation, electrophysiological recording, and data analysis.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture 1. Culture 1321N1 cells expressing hP2X2/3 Cell_Harvest 2. Harvest and prepare cell suspension Cell_Culture->Cell_Harvest Patch 3. Establish whole-cell patch clamp configuration Cell_Harvest->Patch Control 4. Apply agonist (α,β-meATP) to elicit control current Patch->Control Antagonist 5. Pre-incubate with Gefapixant, then co-apply with agonist Control->Antagonist Concentrations 6. Repeat for a range of Gefapixant concentrations Antagonist->Concentrations Measure 7. Measure peak inward currents Concentrations->Measure Curve 8. Construct concentration- response curve Measure->Curve IC50 9. Calculate IC50 value Curve->IC50

Caption: Workflow for determining Gefapixant IC50 using whole-cell patch clamp.

References

The Preclinical Pharmacodynamics of Gefapixant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant (formerly known as MK-7264 and AF-219) is a first-in-class, selective, and non-narcotic antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels predominantly expressed on sensory C-fibers of the vagus nerve within the airways.[3][4] The binding of extracellular ATP to these receptors triggers action potentials that can lead to the sensation of irritation and subsequent cough reflex.[3] In conditions of inflammation or injury, elevated ATP levels can lead to neuronal hypersensitization, contributing to chronic cough. Gefapixant has been investigated as a targeted therapy for refractory or unexplained chronic cough by modulating this pathway. This technical guide provides an in-depth summary of the preclinical pharmacodynamics of Gefapixant, focusing on its mechanism of action, receptor affinity, and efficacy in various animal models.

Mechanism of Action: Allosteric Antagonism of P2X3 and P2X2/3 Receptors

Gefapixant functions as a reversible, negative allosteric modulator of human P2X3 and P2X2/3 receptors. This means it binds to a site on the receptor that is distinct from the ATP binding site (orthosteric site). This allosteric binding prevents the conformational changes necessary for channel opening, even in the presence of the agonist ATP. Studies have shown that Gefapixant's antagonism is not surmounted by increasing concentrations of the P2X3 receptor agonist α,β-methylene ATP (α,β-meATP), further confirming its non-competitive, allosteric mechanism. Furthermore, it exhibits preferential activity at closed channels.

The selectivity of Gefapixant for the P2X3 receptor subtype is a key characteristic. The binding site for Gefapixant is located in a pocket formed by the left flipper (LF) and lower body (LB) domains of the P2X3 receptor. Subtle differences in the amino acid sequences of this pocket across different P2X subtypes are thought to determine Gefapixant's selectivity.

In Vitro Pharmacodynamics

The potency of Gefapixant has been characterized in vitro using various techniques, primarily whole-cell patch clamp electrophysiology on cell lines expressing human P2X3 and P2X2/3 receptors.

Quantitative Data: In Vitro Potency of Gefapixant
Receptor SubtypeAssay MethodParameterValue (nM)Cell LineReference
Human P2X3Whole-cell patch clampIC50153 ± 591321N1
Human P2X2/3Whole-cell patch clampIC50220 ± 471321N1
Human P2X3Not specifiedIC50~40-200Not specified
Rat P2X3Not specifiedIC5042.6 ± 2.9Not specified

In Vivo Pharmacodynamics in Preclinical Models

While mice and rats are not ideal models for studying the cough reflex directly due to their lack of a comparable reflex, they are valuable for investigating the role of P2X3 receptors in afferent sensitization and hyperalgesia. Guinea pig models are more commonly used for direct assessment of antitussive effects.

Efficacy in Rodent Models of Sensitization and Hyperalgesia

In rat models of inflammatory, osteoarthritic, and neuropathic sensitization, Gefapixant has demonstrated efficacy comparable to standard-of-care agents like naproxen and gabapentin. It has been shown to increase paw withdrawal thresholds and decrease weight-bearing discomfort, indicating its ability to modulate sensory nerve hypersensitivity.

Efficacy in a Guinea Pig Model of Induced Cough

In a citric acid-induced cough model in guinea pigs, Gefapixant demonstrated significant antitussive effects. It produced a significant reduction in cough frequency and markedly increased the latency to the first cough, with efficacy comparable to the highest doses of codeine and cloperastine tested.

Quantitative Data: In Vivo Efficacy of Gefapixant
Animal ModelConditionEndpointGefapixant DoseEffectReference
RatInflammatory SensitizationPaw Withdrawal ThresholdNot SpecifiedIncreased threshold
RatOsteoarthritic SensitizationPaw Withdrawal ThresholdNot SpecifiedIncreased threshold
RatNeuropathic SensitizationPaw Withdrawal ThresholdNot SpecifiedIncreased threshold
Guinea PigCitric Acid-Induced CoughCough FrequencyNot SpecifiedSignificant reduction
Guinea PigCitric Acid-Induced CoughLatency to First CoughNot SpecifiedSignificantly increased

Experimental Protocols

In Vitro: Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the potency and mode of action of Gefapixant at human P2X3 and P2X2/3 receptors.

Cell Line: 1321N1 cells stably expressing human P2X3 or P2X2/3 receptors.

Methodology:

  • Cells are cultured and prepared for electrophysiological recording.

  • Whole-cell patch clamp recordings are performed to measure ion channel currents.

  • The P2X3 receptor agonist, α,β-meATP, is applied to elicit a baseline current.

  • Gefapixant is then applied at various concentrations, followed by co-application with the agonist to determine the inhibitory effect.

  • Concentration-response curves are generated to calculate the IC50 value, which is the concentration of Gefapixant that inhibits 50% of the maximal agonist-induced current.

  • To determine the mode of action, the effect of a fixed concentration of Gefapixant is assessed against a range of agonist concentrations. A non-surmountable antagonism suggests an allosteric mechanism.

In Vivo: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of Gefapixant.

Animal Model: Male Dunkin-Hartley guinea pigs.

Methodology:

  • Animals are pre-treated with either vehicle or Gefapixant at various doses.

  • After a specified pre-treatment time, the animals are placed in a whole-body plethysmograph chamber.

  • A nebulized solution of citric acid is delivered into the chamber to induce coughing.

  • The number of coughs is recorded for a defined period using a specialized sound recording and analysis system.

  • The cough frequency and the time to the first cough (latency) are determined.

  • The effects of Gefapixant are compared to the vehicle control group to assess the percentage of cough inhibition.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space ATP ATP (e.g., from cell injury) P2X3 P2X3 Receptor ATP->P2X3 Binds Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Channel Gefapixant Gefapixant Gefapixant->P2X3 Allosterically Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Signal Signal to Brainstem (Cough Center) Action_Potential->Cough_Signal

Caption: P2X3 Receptor Signaling Pathway and Gefapixant's Mechanism of Action.

Experimental_Workflow_Cough_Model cluster_setup Experimental Setup cluster_challenge Cough Induction and Measurement cluster_analysis Data Analysis Animal_Acclimation Guinea Pig Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Dosing Administration of Gefapixant or Vehicle Randomization->Dosing Plethysmography Placement in Plethysmograph Dosing->Plethysmography Citric_Acid Citric Acid Aerosol Challenge Plethysmography->Citric_Acid Recording Acoustic Recording of Coughs Citric_Acid->Recording Quantification Quantification of Cough Frequency & Latency Recording->Quantification Comparison Statistical Comparison (Gefapixant vs. Vehicle) Quantification->Comparison Efficacy Determination of Antitussive Efficacy Comparison->Efficacy

Caption: Experimental Workflow for the Guinea Pig Cough Model.

References

Investigating Purinergic Signaling in Chronic Cough Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of purinergic signaling in the pathophysiology of refractory and unexplained chronic cough. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, key experimental methodologies, and quantitative data to facilitate further investigation and therapeutic development in this field.

The Central Role of ATP and Purinergic Receptors in Cough Hypersensitivity

Chronic cough is increasingly recognized as a manifestation of cough hypersensitivity syndrome, characterized by an exaggerated cough reflex.[1] A growing body of evidence implicates extracellular adenosine triphosphate (ATP) and its receptors, the P2X and P2Y families, as key players in the sensitization of airway sensory nerves that drive this condition.[1][2]

Under normal physiological conditions, ATP is primarily an intracellular energy currency. However, in the context of airway inflammation, irritation, or mechanical stress, ATP is released into the extracellular space from various cells, including airway epithelia.[3][4] This extracellular ATP then acts as a signaling molecule, activating purinergic receptors on vagal afferent nerves, which are responsible for initiating the cough reflex.

The P2X3 receptor, a ligand-gated ion channel, is of particular interest and is predominantly expressed on sensory neurons. Homotrimeric P2X3 and heterotrimeric P2X2/3 receptors are key in mediating the cough reflex. Activation of these receptors by ATP leads to depolarization of the sensory nerve endings in the airways, triggering the neural pathway that results in coughing. Furthermore, P2Y receptors, which are G-protein coupled, also contribute to the inflammatory milieu of the airways, potentially exacerbating cough hypersensitivity.

The therapeutic potential of targeting this pathway has been demonstrated in numerous clinical trials of P2X3 receptor antagonists, such as gefapixant. These antagonists have been shown to significantly reduce cough frequency in patients with refractory or unexplained chronic cough, validating the crucial role of the ATP-P2X3 signaling axis in this condition.

Quantitative Data on Purinergic Signaling in Chronic Cough

The following tables summarize key quantitative findings from preclinical and clinical studies, providing a comparative overview of ATP levels in relevant biological fluids and the efficacy of P2X3 receptor antagonists.

Table 1: Extracellular ATP Concentrations in Airway-Related Samples

Sample TypePatient/Subject GroupATP Concentration (Mean ± SEM/SD or Range)Key Findings & Reference
Exhaled Breath Condensate (EBC)COPD Patients141 ± 44 pMNo significant difference compared to healthy smokers and non-smokers.
Exhaled Breath Condensate (EBC)Healthy Non-Smokers115 ± 21 pMATP is detectable in the EBC of healthy individuals.
Exhaled Breath Condensate (EBC)Healthy Smokers90 ± 15 pMNo significant difference compared to COPD patients and non-smokers.
Cell Culture Supernatant (Calu-3 cells)Increased Apical Flow Rate (Shear Stress)From ≈200 to 6618 fmol/minDemonstrates that mechanical stress, such as increased airflow, can induce ATP release from airway epithelial cells.
Cell Culture Supernatant (Calu-3 cells)Hypotonic SolutionFrom 325 ± 14 to 1248 ± 72 fmol/minOsmotic stress is another potent stimulus for ATP release from airway epithelial cells.

Table 2: Efficacy of Gefapixant (P2X3 Antagonist) in Clinical Trials for Chronic Cough

Trial/StudyDosePrimary EndpointEfficacy OutcomeReference
Phase 2600 mg twice dailyDaytime Cough Frequency75% reduction compared to placebo (p=0.0003).
Phase 2 Dose-Escalation (Study 1)50-200 mgAwake Cough Frequency-41.2% to -57.1% change over placebo.
Phase 2 Dose-Escalation (Study 2)7.5-50 mgAwake Cough Frequency-14.7% to -55.9% change over placebo, with doses ≥30 mg showing maximal improvement.
Phase 3 (COUGH-1)45 mg twice daily24-hour Cough Frequency18.45% relative reduction vs. placebo.
Phase 3 (COUGH-2)45 mg twice daily24-hour Cough Frequency14.64% relative reduction vs. placebo.
Dose-Response Meta-Analysis45 mg twice dailyAwake Cough Frequency17.6% reduction (95% CI, 10.6%-23.7%).
Dose-Response Meta-Analysis45 mg twice dailyCough Severity (100-mm VAS)-6.2 mm mean difference (95% CI, -4.1 to -8.4).
Dose-Response Meta-Analysis45 mg twice dailyLeicester Cough Questionnaire (LCQ)1.0 point mean difference (95% CI, 0.7-1.4).

Table 3: Preclinical Efficacy of P2X3 Antagonists in Animal Models

Animal ModelTussive AgentP2X3 AntagonistEfficacy OutcomeReference
Guinea PigCitric Acid + ATPBLU-5937Attenuated ATP enhancement of citric acid-induced cough.
Guinea PigCitric Acid + ATPN-00588 (non-selective P2X3-P2X2/3)Attenuated ATP enhancement of citric acid-induced cough.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of purinergic signaling in chronic cough.

Measurement of ATP in Airway Samples (Luciferin-Luciferase Assay)

This protocol is adapted from methodologies used for measuring ATP in exhaled breath condensate and cell culture supernatants.

Objective: To quantify the concentration of extracellular ATP in biological samples.

Principle: The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration and can be measured using a luminometer.

Materials:

  • ATP Assay Kit (containing D-Luciferin and Firefly Luciferase)

  • ATP Assay Buffer

  • ATP standards

  • Luminometer

  • Microcentrifuge tubes or 96-well plates

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • For exhaled breath condensate (EBC), collect samples using a specialized collection device and store them at -80°C until analysis.

    • For cell culture supernatants, collect the media and centrifuge to remove any cells or debris.

  • Reagent Preparation:

    • Prepare the ATP Detection Cocktail by dissolving D-Luciferin in ATP Assay Buffer to the desired concentration (e.g., 0.4 mg/mL).

    • Add Firefly Luciferase to the assay solution according to the manufacturer's instructions (e.g., 1 µL per 100 µL of assay solution). Prepare this cocktail fresh before each use.

  • ATP Standard Curve:

    • Prepare a series of ATP standards of known concentrations by serially diluting a stock solution in the same buffer as the samples.

    • Transfer a known volume (e.g., 10-100 µL) of each standard to a luminometer tube or well of a 96-well plate.

  • Luminescence Measurement:

    • Set the luminometer parameters. For automated injectors, a delay of 5-10 seconds is recommended to allow for mixing. For manual addition, a delay of 0 seconds can be used. The measurement time is typically 10 seconds.

    • Add a specific volume (e.g., 100 µL) of the ATP Detection Cocktail to each standard and sample.

    • If adding manually, mix quickly by flicking the tube.

    • Immediately place the tube or plate in the luminometer and initiate the measurement.

  • Data Analysis:

    • Record the relative light units (RLU) for each standard and sample.

    • Generate a standard curve by plotting the RLU values against the corresponding ATP concentrations.

    • Determine the ATP concentration in the unknown samples by interpolating their RLU values on the standard curve.

Calcium Imaging of Sensory Neurons

This protocol provides a general framework for assessing the activation of P2X receptors in sensory neurons, such as those from dorsal root ganglia (DRG), by measuring changes in intracellular calcium.

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in sensory neurons upon stimulation with ATP or other P2X receptor agonists.

Principle: Calcium-sensitive fluorescent dyes, such as Fura-2 AM or Fluo-4 AM, are loaded into the cells. Upon binding to calcium, the fluorescence properties of these dyes change, which can be detected and quantified using fluorescence microscopy.

Materials:

  • Dissociated sensory neurons (e.g., from dorsal root ganglia) cultured on coverslips

  • Calcium imaging dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Recording solution (e.g., containing 130 mM NaCl, 4.2 mM KCl, 1.1 mM CaCl₂, 1 mM MgSO₄)

  • High K⁺ solution (for depolarization control)

  • ATP or other P2X receptor agonists

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Cell Preparation:

    • Culture dissociated DRG neurons on glass coverslips.

  • Dye Loading:

    • Prepare a working solution of the calcium imaging dye (e.g., 10 µM Fluo-4 AM) with a surfactant like Pluronic F-127 (e.g., 0.04%) in the recording solution.

    • Incubate the cultured neurons with the dye solution at 37°C for a specified time (e.g., 30 minutes).

    • Wash the cells with fresh recording solution to remove excess dye.

  • Imaging:

    • Mount the coverslip with the loaded neurons in an imaging chamber on the microscope stage.

    • Perfuse the cells with the recording solution.

    • Acquire a baseline fluorescence image.

    • Apply the P2X receptor agonist (e.g., ATP) by perfusing it into the chamber.

    • Record the changes in fluorescence intensity over time.

    • After the response, wash out the agonist with the recording solution.

    • At the end of the experiment, apply a high K⁺ solution to depolarize the neurons and confirm their viability.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neurons.

    • Measure the average fluorescence intensity within each ROI for each frame of the recording.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium response.

Whole-Cell Patch-Clamp Electrophysiology of Vagal Afferent Neurons

This protocol outlines the procedure for recording P2X receptor-mediated currents from vagal afferent neurons, such as those from the nodose ganglia.

Objective: To measure the ion currents flowing through P2X receptors in response to ATP application.

Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane of a single neuron. By applying a P2X receptor agonist, the specific currents mediated by these channels can be isolated and characterized.

Materials:

  • Dissociated nodose ganglion neurons

  • Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (e.g., containing 150 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂)

  • Intracellular solution (e.g., containing 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg)

  • ATP or other P2X receptor agonists and antagonists

Procedure:

  • Pipette Preparation:

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation:

    • Plate dissociated nodose ganglion neurons in a recording chamber on the patch-clamp rig.

  • Recording:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply the P2X receptor agonist via a perfusion system and record the resulting inward current.

    • To study the effect of antagonists, pre-apply the antagonist before co-applying it with the agonist.

  • Data Analysis:

    • Measure the peak amplitude and kinetics (activation, deactivation, and desensitization) of the ATP-evoked currents.

    • Construct dose-response curves for agonists and antagonists.

Immunohistochemistry for P2X3 Receptor Expression

This protocol provides a general method for visualizing the location of P2X3 receptors in airway tissues.

Objective: To identify the cellular and subcellular localization of P2X3 receptors in paraffin-embedded airway tissue sections.

Principle: A primary antibody specific to the P2X3 receptor binds to the antigen in the tissue. A labeled secondary antibody that recognizes the primary antibody is then applied, allowing for visualization of the antigen-antibody complex.

Materials:

  • Formalin-fixed, paraffin-embedded airway tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

  • Blocking solution (e.g., 1% BSA or 5% normal serum in TBS)

  • Primary antibody against P2X3

  • Biotinylated secondary antibody

  • Enzyme conjugate (e.g., ExtrAvidin-Peroxidase)

  • Substrate-chromogen solution (e.g., DAB)

  • Counterstain (e.g., hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in an oven at 60°C.

    • Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 80%, 60%) and finally in distilled water.

  • Antigen Retrieval:

    • Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigenic sites.

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific antibody binding with the blocking solution.

    • Incubate with the primary anti-P2X3 antibody.

    • Wash with buffer (e.g., TBS).

    • Incubate with the biotinylated secondary antibody.

    • Wash with buffer.

    • Incubate with the enzyme conjugate.

    • Wash with buffer.

    • Incubate with the substrate-chromogen solution until the desired color intensity develops.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate the slides through a graded ethanol series and xylene.

    • Mount a coverslip using mounting medium.

  • Imaging:

    • Examine the slides under a light microscope and capture images.

Induction of a Chronic Cough Model in Guinea Pigs

This protocol is based on the citric acid-induced chronic cough model in guinea pigs, which is commonly used to study cough hypersensitivity.

Objective: To establish an animal model of chronic cough with features of cough hypersensitivity.

Principle: Repeated exposure to an irritant, such as citric acid, induces a state of heightened cough reflex sensitivity in guinea pigs, mimicking aspects of chronic cough in humans.

Materials:

  • Guinea pigs

  • Whole-body plethysmograph

  • Nebulizer

  • Citric acid solution (e.g., 0.4 M)

  • Normal saline (0.9%)

Procedure:

  • Acclimatization:

    • Acclimatize the guinea pigs to the laboratory environment and the plethysmograph.

  • Cough Induction:

    • Place the conscious guinea pig in the whole-body plethysmograph.

    • Expose the animal to nebulized citric acid (e.g., 0.4 M) for a set duration (e.g., 3 minutes) and frequency (e.g., twice daily) over an extended period (e.g., 15-25 days).

  • Cough Recording and Analysis:

    • Record the number of coughs during the exposure period using a cough detection system that analyzes pressure changes and cough sounds.

    • A control group should be exposed to nebulized normal saline.

  • Assessment of Cough Hypersensitivity:

    • At various time points during and after the induction period, challenge the animals with a lower concentration of citric acid or other tussive agents (e.g., capsaicin) to assess for an exaggerated cough response compared to the control group.

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, a typical experimental workflow, and the therapeutic intervention mechanism in the context of purinergic signaling and chronic cough.

Purinergic_Signaling_in_Cough cluster_airway_lumen Airway Lumen / Epithelium cluster_sensory_nerve Sensory Nerve Terminal Stimuli Inflammation Mechanical Stress Irritants Epithelial_Cell Airway Epithelial Cell Stimuli->Epithelial_Cell activates ATP_Release ATP Release Epithelial_Cell->ATP_Release ATP Extracellular ATP ATP_Release->ATP P2X3_receptor P2X3 / P2X2/3 Receptor ATP->P2X3_receptor binds to P2Y_receptor P2Y Receptor ATP->P2Y_receptor binds to Depolarization Neuron Depolarization (Ca2+ Influx) P2X3_receptor->Depolarization opens ion channel P2Y_receptor->Depolarization sensitizes Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Center Brainstem Cough Center Action_Potential->Cough_Center signal to Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex initiates

Caption: Purinergic signaling pathway in chronic cough.

Experimental_Workflow cluster_model Model System cluster_experiments Experimental Assays cluster_analysis Data Analysis & Interpretation Animal_Model Chronic Cough Animal Model (e.g., Guinea Pig) Calcium_Imaging Calcium Imaging (Sensory Neurons) Animal_Model->Calcium_Imaging Electrophysiology Patch-Clamp Electrophysiology Animal_Model->Electrophysiology IHC Immunohistochemistry (P2X3 Expression) Animal_Model->IHC Cell_Culture Airway Epithelial Cell Culture ATP_Measurement ATP Measurement (Luciferase Assay) Cell_Culture->ATP_Measurement Data_Quantification Quantitative Analysis (Cough Frequency, ATP levels, Ca2+ signals, Currents) ATP_Measurement->Data_Quantification Calcium_Imaging->Data_Quantification Electrophysiology->Data_Quantification IHC->Data_Quantification Mechanism_Elucidation Elucidation of Pathophysiological Mechanism Data_Quantification->Mechanism_Elucidation Hypothesis Hypothesis: Purinergic signaling drives cough hypersensitivity Hypothesis->Animal_Model Hypothesis->Cell_Culture

Caption: Experimental workflow for cough research.

Therapeutic_Intervention ATP Extracellular ATP P2X3_receptor P2X3 / P2X2/3 Receptor ATP->P2X3_receptor attempts to bind No_Depolarization Inhibition of Neuron Depolarization P2X3_receptor->No_Depolarization leads to P2X3_Antagonist P2X3 Receptor Antagonist (e.g., Gefapixant) P2X3_Antagonist->P2X3_receptor blocks Reduced_Cough Reduction in Cough Frequency No_Depolarization->Reduced_Cough results in

Caption: Mechanism of action of P2X3 antagonists.

References

Gefapixant Citrate for Interstitial Cystitis/Bladder Pain Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gefapixant, a selective, non-narcotic, orally administered P2X3 receptor antagonist, has shown potential in treating interstitial cystitis/bladder pain syndrome (IC/BPS). This technical guide provides an in-depth overview of the underlying mechanism of action, preclinical evidence, and clinical trial data for Gefapixant in the context of IC/BPS. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development in this area.

Introduction: The Role of P2X3 Receptors in Bladder Pathophysiology

Interstitial cystitis, also known as bladder pain syndrome (IC/BPS), is a chronic condition characterized by bladder pain, urinary urgency, and frequency.[1][2] The pathophysiology is thought to involve hypersensitization of bladder afferent nerves.[2] P2X3 receptors, which are ATP-gated ion channels, are predominantly expressed on these sensory neurons.[3][4] In pathological conditions such as IC/BPS, ATP is released from the urothelial cells, activating P2X3 receptors on afferent nerves and leading to the perception of pain and urgency. Gefapixant citrate acts as a selective antagonist of P2X3 and P2X2/3 receptors, thereby inhibiting this signaling pathway and reducing the symptoms of IC/BPS.

Mechanism of Action: P2X3 Signaling in Bladder Afferent Neurons

The binding of ATP to P2X3 receptors on bladder afferent neurons triggers a cascade of events that results in the transmission of pain signals. The signaling pathway is initiated by the influx of cations, leading to membrane depolarization and the generation of action potentials.

P2X3_Signaling_Pathway P2X3 Receptor Signaling Pathway in Bladder Afferent Neurons cluster_urothelium Urothelium cluster_neuron Afferent Neuron Bladder_Distension Bladder Distension/Injury ATP_Release ATP Release Bladder_Distension->ATP_Release P2X3 P2X3 Receptor ATP_Release->P2X3 ATP Binding Ion_Influx Na+/Ca2+ Influx P2X3->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to Spinal Cord Action_Potential->Pain_Signal Gefapixant Gefapixant Gefapixant->P2X3 Antagonism

P2X3 Signaling Pathway in Bladder Afferent Neurons.

Preclinical Evidence

Animal Models of Interstitial Cystitis/Bladder Pain Syndrome

Various animal models have been developed to mimic the symptoms of IC/BPS, with chemically induced cystitis models being the most common. The cyclophosphamide (CYP)-induced cystitis model is widely used and recapitulates key features of the human condition, including bladder inflammation, urothelial damage, and visceral hypersensitivity.

Experimental Protocol: Cyclophosphamide-Induced Cystitis in Rats

The following protocol outlines a typical procedure for inducing cystitis in rats to study the effects of P2X3 receptor antagonists.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Cyclophosphamide (CYP)

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Catheters for cystometry

  • P2X3 receptor antagonist (e.g., A-317491) or vehicle

Procedure:

  • Induction of Cystitis: Administer CYP (150 mg/kg, intraperitoneal injection) to induce cystitis. Control animals receive a saline injection.

  • Symptom Development: Monitor animals for 48 hours to allow for the development of bladder inflammation and hypersensitivity.

  • Drug Administration: Administer the P2X3 receptor antagonist or vehicle via the desired route (e.g., intrathecal, intravenous).

  • Cystometry: Anesthetize the rats and perform cystometry to measure bladder function parameters, including micturition pressure, frequency, and volume.

  • Behavioral Testing: Assess visceral sensitivity using methods such as von Frey filament testing of the lower abdomen.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect bladder and dorsal root ganglia (DRG) tissues for histological and molecular analysis (e.g., P2X3 receptor expression).

Experimental_Workflow Experimental Workflow for Preclinical Evaluation A Animal Model Selection (e.g., Sprague-Dawley Rats) B Induction of Cystitis (Cyclophosphamide Injection) A->B C Symptom Development (48 hours) B->C D Randomization and Drug Administration (Gefapixant or Vehicle) C->D E Functional Assessment (Cystometry, Behavioral Tests) D->E F Tissue Collection and Analysis (Bladder, DRG) E->F

Preclinical Experimental Workflow.

Clinical Development: Phase 2 Trial in IC/BPS

A Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT01569438) was conducted to evaluate the efficacy and safety of Gefapixant (AF-219) in female participants with moderate to severe IC/BPS.

Study Design and Methodology
  • Participants: 74 female patients with a clinical diagnosis of IC/BPS and moderate to severe pain.

  • Intervention: Participants were randomized to receive either Gefapixant or a placebo twice daily for four weeks. The Gefapixant dose was titrated from 50 mg to a maximum of 300 mg twice daily in the first week and then maintained at a fixed dose for the remaining three weeks.

  • Primary Outcome: Change from baseline in the Numeric Pain Rating Scale (NPRS) score at week 4.

  • Secondary Outcomes: Changes in the Genitourinary Pain Index (GUPI), urinary urgency, micturition frequency, and Global Response Assessment (GRA).

Clinical_Trial_Workflow Phase 2 Clinical Trial Workflow (NCT01569438) cluster_treatment Treatment Arms Screening Screening and Baseline Assessment Randomization Randomization (1:1) Screening->Randomization Gefapixant Gefapixant (AF-219) (Titrated 50-300 mg BID) Randomization->Gefapixant Placebo Placebo BID Randomization->Placebo Treatment 4-Week Treatment Period FollowUp 2-Week Follow-Up Treatment->FollowUp Gefapixant->Treatment Placebo->Treatment

Phase 2 Clinical Trial Workflow.
Efficacy and Safety Results

The study demonstrated a positive trend in the improvement of pain scores and a significant reduction in urinary urgency for patients treated with Gefapixant compared to placebo.

Table 1: Change in Numeric Pain Rating Scale (NPRS) Score at Week 4

Treatment GroupBaseline NPRS (Mean)Week 4 NPRS (Mean)Change from Baseline
Gefapixant (n=36)6.23.3-2.9
Placebo (n=38)6.54.5-2.0

Data from a Phase 2 study in women with IC/BPS.

Table 2: Additional Efficacy Outcomes at Week 4

Outcome MeasureGefapixantPlacebo
Reduction in Worst PainImprovementLess Improvement
Genitourinary Pain Index (GUPI)ReductionLess Reduction
Urinary UrgencySignificant ReductionLess Reduction
Global Response Assessment (GRA)ImprovementLess Improvement

Qualitative summary based on reported study results.

Gefapixant was generally well-tolerated. The most frequently reported adverse event was a temporary change in the sense of taste (dysgeusia/hypogeusia). No serious adverse events were reported.

Pharmacokinetics of Gefapixant

While specific pharmacokinetic studies in the IC/BPS population are not available, data from studies in healthy adults and individuals with renal impairment provide valuable insights.

Table 3: Pharmacokinetic Parameters of Gefapixant in Healthy Adults

ParameterValue
Time to Peak Concentration (Tmax)2-3 hours
Apparent Terminal Half-life (t1/2)8.2-9.6 hours
ExcretionPrimarily unchanged in urine
Dosing Regimen SupportedTwice daily

Data from single- and multiple-dose studies in healthy adults.

Gefapixant exposure increases with renal impairment, suggesting that dose adjustments may be necessary for patients with kidney disease.

Conclusion and Future Directions

The available preclinical and clinical data suggest that Gefapixant is a promising therapeutic agent for the treatment of IC/BPS. The antagonism of P2X3 receptors represents a targeted approach to alleviating the chronic pain and urinary urgency associated with this condition. Further larger-scale clinical trials are warranted to confirm the efficacy and safety of Gefapixant in a broader IC/BPS patient population and to establish optimal dosing strategies. Future research should also explore the long-term efficacy and safety of Gefapixant and its potential in combination with other therapeutic modalities for IC/BPS.

References

The P2X3 Receptor: A Comprehensive Technical Guide on Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X3 receptor is a ligand-gated ion channel that plays a pivotal role in sensory neurotransmission, particularly in the context of nociception and chronic pain.[1][2] As a member of the P2X family of purinergic receptors, it is activated by extracellular adenosine triphosphate (ATP), a molecule released during cellular stress, injury, or inflammation.[1] Predominantly expressed in sensory neurons of the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia, the P2X3 receptor is a key transducer of noxious stimuli, making it a significant target for the development of novel analgesics and other therapeutics for sensory-related disorders such as chronic cough and overactive bladder.[3][4] This technical guide provides an in-depth overview of the molecular structure, function, and pharmacology of the P2X3 receptor, with a focus on quantitative data, experimental methodologies, and signaling pathways to support advanced research and drug development efforts.

Molecular Structure

The P2X3 receptor is a homotrimeric protein, meaning it is composed of three identical subunits that assemble to form a functional ion channel. Each subunit consists of approximately 397 amino acids and has a molecular weight of about 44 kDa. The subunits share a common topology, featuring intracellular N- and C-termini, two transmembrane domains (TM1 and TM2), and a large, glycosylated extracellular loop rich in disulfide bonds. This extracellular domain is crucial as it houses the ATP binding site.

The overall architecture of the P2X3 receptor resembles a dolphin, with distinct domains referred to as the head, dorsal fin, and left flipper. X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human P2X3 receptor in various conformational states: apo (resting), agonist-bound (open), desensitized, and antagonist-bound. These structures have been instrumental in elucidating the mechanisms of channel gating and inhibition.

The ATP binding site is located at the interface between adjacent subunits in the extracellular domain, approximately 40 Å from the cell membrane. Upon ATP binding, the receptor undergoes a significant conformational change, leading to the opening of the ion pore. The ion channel itself is formed by the second transmembrane domain (TM2) of each of the three subunits. In the open state, a "cytoplasmic cap" motif is formed intracellularly, which helps to stabilize the open pore and creates lateral fenestrations for ion and water egress.

Function and Electrophysiological Properties

The primary function of the P2X3 receptor is to act as a non-selective cation channel, permeable to Na+, K+, and Ca2+. Upon activation by ATP, the influx of these cations leads to depolarization of the neuronal membrane and the initiation of an action potential, thereby transmitting a sensory signal.

Activation and Desensitization

P2X3 receptors are characterized by their rapid activation and desensitization kinetics. Application of micromolar concentrations of ATP can activate the channel within milliseconds, followed by a rapid desensitization, often within tens of milliseconds, in the continued presence of the agonist. This rapid desensitization is a key feature that distinguishes P2X3 from other P2X receptor subtypes.

Recovery from desensitization is remarkably slow, often taking several minutes. This prolonged recovery period is thought to be a protective mechanism to prevent over-excitation of sensory neurons. The rate of recovery is dependent on the agonist, with some agonists promoting faster recovery than others. Divalent cations, such as Mg2+, can stabilize the desensitized state and slow the recovery process.

A phenomenon known as "high-affinity desensitization" (HAD) has also been described, where nanomolar concentrations of ATP, which are insufficient to activate the channel, can still induce a slow-onset desensitization. This suggests that the receptor can enter a desensitized state from a closed state.

Ion Permeability and Conductance

The P2X3 receptor channel is non-selective for cations, allowing the passage of small monovalent and divalent cations. The pore is wide enough to accommodate these ions, and the influx of Ca2+ is particularly significant as it can trigger various intracellular signaling cascades.

Signaling Pathways

Activation of the P2X3 receptor leads to direct membrane depolarization due to cation influx. The subsequent increase in intracellular Ca2+ can activate a variety of downstream signaling pathways, further modulating neuronal excitability and contributing to sensory signaling.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Na_Ca_Influx Na+ / Ca2+ Influx P2X3->Na_Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling Cascades Na_Ca_Influx->Ca_Signaling Action_Potential Action Potential Initiation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture/ Transfection Seal_Formation Giga-seal Formation Cell_Culture->Seal_Formation Pipette_Filling Pipette Filling Pipette_Filling->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamp Whole_Cell->Voltage_Clamp Drug_Application Agonist/Antagonist Application Voltage_Clamp->Drug_Application Data_Acquisition Current Recording Drug_Application->Data_Acquisition Data_Analysis Kinetic Analysis Data_Acquisition->Data_Analysis P2X3_Structure_Function cluster_structure Molecular Structure cluster_function Receptor Function Trimeric_Assembly Trimeric Subunit Assembly Extracellular_Domain Extracellular Domain Activation Channel Activation Trimeric_Assembly->Activation Enables Transmembrane_Domains Transmembrane Domains (TM1 & TM2) ATP_Binding_Site ATP Binding Site (Intersubunit) Extracellular_Domain->ATP_Binding_Site Contains Ion_Pore Ion Pore (Formed by TM2) Transmembrane_Domains->Ion_Pore Forms ATP_Binding_Site->Activation Initiates Ion_Permeation Cation Permeation (Na+, K+, Ca2+) Ion_Pore->Ion_Permeation Mediates Desensitization Rapid Desensitization Activation->Desensitization Followed by Activation->Ion_Permeation Leads to Signal_Transduction Sensory Signal Transduction Ion_Permeation->Signal_Transduction Results in

References

Preclinical Profile of Gefapixant: An In-depth Technical Guide for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gefapixant, a selective P2X3 and P2X2/3 receptor antagonist, has demonstrated significant potential in preclinical models of neuropathic pain. This document provides a comprehensive overview of the existing preclinical evidence, detailing the experimental protocols, quantitative data, and underlying signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the development of novel analgesics for neuropathic pain.

Introduction to Gefapixant and its Mechanism of Action

Gefapixant (also known as MK-7264 and AF-219) is an orally bioavailable, selective, and reversible antagonist of the P2X3 and P2X2/3 receptors[1][2]. These receptors are ATP-gated ion channels predominantly expressed on sensory neurons, playing a crucial role in nociceptive signaling[3][4][5]. In pathological pain states, such as neuropathic pain, extracellular ATP levels are elevated, leading to the sensitization and hyperexcitability of sensory neurons through the activation of P2X3 and P2X2/3 receptors. By blocking these receptors, Gefapixant effectively inhibits the downstream signaling cascade responsible for the generation and transmission of pain signals.

Preclinical Evidence in Neuropathic Pain Models

Spared Nerve Injury (SNI) Model

The Spared Nerve Injury (SNI) model is a widely used and reproducible model of peripheral neuropathic pain that mimics clinical neuropathic pain states.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A small incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. The common peroneal and tibial nerves are tightly ligated with a suture and then sectioned, removing a 2-4 mm piece of the distal nerve stump. The sural nerve is left intact.

  • Closure: The muscle and skin are closed in layers.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

  • Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia are typically performed at baseline before surgery and then at various time points post-surgery (e.g., daily or weekly).

Studies have demonstrated the efficacy of Gefapixant in reversing mechanical allodynia in the SNI model. The data presented below is a summary of findings from a key preclinical study.

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - 1 hour post-dosePaw Withdrawal Threshold (g) - 3 hours post-dose
Vehicle-~7.5~7.5
Gefapixant10Increased significantly from vehicleIncreased significantly from vehicle
Gefapixant30Increased significantly from vehicleIncreased significantly from vehicle
Gabapentin100Increased significantly from vehicleIncreased significantly from vehicle

Table 1: Effect of Gefapixant on Mechanical Allodynia in the SNI Rat Model. Data is synthesized from a representative study and indicates a significant increase in paw withdrawal threshold compared to vehicle, demonstrating an anti-allodynic effect. The efficacy of Gefapixant at 30 mg/kg was comparable to that of gabapentin at 100 mg/kg.

Chemotherapy-Induced Neuropathic Pain (CINP) Model

Chemotherapy-induced peripheral neuropathy is a common and dose-limiting side effect of many anticancer drugs, with paclitaxel being a frequently used agent to induce this condition in preclinical models. While direct quantitative data for Gefapixant in this model is limited in the public domain, the established role of P2X3 receptors in neuropathic pain suggests its potential efficacy.

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Induction Agent: Paclitaxel is dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol, then diluted in saline).

  • Administration: Paclitaxel is typically administered via intraperitoneal (i.p.) injection. A common dosing regimen is four injections of 2 mg/kg on alternating days (days 0, 2, 4, and 6).

  • Behavioral Assessment: Development of mechanical allodynia and thermal hyperalgesia is monitored. Hypersensitivity usually develops within the first week and can persist for several weeks.

  • Drug Administration: Test compounds, such as Gefapixant, would be administered after the establishment of neuropathy, and behavioral assessments would be conducted at various time points post-dosing.

Diabetic Neuropathic Pain (DNP) Model

Diabetic neuropathy is a common complication of diabetes, and the streptozotocin (STZ)-induced diabetic rat is a widely used model to study this condition.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Induction Agent: Streptozotocin (STZ) is dissolved in a cold citrate buffer (pH 4.5) immediately before use.

  • Induction of Diabetes: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 50-65 mg/kg) is administered to induce hyperglycemia.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a certain threshold (e.g., 250 or 300 mg/dL) are considered diabetic.

  • Development of Neuropathy: Neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks following the induction of diabetes.

  • Drug Administration and Behavioral Testing: Once neuropathic pain is established, test compounds can be administered, and their effects on pain behaviors are assessed.

Experimental Methodologies

Von Frey Test for Mechanical Allodynia

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.

  • Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent.

  • Acclimation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 15-30 minutes before testing.

  • Stimulation: The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. The stimulus is held for a few seconds.

  • Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The testing starts with a filament in the middle of the force range. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used. This continues until a specific pattern of responses is obtained, from which the 50% withdrawal threshold can be calculated.

Hargreaves Test for Thermal Hyperalgesia

The Hargreaves test is used to measure the latency of paw withdrawal to a thermal stimulus.

  • Apparatus: A radiant heat source is positioned under a glass floor.

  • Acclimation: Animals are placed in individual transparent chambers on the glass floor and allowed to acclimate.

  • Stimulation: The radiant heat source is focused on the plantar surface of the hind paw.

  • Measurement: The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency.

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the cut-off time is recorded.

Signaling Pathways

The analgesic effect of Gefapixant is mediated by its antagonism of P2X3 and P2X2/3 receptors on primary sensory neurons. The activation of these receptors by extracellular ATP in neuropathic pain states triggers a cascade of intracellular events leading to neuronal sensitization and pain.

P2X3 Receptor Signaling in Neuropathic Pain

Upon binding of ATP, the P2X3 receptor channel opens, leading to a rapid influx of cations, primarily Na+ and Ca2+. This influx causes depolarization of the neuronal membrane, which, if it reaches the threshold, generates an action potential that propagates to the central nervous system, signaling pain.

The increase in intracellular Ca2+ acts as a second messenger, activating various downstream signaling pathways that contribute to the maintenance of the neuropathic pain state. These pathways include:

  • Protein Kinase C (PKC): Increased intracellular Ca2+ can activate PKC, which in turn can phosphorylate and sensitize other ion channels and receptors involved in nociception, such as TRPV1.

  • Mitogen-Activated Protein Kinases (MAPKs): The influx of Ca2+ can also lead to the activation of MAPK pathways, including p38 MAPK and ERK. These kinases can modulate gene expression and contribute to the long-term changes in neuronal excitability seen in chronic pain.

  • Release of Pro-inflammatory Mediators: P2X3 receptor activation can trigger the release of pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from both neuronal and non-neuronal cells, further contributing to the inflammatory environment and neuronal sensitization.

P2X3_Signaling_Pathway P2X3 Receptor Signaling in Neuropathic Pain cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds to Na_Influx Na+ Influx P2X3_Receptor->Na_Influx Ca_Influx Ca2+ Influx P2X3_Receptor->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization PKC PKC Activation Ca_Influx->PKC MAPK MAPK Activation (p38, ERK) Ca_Influx->MAPK Inflammatory_Mediators Release of Inflammatory Mediators (TNF-α, IL-6) Ca_Influx->Inflammatory_Mediators Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Transmission Pain Signal Transmission Action_Potential->Pain_Transmission Neuronal_Hyperexcitability Neuronal Hyperexcitability PKC->Neuronal_Hyperexcitability Gene_Expression Altered Gene Expression MAPK->Gene_Expression Gene_Expression->Neuronal_Hyperexcitability Neuronal_Hyperexcitability->Pain_Transmission Inflammatory_Mediators->Neuronal_Hyperexcitability

P2X3 Receptor Signaling Pathway in Neuropathic Pain.

Experimental Workflows

Experimental_Workflow General Experimental Workflow for Preclinical Neuropathic Pain Studies cluster_setup Study Setup cluster_induction Neuropathy Induction cluster_development Neuropathy Development cluster_treatment Treatment and Assessment Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Surgery_or_Injection Induction of Neuropathy (SNI, CINP, or DNP) Baseline_Testing->Surgery_or_Injection Post_Induction_Monitoring Monitoring of Neuropathy Development Surgery_or_Injection->Post_Induction_Monitoring Behavioral_Confirmation Confirmation of Neuropathic Pain Post_Induction_Monitoring->Behavioral_Confirmation Drug_Administration Administration of Gefapixant or Vehicle Behavioral_Confirmation->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (at various time points) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis and Comparison Post_Dose_Testing->Data_Analysis

General Experimental Workflow for Preclinical Neuropathic Pain Studies.

Conclusion

The preclinical data strongly support the role of Gefapixant as a promising therapeutic agent for the treatment of neuropathic pain. Its efficacy in the well-established SNI model, coupled with a clear mechanism of action targeting the P2X3 and P2X2/3 receptors, provides a solid foundation for its clinical development. Further investigation into its efficacy in other models of neuropathic pain, such as chemotherapy-induced and diabetic neuropathy, will be crucial to fully elucidate its therapeutic potential across different etiologies of neuropathic pain. The detailed methodologies and signaling pathways outlined in this guide are intended to facilitate future research in this important area of drug discovery.

References

The Role of P2X3 Receptors in Visceral Hypersensitivity: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1] Emerging evidence has pinpointed the crucial role of the purinergic signaling system, particularly the P2X3 receptor, in the underlying pathophysiology of this condition.[1][2] P2X3 receptors are ATP-gated ion channels predominantly expressed on small and medium-diameter nociceptive primary afferent neurons, including those that innervate the viscera.[2][3] This localization makes them a highly attractive therapeutic target for the management of chronic visceral pain.

This technical guide provides an in-depth overview of the role of P2X3 receptors in visceral hypersensitivity, consolidating key preclinical data, outlining detailed experimental methodologies, and visualizing the core signaling pathways. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively working in this field.

Core Concepts: P2X3 Receptors and ATP Signaling in Visceral Nociception

Under physiological conditions, P2X3 receptors are not significantly involved in visceral sensory signaling. However, in states of inflammation or injury, various cells, including epithelial and immune cells, release adenosine triphosphate (ATP). This ATP acts as a key signaling molecule, binding to and activating P2X3 homomeric and P2X2/3 heteromeric receptors on visceral afferent nerve endings. This activation leads to cation influx, depolarization, and the initiation of nociceptive signals that are transmitted to the central nervous system. In chronic conditions, the expression and function of these receptors can be upregulated, contributing to the maintenance of visceral hypersensitivity.

Quantitative Data on P2X3 Receptor Modulation in Visceral Hypersensitivity Models

The following tables summarize key quantitative data from preclinical studies investigating the role of P2X3 receptors and the effects of their antagonists in rodent models of visceral hypersensitivity.

Table 1: Effect of P2X3 Antagonist A-317491 on Visceromotor Response (VMR) in a Rat Model of TNBS-Induced Colitis

ConditionTreatmentColorectal Distension PressureVMR (Total Power, μV·s)% Reversal of HypersensitivityReference
Acute Colitis Vehicle80 mmHg~1800-
A-317491 (10 mg/kg)80 mmHg~1500Not Significant
A-317491 (25 mg/kg)80 mmHg~1200Partial
A-317491 (10 mg/kg)20 mmHg~400Marked Attenuation
Post-Colitis Vehicle60 mmHg~1200-
A-317491 (10 mg/kg)60 mmHg~400Normalized
Data are approximated from graphical representations in the cited literature.

Table 2: Effect of P2X Receptor Antagonists on Acetic Acid-Induced Abdominal Constrictions in Mice

AntagonistSelectivityRoute of AdministrationED₅₀ (μmol/kg)Reference
TNP-ATP P2X1, P2X3, P2X2/3i.p.6.35
Suramin Non-selective P2Xi.p.34.5
PPADS Non-selective P2Xi.p.70.0
Morphine μ-opioid agonisti.p.3.0

Table 3: Changes in Gene Expression and ATP Release in the TNBS-Induced Colitis Rat Model

ParameterConditionFold Change vs. ControlReference
ATP Release (in response to 60 mmHg CRD) Acute Colitis↑ ~5.9-fold
Post-ColitisNo significant change
P2X3 mRNA (Colon) Acute & Post-ColitisNo significant change
CASK mRNA (Colon) Post-Colitis↑ Increased
cdk5 mRNA (Colon) Post-Colitis↑ Increased
csk mRNA (Colon) Post-Colitis↑ Increased
P2X3 Protein (DRG) Neonatal Acetic Acid Model↑ Significantly Enhanced
P2X3 Protein (Colon & Bladder) TNBS-Induced Colitis (Day 3)↑ Significantly Increased
DRG: Dorsal Root Ganglia

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to study the role of P2X3 receptors in visceral hypersensitivity.

Induction of Visceral Hypersensitivity: TNBS Colitis Model

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) model is widely used to induce a translatable, T-cell-mediated colitis that transitions from an acute inflammatory phase to a post-inflammatory phase characterized by visceral hypersensitivity.

Protocol:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (180-220g) are fasted overnight with free access to water.

  • Anesthesia: Rats are lightly anesthetized using isoflurane or a similar short-acting anesthetic.

  • TNBS Instillation: A catheter is inserted 8 cm proximal to the anus. TNBS solution (e.g., 7.5 mg in 40% ethanol) is instilled into the colon. The rat is held in a head-down position for approximately one minute to ensure the solution remains in the distal colon.

  • Confirmation and Monitoring: The presence of acute colitis is typically confirmed on day 3 via colonoscopy. For post-inflammatory studies, animals are monitored until endoscopic healing is observed (typically 10-14 days).

  • Control Group: Control animals receive a saline or vehicle enema under the same procedure.

Assessment of Visceral Sensitivity: Colorectal Distension (CRD) and Visceromotor Response (VMR)

CRD is a reliable method for quantifying visceral sensitivity in rodents by measuring the visceromotor response (VMR), a reflex contraction of the abdominal muscles, via electromyography (EMG).

Protocol:

  • EMG Electrode Implantation:

    • Under anesthesia, a small incision is made in the lower abdomen to expose the external oblique abdominal muscle.

    • Two sterile, Teflon-coated stainless steel wires are sutured into the muscle, approximately 3-5 mm apart.

    • The wires are tunneled subcutaneously to an exit point on the back of the neck and secured.

    • Animals are allowed to recover for at least 3-5 days post-surgery.

  • CRD Procedure:

    • Conscious or lightly anesthetized animals are placed in small restraint devices to minimize movement.

    • A flexible balloon catheter (e.g., 6 cm length) is lubricated and inserted intra-anally into the distal colon (typically 1 cm from the anus). The catheter is secured to the tail.

    • The EMG electrodes are connected to a recording system (e.g., a polygraph or digital data acquisition system).

  • Distension Paradigm:

    • The colon is distended with air using a barostat or pressure-controlled inflation device.

    • A graded distension protocol is typically used, with phasic distensions of increasing pressure (e.g., 10, 20, 40, 60, 80 mmHg).

    • Each distension lasts for a set duration (e.g., 20 seconds) followed by a rest period (e.g., 2-4 minutes).

  • Data Acquisition and Analysis:

    • The raw EMG signal is recorded, amplified, and filtered.

    • The VMR is quantified by calculating the area under the curve (AUC) of the rectified EMG signal during the distension period, subtracting the baseline activity from the pre-distension period.

    • Data is typically expressed as the mean VMR for each distension pressure.

Signaling Pathways and Mechanisms of Sensitization

The sensitization of visceral afferents involves complex intracellular signaling cascades that modulate P2X3 receptor function and expression.

P2X3 Receptor Signaling in Nociceptive Neurons

Activation of P2X3 receptors by ATP leads to a rapid influx of Na⁺ and Ca²⁺, causing membrane depolarization and action potential firing. The subsequent increase in intracellular Ca²⁺ can trigger further downstream signaling events, including the activation of various kinases that can phosphorylate the P2X3 receptor itself, modulating its activity and trafficking.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (released from damaged cells) P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Depolarization Membrane Depolarization P2X3->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Ca²⁺ Influx AP_Firing Action Potential Firing Depolarization->AP_Firing Kinase_Activation Kinase Activation (e.g., PKC, CaMKII) Ca_Influx->Kinase_Activation Nociceptive_Signal Nociceptive Signal to CNS AP_Firing->Nociceptive_Signal Phosphorylation P2X3 Receptor Phosphorylation Kinase_Activation->Phosphorylation Phosphorylation->P2X3 Modulates Sensitivity

Caption: P2X3 receptor activation by ATP leads to nociceptive signaling.

Role of Scaffolding Proteins and Kinases in P2X3 Sensitization

Recent studies have highlighted the importance of intracellular signaling molecules in modulating P2X3 receptor function, particularly in chronic hypersensitivity states. The scaffold protein Calcium/Calmodulin-dependent Serine Protein Kinase (CASK) interacts with P2X3 receptors, stabilizing their expression at the cell surface. This interaction is dynamic and can be modulated by nerve growth factor (NGF) and receptor activation state, suggesting a mechanism for activity-dependent regulation of receptor function. Additionally, kinases such as Cyclin-dependent kinase 5 (Cdk5) and C-terminal Src kinase (Csk) have been implicated in the phosphorylation and regulation of P2X3 receptors, potentially contributing to the heightened receptor activity seen in visceral hypersensitivity.

P2X3_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Modulators cluster_outcomes Functional Outcomes P2X3 P2X3 Receptor Stabilization Increased Receptor Stability & Trafficking P2X3->Stabilization Function_Mod Altered Receptor Function (Sensitization) P2X3->Function_Mod CASK CASK CASK->P2X3 Interacts & Stabilizes Cdk5 Cdk5 Phosphorylation Tyrosine/Serine Phosphorylation Cdk5->Phosphorylation Phosphorylates Csk Csk Csk->Phosphorylation Phosphorylates Phosphorylation->P2X3 Modulates

Caption: Intracellular modulation of P2X3 receptor stability and function.

Experimental Workflow for Assessing P2X3 Antagonists

The evaluation of novel P2X3 antagonists for visceral pain follows a structured preclinical workflow.

Experimental_Workflow A Induce Visceral Hypersensitivity (e.g., TNBS Model in Rats) B Baseline VMR Assessment (Pre-drug Administration) A->B C Administer P2X3 Antagonist (e.g., A-317491) or Vehicle B->C D Post-drug VMR Assessment (CRD Protocol) C->D E Data Analysis: Compare VMR between Treatment Groups D->E F Tissue Collection (DRG, Colon) D->F Terminal Endpoint G Molecular Analysis: - P2X3 Expression (qPCR, IHC) - Signaling Molecule Expression F->G

Caption: Preclinical workflow for evaluating P2X3 antagonist efficacy.

Translational Perspective and Future Directions

The compelling preclinical data have positioned P2X3 receptor antagonists as promising novel therapeutics for conditions driven by afferent nerve hypersensitization. Several P2X3 antagonists, such as Gefapixant and Eliapixant (BAY 1817080), have advanced into clinical trials. While the primary indication for many of these has been refractory chronic cough, the underlying mechanism of targeting neuronal hypersensitivity has significant implications for visceral pain conditions like IBS and endometriosis. Phase 2 trials for eliapixant in endometriosis have shown promise in reducing visceral pain, providing the first clinical evidence supporting this mechanism in a relevant patient population.

Future research should focus on:

  • Elucidating the specific roles of P2X3 homomers versus P2X2/3 heteromers in different visceral pain states.

  • Further exploring the downstream signaling pathways, including the roles of CASK, Cdk5, and Csk, to identify additional therapeutic targets.

  • Conducting clinical trials specifically designed to assess the efficacy and safety of P2X3 antagonists in patients with IBS and other functional gastrointestinal disorders.

P2X3 receptors are key players in the transition from acute visceral nociception to chronic hypersensitivity. The wealth of preclinical data robustly supports their role as mediators of visceral pain, and the development of selective antagonists represents a highly promising, mechanism-based therapeutic strategy. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the understanding and treatment of visceral pain disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Gefapixant Citrate using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant Citrate is a first-in-class, non-narcotic, selective, and reversible allosteric antagonist of the P2X3 and P2X2/3 receptors.[1][2][3][4] These receptors are ATP-gated ion channels predominantly expressed on sensory C fibers, playing a crucial role in nociceptive signaling and the cough reflex.[5] Under inflammatory conditions, extracellular ATP released from mucosal cells binds to P2X3 receptors on vagal C fibers, triggering the cough reflex. Gefapixant, by inhibiting this binding, reduces the hyperexcitability of these sensory neurons.

Patch-clamp electrophysiology is the gold-standard method for characterizing the effects of ion channel modulators like Gefapixant. This technique allows for high-resolution recording of ion channel activity, providing quantitative data on the potency and mechanism of action of a compound. These application notes provide detailed protocols for performing in vitro assays of this compound using both manual and automated patch-clamp electrophysiology.

Data Presentation

The following table summarizes the quantitative data for Gefapixant (formerly MK-7264) obtained from whole-cell patch-clamp electrophysiology studies on human P2X3 and P2X2/3 receptors expressed in 1321N1 cells.

ParameterP2X3 ReceptorP2X2/3 ReceptorReference
IC50 153 ± 59 nM220 ± 47 nM
Wash-on Rate (τ_on) Concentration-dependent: 12 - 360 s (for 3 µM - 100 nM)Concentration-dependent
Wash-off Rate (τ_off) Concentration-dependentConcentration-dependent
Mechanism of Action Reversible allosteric antagonistReversible allosteric antagonist
State Dependency Preferential activity at closed channelsFaster rates and greater inhibition when applied before agonist

Signaling Pathway

The activation of P2X3 receptors on nociceptive sensory neurons by extracellular ATP leads to cation influx, depolarization, and the generation of action potentials. This signaling is implicated in pain and cough reflexes. The downstream signaling cascade can involve the activation of various intracellular pathways, including the cAMP/PKA pathway, which can potentiate receptor function.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds & Activates Gefapixant Gefapixant Citrate Gefapixant->P2X3 Allosterically Inhibits Cations Cation Influx (Na+, Ca2+) P2X3->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential Generation Depolarization->AP cAMP cAMP Depolarization->cAMP Modulates AC Nociception Nociceptive Signaling (Pain, Cough) AP->Nociception PKA PKA cAMP->PKA Activates PKA->P2X3 Phosphorylates & Potentiates

Caption: P2X3 Receptor Signaling Pathway in Sensory Neurons.

Experimental Protocols

Cell Culture and Heterologous Expression of P2X3 Receptors

This protocol is adapted for HEK293 or 1321N1 cells, which are commonly used for heterologous expression of P2X receptors as they do not endogenously express them.

Materials:

  • HEK293 or 1321N1 cells

  • DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Plasmids encoding human P2X3 and P2X2 subunits

  • Transfection reagent (e.g., Lipofectamine)

  • Selection antibiotics (e.g., G418 for P2X2, puromycin for P2X3)

Procedure:

  • Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • For transient transfection, seed cells onto coverslips in a 6-well plate 24 hours prior to transfection to reach 70-80% confluency.

  • Transfect cells with plasmids encoding hP2X3 (for homomeric receptors) or hP2X2 and hP2X3 (for heteromeric receptors) using a suitable transfection reagent according to the manufacturer's instructions.

  • For stable cell line generation, after transfection, culture cells in the presence of selection antibiotics.

  • Use transfected cells for patch-clamp experiments 24-48 hours post-transfection.

Manual Whole-Cell Patch-Clamp Protocol

Solutions:

  • External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

Procedure:

  • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking transfected cell with the patch pipette under positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

  • Apply the P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.

  • After a stable baseline is achieved, co-apply the agonist with varying concentrations of this compound.

  • To determine the wash-on rate, measure the time course of inhibition upon application of Gefapixant.

  • To determine the wash-off rate, after inhibition, perfuse with the agonist-containing solution alone and measure the time course of recovery.

  • Record and analyze the current responses using appropriate software (e.g., pCLAMP).

Automated Whole-Cell Patch-Clamp Protocol

This protocol is designed for a high-throughput automated patch-clamp system (e.g., QPatch, SyncroPatch).

Procedure:

  • Prepare a single-cell suspension of the transfected cells in the external solution at a concentration of 1-5 x 10^6 cells/mL.

  • Load the cell suspension, internal solution, agonist solution, and this compound compound plates into the automated patch-clamp system.

  • The system will automatically perform cell capture, sealing, and whole-cell formation.

  • Set up the experimental protocol in the system's software to:

    • Establish a stable baseline current with the agonist.

    • Apply a series of increasing concentrations of this compound in the presence of the agonist.

    • Include wash-out steps to assess the reversibility of the inhibition.

  • The system will record the currents from multiple cells simultaneously.

  • Analyze the data using the integrated software to generate concentration-response curves and calculate IC50 values.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for an in vitro assay of an ion channel antagonist using automated patch-clamp electrophysiology.

Automated_Patch_Clamp_Workflow start Start prep_cells Prepare Cell Suspension (Transfected Cells) start->prep_cells load_system Load Cells, Solutions, and Compound Plate prep_cells->load_system auto_patch Automated Cell Capture, Sealing, and Whole-Cell load_system->auto_patch establish_baseline Establish Baseline Current (Agonist Application) auto_patch->establish_baseline apply_compound Apply Increasing Concentrations of Gefapixant + Agonist establish_baseline->apply_compound washout Washout with Agonist apply_compound->washout record_data Record Ion Channel Currents apply_compound->record_data washout->record_data Assess Reversibility analyze_data Data Analysis: - Concentration-Response Curves - IC50 Calculation - Kinetics (On/Off Rates) record_data->analyze_data end End analyze_data->end

Caption: Automated Patch-Clamp Workflow for Antagonist Screening.

Data Analysis for an Allosteric Antagonist
  • IC50 Determination: Plot the percentage of inhibition of the agonist-induced current against the logarithm of the Gefapixant concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Kinetic Analysis (On- and Off-Rates):

    • On-rate (τ_on): During the co-application of the agonist and Gefapixant, fit the decay of the current amplitude over time to a single exponential function. The time constant (τ) of this fit represents the wash-on rate.

    • Off-rate (τ_off): During the washout phase (application of agonist alone after inhibition), fit the recovery of the current amplitude over time to a single exponential function. The time constant (τ) of this fit represents the wash-off rate.

  • Mechanism of Action: The reversible nature of Gefapixant is confirmed by the full recovery of the current during the washout phase. The allosteric mechanism is suggested by its ability to inhibit the receptor response without directly competing with the agonist binding site, which can be further investigated with radioligand binding assays. The state-dependence can be assessed by comparing the inhibition when Gefapixant is applied before or during agonist application.

References

Application Notes and Protocols for Measuring P2X3 Receptor Activation Using Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing calcium imaging techniques for the study of P2X3 receptor activation. P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are key targets in pain and hypersensitivity research.[1][2] Measuring the influx of calcium upon receptor activation is a robust method to screen for and characterize modulators of P2X3 activity.

Introduction to P2X3 Receptors and Calcium Imaging

P2X3 receptors are trimeric cation channels that open in response to extracellular adenosine triphosphate (ATP).[2] Their activation leads to a rapid influx of cations, including Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades.[1][3] This calcium influx can be visualized and quantified using fluorescent calcium indicators, making it a valuable tool for studying receptor pharmacology and for high-throughput screening of potential therapeutic compounds.

Commonly used cell models for these assays include human embryonic kidney 293 (HEK293) cells stably expressing recombinant P2X3 receptors and primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express P2X3.

Signaling Pathway of P2X3 Receptor Activation

The activation of P2X3 receptors by ATP initiates a direct influx of calcium into the cell. This process can be modulated by various intracellular signaling pathways. For instance, activation of Gq/11-coupled receptors can lead to the activation of Protein Kinase C (PKC), which in turn can potentiate P2X3 receptor activity.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Ca_ion Ca²⁺ P2X3->Ca_ion Opens to allow influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca_ion->Cellular_Response Initiates PKC_pathway Other Signaling Pathways (e.g., Gq/11 -> PLC -> DAG -> PKC) PKC_pathway->P2X3 Modulates HTS_Workflow cluster_prep Assay Preparation cluster_assay Calcium Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293-P2X3 Cells Plate_Cells Plate Cells in 384-well Plates Cell_Culture->Plate_Cells Dye_Loading Load Cells with Calcium Indicator Plate_Cells->Dye_Loading Compound_Addition Add Test Compounds (Antagonists) Dye_Loading->Compound_Addition Agonist_Addition Add P2X3 Agonist (e.g., α,β-meATP) Compound_Addition->Agonist_Addition Fluorescence_Reading Read Fluorescence on FLIPR Agonist_Addition->Fluorescence_Reading Data_Processing Calculate % Inhibition Fluorescence_Reading->Data_Processing Hit_Identification Identify 'Hits' Based on Threshold Data_Processing->Hit_Identification Dose_Response Perform Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination Determine IC₅₀ for Confirmed Hits Dose_Response->IC50_Determination

References

Protocols for Inducing Chronic Cough in Guinea Pig Models: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for inducing chronic cough in guinea pig models, a critical tool in the research and development of novel antitussive therapies. These protocols are designed for researchers, scientists, and drug development professionals.

Introduction

The guinea pig is a well-established and relevant model for studying cough due to the similarities of its cough reflex pathways to those of humans. This document outlines four distinct and widely used methods for inducing chronic cough in guinea pigs: citric acid inhalation, capsaicin aerosol exposure, ovalbumin-induced allergic airway inflammation, and cigarette smoke exposure. Additionally, the use of lipopolysaccharide (LPS) to induce airway inflammation, a key component of chronic cough, is discussed.

General Experimental Considerations

  • Animals: Male Dunkin-Hartley guinea pigs are frequently used. The weight of the animals can influence cough sensitivity and should be controlled for within experiments.

  • Housing: Animals should be housed in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

  • Cough Detection: Coughs are typically recorded and quantified using a whole-body plethysmograph, which detects the characteristic pressure changes associated with a cough, often coupled with audio or video recording for verification.

Citric Acid-Induced Chronic Cough Model

Application: This model is widely used to study cough hypersensitivity and the efficacy of antitussive agents. Citric acid is a tussive agent that activates sensory nerves in the airways.

Experimental Protocol
  • Acclimation: Acclimate guinea pigs to the whole-body plethysmograph for a designated period before the start of the experiment.

  • Induction of Chronic Cough:

    • Expose conscious, unrestrained guinea pigs to an aerosol of 0.4 M citric acid for 3 minutes.

    • This exposure is repeated twice daily for a period of 15 to 25 days to establish a chronic cough state.[1]

  • Cough Assessment:

    • Place the guinea pig in the plethysmograph chamber.

    • Deliver the citric acid aerosol via a nebulizer connected to the chamber.

    • Record the number of coughs during the exposure period and for a specified time post-exposure.

  • Data Analysis: The number of coughs is counted and compared between treatment groups and control groups.

Quantitative Data
ParameterValueReference
Citric Acid Concentration0.4 M[1]
Exposure Duration3 minutes, twice daily[1]
Induction Period15-25 days[1]
Peak Cough HypersensitivityDay 15[1]
Mean Coughs at Baseline6.20 ± 2.28
Mean Coughs at Day 1513.35 ± 4.69

Experimental Workflow

Citric_Acid_Workflow acclimation Acclimation to Plethysmograph induction Twice Daily Inhalation of 0.4M Citric Acid (3 minutes) acclimation->induction 15-25 days assessment Cough Assessment in Plethysmograph induction->assessment analysis Data Analysis (Cough Count) assessment->analysis

Citric Acid-Induced Chronic Cough Workflow

Capsaicin-Induced Cough Model

Application: Capsaicin, a potent activator of the TRPV1 receptor on sensory nerves, is used to model neurogenic inflammation and cough hypersensitivity.

Experimental Protocol
  • Animal Preparation: Allow guinea pigs to acclimate to the experimental setup.

  • Capsaicin Challenge:

    • Place the conscious animal in a whole-body plethysmograph.

    • Expose the guinea pig to an aerosol of capsaicin (e.g., 10 µM or 30 µM) for a duration of 7-10 minutes.

  • Cough Recording: Record the number of coughs during and after the capsaicin exposure.

  • Chronic Model (Sensitization): To model chronic cough with increased sensitivity, a pre-sensitization step can be included, such as allergic sensitization with ovalbumin or exposure to cigarette smoke, followed by capsaicin challenge.

Quantitative Data
ParameterValueReference
Capsaicin Concentration10 µM - 50 µM
Exposure Duration7-10 minutes
Baseline Coughs (Normal)4.7 ± 1.4 coughs/10 min
Coughs in Sensitized Animals10.6 ± 2.0 coughs/10 min
Coughs in Multiple-Challenged22.8 ± 1.3 coughs/10 min

Experimental Workflow

Capsaicin_Workflow acclimation Acclimation sensitization Optional: Sensitization (e.g., OVA, Smoke) acclimation->sensitization challenge Capsaicin Aerosol Challenge (7-10 minutes) acclimation->challenge Acute Model sensitization->challenge recording Cough Recording challenge->recording

Capsaicin-Induced Cough Experimental Workflow

Ovalbumin-Induced Allergic Airway Inflammation and Cough Model

Application: This model is used to study the cough associated with allergic asthma and eosinophilic bronchitis.

Experimental Protocol
  • Sensitization:

    • Sensitize guinea pigs with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., day 0 and day 27).

  • Airway Challenge:

    • Beginning approximately two weeks after the initial sensitization, expose the animals to aerosolized OVA (e.g., 1% solution) for a set duration (e.g., 60 seconds) on alternating days for a total of several challenges.

  • Cough Assessment:

    • Following the challenge period, assess the cough response to a tussive agent like capsaicin or citric acid. Allergic inflammation is expected to increase the cough response.

    • Alternatively, spontaneous coughing can be monitored.

Quantitative Data
ParameterValueReference
SensitizationIntramuscular injection of 0.5 mL of 4% OVA solution with 0.2 mL of 2% Al(OH)3
Challenge1% OVA aerosol for 60 seconds, every other day for 13 times
Effect on Capsaicin CoughSignificant increase from baseline
Inflammatory Cell InfiltrationIncreased infiltration of inflammatory cells into the airway

Experimental Workflow

Ovalbumin_Workflow sensitization Sensitization with Ovalbumin and Adjuvant challenge Repeated Aerosol Challenge with Ovalbumin sensitization->challenge ~2 weeks assessment Assessment of Cough (Spontaneous or Induced) challenge->assessment inflammation Assessment of Airway Inflammation challenge->inflammation

Ovalbumin-Induced Allergic Cough Workflow

Cigarette Smoke-Induced Chronic Cough Model

Application: This model mimics the chronic cough and airway inflammation seen in smokers and patients with COPD.

Experimental Protocol
  • Exposure System: Place guinea pigs in a chamber designed for whole-body exposure to cigarette smoke.

  • Smoke Exposure:

    • Expose the animals to the smoke of a set number of research cigarettes daily (e.g., 4-5 cigarettes).

    • The exposure can be delivered as puffs of a specific duration and frequency (e.g., 3-second puff every 30 seconds).

    • This regimen is continued for an extended period, typically several days to weeks, to induce a chronic state.

  • Cough Challenge: After the exposure period, challenge the animals with a tussive agent like citric acid or capsaicin to assess for cough hypersensitivity.

Quantitative Data
ParameterValueReference
Smoke Exposure4-5 research cigarettes daily
Exposure DurationUp to 10 days or longer
Citric Acid Cough EnhancementSignificant after 1 day, further enhanced after 2 days
Capsaicin Cough EnhancementReliable enhancement after 10 days of exposure
Baseline Citric Acid Coughs12 ± 2
Citric Acid Coughs (2 days smoke)36 ± 4
Baseline Capsaicin Coughs2 ± 1
Capsaicin Coughs (10 days smoke)14 ± 3

Experimental Workflow

Cigarette_Smoke_Workflow exposure Daily Cigarette Smoke Exposure challenge Tussive Challenge (Citric Acid or Capsaicin) exposure->challenge Days to Weeks assessment Cough Assessment challenge->assessment

Cigarette Smoke-Induced Cough Workflow

Lipopolysaccharide (LPS) in Airway Inflammation Models

Application: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of airway inflammation, particularly neutrophilia. While not a direct model for inducing chronic cough, it is valuable for studying the inflammatory underpinnings of cough. Interestingly, acute LPS exposure has been shown to cause a temporary hyporesponsive cough to citric acid challenge 24 hours post-exposure, despite inducing significant neutrophilia.

Experimental Protocol for Airway Inflammation
  • LPS Administration: Expose conscious guinea pigs to an aerosolized solution of LPS.

  • Inflammation Assessment: At various time points after exposure, perform bronchoalveolar lavage (BAL) to quantify the influx of inflammatory cells, particularly neutrophils.

  • Cough Assessment (in the context of inflammation): Challenge the animals with a tussive agent at different times post-LPS to investigate the relationship between inflammation and cough reflex sensitivity.

Quantitative Data
ParameterValueReference
LPS ChallengeAerosolized LPS
Citric Acid Challenge Post-LPS250 mM
Outcome at 24h post-LPSHyporesponsive cough
NeutrophiliaApparent from 2h post-LPS
RecoveryCough and neutrophilia return towards normal by 96h

Signaling Pathways in Cough Induction

The induction of cough by many of these agents involves the activation of sensory nerves in the airways, primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

TRPV1 Signaling Pathway

TRPV1_Signaling cluster_stimuli Tussive Stimuli cluster_nerve Sensory Nerve Terminal cluster_cns Central Nervous System Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Citric_Acid Citric_Acid Citric_Acid->TRPV1 Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPV1 sensitizes Depolarization Depolarization TRPV1->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brainstem Brainstem (Cough Center) Action_Potential->Brainstem Afferent Signal Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Efferent Signal

TRPV1 Signaling Pathway in Cough Induction

This diagram illustrates how various stimuli activate the TRPV1 channel on sensory nerve endings, leading to a signaling cascade that results in the cough reflex. Inflammatory mediators can sensitize the TRPV1 channel, lowering the threshold for activation and contributing to cough hypersensitivity.

References

Application Notes and Protocols: Dosing and Administration of Gefapixant Citrate in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of Gefapixant Citrate in various rat models of pain and hypersensitivity. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this selective P2X3 receptor antagonist.

Overview of this compound

Gefapixant is a first-in-class, orally bioavailable, and selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons and are implicated in the pathophysiology of chronic pain and hypersensitivity conditions. By blocking these receptors, this compound modulates nociceptive signaling pathways. In rat models, it has shown efficacy in reducing pain-related behaviors associated with osteoarthritis, inflammation, and nerve injury.

P2X3 Receptor Signaling Pathway

The binding of extracellular ATP to P2X3 receptors on sensory neurons triggers the opening of a non-selective cation channel, leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of pain. The activity of P2X3 receptors can be further potentiated by downstream signaling cascades initiated by other receptors, such as the LPA1 receptor, which couples to Gq/11 proteins to activate the PLCβ/IP3/DAG/PKC pathway. Gefapixant acts as an allosteric antagonist, preventing the ATP-mediated activation of P2X3 and P2X2/3 receptors.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2X3R P2X3 Receptor ATP->P2X3R Binds Depolarization Na+/Ca2+ Influx (Depolarization) P2X3R->Depolarization Activates Gefapixant This compound Gefapixant->P2X3R Blocks LPA LPA LPAR LPA1 Receptor LPA->LPAR Binds Gq11 Gq/11 LPAR->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates PKC->P2X3R Potentiates AP Action Potential Depolarization->AP PainSignal Pain Signal Transmission AP->PainSignal Oral_Gavage_Workflow start Start restrain Restrain Rat start->restrain measure Measure Gavage Needle Length restrain->measure insert Insert Gavage Needle measure->insert administer Administer Suspension insert->administer remove Remove Needle administer->remove monitor Monitor Animal remove->monitor end End monitor->end

Application Notes and Protocols: High-Throughput Screening for P2X3 Receptor Modulators Using Stably Expressed Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a key player in nociceptive signaling pathways. Its involvement in chronic pain, overactive bladder, and refractory chronic cough has positioned it as a significant therapeutic target for drug discovery. To facilitate the identification of novel P2X3 modulators, several recombinant cell lines stably expressing the human P2X3 receptor have been developed. These cell lines, typically hosted in Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, provide a robust and reproducible platform for high-throughput screening (HTS) campaigns. This document provides detailed application notes and protocols for utilizing these cell lines in drug screening, focusing on calcium flux and automated electrophysiology assays.

Commercially Available Human P2X3 Expressing Cell Lines

A variety of vendors offer cell lines stably expressing the human P2X3 receptor, as well as co-expression of P2X2 and P2X3 subunits to form heteromeric channels. These cell lines are validated for use in common drug screening platforms.

VendorHost CellReceptor(s) ExpressedKey Applications
Creative Biogene HEK293Human P2X3Patch-clamp recording, Calcium uptake assay[1]
Charles River Not SpecifiedHuman P2X3Drug Discovery[2]
Charles River Not SpecifiedHuman P2X2/P2X3Drug Discovery[3]
CancerTools.org HEK293Human P2X3Patch-clamp recording, Ratiometric calcium uptake assay[4]
Revvity CHO-K1Human P2X2/P2X3Light-activated screening[5]
B'SYS GmbH CHOHuman P2X3, P2X2/3Manual and automated patch-clamping, Fluorescence-based assays

Pharmacological Validation Data

The following tables summarize the potency of standard P2X3 receptor agonists and antagonists in human P2X3-expressing cell lines, as determined by calcium flux and electrophysiology assays. This data is essential for validating assay performance and for comparison of novel compounds.

Agonist Potency (EC50)

CompoundCell LineAssay MethodEC50 Value (µM)
ATPHEK293Calcium Flux~1.1 - 1.5
ATPCHO-K1Calcium Flux~0.06
α,β-methylene ATP (α,β-meATP)CHO-P2X3Automated Patch Clamp (QPatch)~1.2 - 1.4
CTPCHO-P2X3Automated Patch Clamp (QPatch)~11.1 - 13.0

Antagonist Potency (IC50)

CompoundCell LineAssay MethodIC50 Value (nM)
A-317491Human P2X3 expressing cellsElectrophysiology~97
A-317491CHO cellsNot Specified~90
TNP-ATPHuman P2X2/3 expressing 1321N1 cellsElectrophysiology/Calcium Imaging~3 - 6
PPADSCHO-P2X3Automated Patch Clamp (QPatch)~5800

Signaling Pathway and Experimental Workflow

Activation of the P2X3 receptor by its endogenous ligand, ATP, leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions. This influx causes membrane depolarization, which in neurons, triggers the propagation of a pain signal.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Closed) ATP->P2X3_Receptor Binds P2X3_Receptor_Open P2X3 Receptor (Open) P2X3_Receptor->P2X3_Receptor_Open Activates Na_Influx Na⁺ P2X3_Receptor_Open->Na_Influx Allows Influx Ca_Influx Ca²⁺ P2X3_Receptor_Open->Ca_Influx Allows Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response

P2X3 receptor signaling pathway.

The following diagram outlines a typical workflow for a high-throughput drug screening campaign targeting the P2X3 receptor.

Drug_Screening_Workflow Start Start Cell_Culture Culture P2X3-expressing cell line Start->Cell_Culture Assay_Prep Prepare assay plates (e.g., dye loading for calcium flux) Cell_Culture->Assay_Prep Compound_Addition Add test compounds and controls Assay_Prep->Compound_Addition Stimulation Stimulate with P2X3 agonist (e.g., α,β-meATP) Compound_Addition->Stimulation Data_Acquisition Measure response (Calcium flux or ion current) Stimulation->Data_Acquisition Data_Analysis Analyze data to identify hits (agonists/antagonists) Data_Acquisition->Data_Analysis Hit_Validation Validate hits with dose-response and secondary assays Data_Analysis->Hit_Validation End End Hit_Validation->End

High-throughput screening workflow.

Experimental Protocols

Calcium Flux Assay

This protocol is designed for a 96- or 384-well plate format using a fluorescent calcium indicator.

Materials:

  • Human P2X3 expressing cells (e.g., HEK293-hP2X3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-6)

  • Probenecid (optional, to prevent dye leakage)

  • P2X3 agonist (e.g., α,β-meATP)

  • P2X3 antagonist (e.g., A-317491) for control

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the P2X3-expressing cells into the assay plates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. If using probenecid, add it to the dye solution.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and control agonist/antagonist in the assay buffer.

    • For antagonist screening, add the compounds to the plate and incubate for a predetermined time (e.g., 15-30 minutes) before adding the agonist.

    • For agonist screening, the compounds will be added directly during the fluorescence reading.

  • Data Acquisition:

    • Place the assay plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline reading for 10-20 seconds.

    • Use the instrument's integrated fluidics to add the agonist (for antagonist screening) or test compounds (for agonist screening) to the wells.

    • Continue recording the fluorescence signal for 1-3 minutes to capture the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • For agonist screening, determine the EC50 values from the dose-response curves.

    • For antagonist screening, determine the IC50 values by measuring the inhibition of the agonist-induced response.

Automated Patch Clamp Electrophysiology

This protocol provides a general guideline for using automated patch clamp systems (e.g., QPatch, Patchliner, SyncroPatch) to measure P2X3 receptor-mediated ion currents.

Materials:

  • Human P2X3 expressing cells (e.g., CHO-hP2X3)

  • Extracellular solution (e.g., 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Intracellular solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.2)

  • P2X3 agonist (e.g., α,β-meATP)

  • P2X3 antagonist (e.g., A-317491)

  • Automated patch clamp system and corresponding consumables (e.g., QPlates, PatchChips)

Procedure:

  • Cell Preparation:

    • Harvest the P2X3-expressing cells and prepare a single-cell suspension in the extracellular solution at the concentration recommended by the instrument manufacturer.

    • Ensure high cell viability (>90%).

  • System Setup:

    • Prime the automated patch clamp system with the extracellular and intracellular solutions.

    • Load the cell suspension and compound plates into the instrument.

  • Automated Patch Clamping:

    • The instrument will automatically capture cells, form giga-ohm seals, and establish a whole-cell configuration.

    • The holding potential is typically set between -60 mV and -80 mV.

  • Compound Application and Data Acquisition:

    • A stable baseline current is recorded.

    • The system applies the P2X3 agonist at various concentrations to determine the dose-response relationship and EC50 value. Due to the rapid desensitization of P2X3 receptors, fast solution exchange is crucial.

    • For antagonist screening, cells are pre-incubated with the test compound for a defined period before co-application with a fixed concentration of the agonist (typically the EC50 or EC80).

    • The resulting ion currents are recorded and digitized.

  • Data Analysis:

    • The peak current amplitude is measured for each compound application.

    • Data is analyzed to calculate EC50 values for agonists and IC50 values for antagonists.

    • Parameters such as activation and desensitization kinetics can also be analyzed.

Conclusion

The use of commercially available cell lines stably expressing human P2X3 receptors provides a reliable and efficient platform for the discovery and characterization of novel modulators. The detailed protocols for calcium flux and automated electrophysiology assays outlined in this document offer robust methodologies for high-throughput screening and lead optimization efforts. By leveraging these tools, researchers can accelerate the development of new therapeutics targeting P2X3 for the treatment of chronic pain and other sensory disorders.

References

Application Notes and Protocols: The Leicester Cough Questionnaire (LCQ) as a Primary Endpoint in Gefapixant Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the Leicester Cough Questionnaire (LCQ) as a crucial patient-reported outcome (PRO) endpoint in the clinical development of Gefapixant, a selective P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough.

Introduction

Gefapixant is a first-in-class, non-narcotic, oral P2X3 receptor antagonist developed for the treatment of refractory chronic cough (RCC) and unexplained chronic cough (UCC).[1] The P2X3 receptor, an ATP-gated ion channel found on sensory C-fibers of the vagus nerve in the airways, is implicated in the hypersensitization of the cough reflex.[2][3] Extracellular ATP, released from airway epithelial cells in response to inflammation or irritation, binds to P2X3 receptors, triggering a signal that results in the sensation of an urge to cough.[2] Gefapixant selectively blocks this pathway, thereby reducing cough frequency and severity.[4]

The Leicester Cough Questionnaire (LCQ) is a well-validated, self-administered questionnaire designed to measure the impact of chronic cough on a patient's quality of life. It is a 19-item tool divided into three domains: physical, psychological, and social. The LCQ has been a pivotal endpoint in the Phase 3 clinical trials of Gefapixant, COUGH-1 and COUGH-2, providing a subjective measure of treatment efficacy from the patient's perspective.

Gefapixant Mechanism of Action

The signaling pathway leading to chronic cough and the mechanism of action of Gefapixant are illustrated below.

cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Sensory Neuron (C-fiber) Inflammatory Stimuli Inflammatory Stimuli Epithelial Cells Epithelial Cells Inflammatory Stimuli->Epithelial Cells Irritation P2X3 Receptor P2X3 Receptor Epithelial Cells->P2X3 Receptor ATP Release Neuron Vagal Afferent Neuron P2X3 Receptor->Neuron Activation (Ion Influx) Cough Center (Brainstem) Cough Center (Brainstem) Neuron->Cough Center (Brainstem) Signal Transmission Cough Reflex Cough Reflex Cough Center (Brainstem)->Cough Reflex Initiation Gefapixant Gefapixant Gefapixant->P2X3 Receptor Antagonism (Blockade)

Caption: Gefapixant's mechanism of action in chronic cough.

Quantitative Data Summary from Gefapixant Phase 3 Trials (COUGH-1 & COUGH-2)

The following tables summarize the key efficacy data for Gefapixant 45 mg twice daily (BID) versus placebo from the pivotal COUGH-1 and COUGH-2 trials, with a focus on the Leicester Cough Questionnaire (LCQ) as an endpoint.

Table 1: Change from Baseline in LCQ Total Score

TrialTimepointTreatment Group (45 mg BID)Placebo GroupTreatment Difference (95% CI)p-value
Phase 3b Week 124.343.590.75 (0.06, 1.44)0.034
(Recent-Onset)

Data from a Phase 3b trial in patients with recent-onset chronic cough (<12 months duration).

Table 2: LCQ Total Score Responder Analysis (≥1.3-point increase from baseline)

Trial PopulationTimepointGefapixant 45 mg BID RespondersPlacebo RespondersOdds Ratio (95% CI)
Pooled COUGH-1 & 2 Week 2477.1%-1.41
Phase 3b Week 1280.6%67.4%2.01 (1.21, 3.32)

A ≥1.3-point increase in the LCQ total score is considered a clinically meaningful improvement.

Table 3: LCQ Domain Responder Analysis at Week 52 (Pooled COUGH-1 & COUGH-2)

LCQ DomainResponder Definition (Increase from Baseline)Gefapixant 45 mg BID RespondersPlacebo Responders
Social ≥0.8 points69.5%59.3%
Psychological ≥0.9 points65.6%55.1%
Physical ≥0.8 points62.1%52.5%

Data from a post-hoc analysis of pooled data from the COUGH-1 and COUGH-2 trials.

Experimental Protocols

Leicester Cough Questionnaire (LCQ) Administration and Scoring

The following protocol outlines the standardized methodology for utilizing the LCQ in a clinical trial setting.

1. Patient Population:

  • Adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough.

  • In the COUGH-1 and COUGH-2 trials, participants had a chronic cough lasting ≥1 year.

2. Materials:

  • The validated 19-item Leicester Cough Questionnaire.

  • Quiet and private space for the patient to complete the questionnaire.

3. Administration Protocol:

  • The LCQ is a self-administered questionnaire.

  • Patients should be instructed to answer the 19 questions based on their experiences over the previous two weeks.

  • Each question is rated on a 7-point Likert scale.

4. Scoring Protocol:

  • Each of the 19 items is scored from 1 to 7.

  • The questionnaire is divided into three domains:

    • Physical: 8 items

    • Psychological: 7 items

    • Social: 4 items

  • Domain Scores: The scores for the items within each domain are summed and then divided by the number of items in that domain to get an average score ranging from 1 to 7.

  • Total Score: The three domain scores are summed to produce a total score ranging from 3 to 21. A higher score indicates a better quality of life and less impact from the cough.

5. Interpretation of Change:

  • A clinically meaningful improvement (responder) is defined as an increase of ≥1.3 points from baseline in the LCQ total score.

  • Clinically meaningful improvements in the individual domains are defined as an increase of ≥0.8 for the physical domain, ≥0.9 for the psychological domain, and ≥0.8 for the social domain.

Experimental Workflow for LCQ as a Clinical Trial Endpoint

The following diagram illustrates the workflow for incorporating the LCQ as an endpoint in a clinical trial, such as the Gefapixant trials.

cluster_0 Screening & Baseline cluster_1 Treatment Phase cluster_2 Data Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline LCQ Baseline LCQ Administration Informed Consent->Baseline LCQ Randomization Randomization Baseline LCQ->Randomization Gefapixant Arm Gefapixant (e.g., 45 mg BID) Randomization->Gefapixant Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up LCQ Follow-up LCQ (e.g., Weeks 12, 24, 52) Gefapixant Arm->Follow-up LCQ Placebo Arm->Follow-up LCQ Data Collection LCQ Scoring & Data Collection Follow-up LCQ->Data Collection Statistical Analysis Statistical Analysis (Change from Baseline, Responder Rates) Data Collection->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination

Caption: Workflow of LCQ as an endpoint in Gefapixant trials.

Conclusion

The Leicester Cough Questionnaire has proven to be a robust and sensitive endpoint for evaluating the efficacy of Gefapixant in patients with refractory or unexplained chronic cough. The consistent and clinically meaningful improvements observed in the LCQ total score and its individual domains in the Gefapixant clinical trial program underscore the patient-relevant benefits of this novel therapy. These detailed application notes and protocols provide a framework for researchers and drug development professionals to effectively utilize the LCQ in future studies of antitussive agents.

References

Application Notes and Protocols for 24-Hour Ambulatory Cough Monitoring in Gefapixant Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for 24-hour ambulatory cough monitoring as utilized in the pivotal clinical studies of Gefapixant for refractory or unexplained chronic cough. This document details the experimental procedures, data presentation, and the underlying signaling pathways relevant to the mechanism of action of Gefapixant.

Introduction

Gefapixant is a selective P2X3 receptor antagonist developed for the treatment of refractory or unexplained chronic cough.[1][2] The P2X3 receptors, which are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways, are implicated in the cough reflex.[1] In inflammatory conditions, the release of ATP from airway mucosal cells activates these receptors, triggering the urge to cough.[1] Gefapixant works by blocking the binding of ATP to P2X3 receptors, thereby reducing the hypersensitivity of the cough reflex.[1]

The primary efficacy endpoint in the key Phase 3 clinical trials, COUGH-1 and COUGH-2, was the 24-hour cough frequency, measured objectively using an ambulatory digital audio recording device. This document outlines the protocols for this critical aspect of the clinical evaluation of Gefapixant.

Quantitative Data from Gefapixant Clinical Studies

The following tables summarize the key quantitative data from the Phase 3 COUGH-1 and COUGH-2 clinical trials.

Table 1: Patient Demographics and Baseline Characteristics in COUGH-1 and COUGH-2 Trials

CharacteristicCOUGH-1 (NCT03449134)COUGH-2 (NCT03449147)
Number of Participants 7301314
Mean Age (years) 5958
Female Participants 74%75%
Mean Duration of Cough (years) 11.511.1

Table 2: Efficacy of Gefapixant on 24-Hour Cough Frequency

TrialTreatment GroupDurationBaseline 24-hr Coughs/Hour (Mean)Post-Treatment 24-hr Coughs/Hour (Mean)Placebo-Adjusted Relative Reduction (%)
COUGH-1 Gefapixant 45 mg BID12 Weeks~18~718.45%
Placebo12 Weeks~23~10N/A
COUGH-2 Gefapixant 45 mg BID24 Weeks~19~714.64%
Placebo24 Weeks~19~8N/A

BID: Twice Daily

Experimental Protocols

24-Hour Ambulatory Cough Monitoring Protocol

The following protocol is a synthesized methodology based on the procedures employed in the Gefapixant clinical trials, which utilized the VitaloJAK™ ambulatory cough monitor.

Objective: To objectively measure the frequency of coughing over a continuous 24-hour period in an ambulatory setting.

Equipment:

  • VitaloJAK® Cough Monitor: A portable, high-fidelity audio recording device.

  • Dual sensors: A chest contact sensor to record sounds from the lungs and trachea, and a lapel air microphone to capture ambient sounds.

  • Secure Digital (SD) card for data storage.

  • Pouch or carrying case for the device.

  • Patient diary.

Procedure:

  • Patient Briefing and Consent:

    • Explain the purpose and procedure of the 24-hour cough monitoring to the participant.

    • Obtain informed consent.

    • Provide detailed instructions on wearing and operating the device, as well as on maintaining the patient diary.

  • Device Setup and Attachment:

    • Insert a fresh battery pack and a formatted SD card into the VitaloJAK device.

    • Connect the chest sensor and lapel microphone cable to the device.

    • Securely attach the chest sensor to the patient's sternum.

    • Clip the lapel microphone to the patient's clothing, near the collarbone.

    • Place the VitaloJAK device in its pouch and instruct the patient to wear it consistently for the next 24 hours.

  • Recording Period:

    • Instruct the patient to go about their normal daily activities, with the exception of activities that could damage the device (e.g., showering or swimming).

    • The device will continuously record audio for the entire 24-hour period.

    • The patient should be instructed on how to manage the device during sleep (e.g., placing it on a bedside table).

  • Patient Diary:

    • The patient should maintain a diary to log significant events, such as:

      • Times of going to bed and waking up.

      • Meal times.

      • Periods of exercise or strenuous activity.

      • Any instances of device removal and the reason.

      • Subjective assessment of cough severity at different times.

  • Device Retrieval and Data Upload:

    • After the 24-hour recording period, the patient returns the device to the clinical site.

    • The SD card is removed from the device.

    • The recorded audio data is securely uploaded to a centralized web portal for analysis.

  • Data Analysis:

    • The 24-hour audio recording undergoes a semi-automated analysis process.

    • Step 1: Algorithmic Compression: A proprietary algorithm is used to filter out non-cough sounds and periods of silence, significantly reducing the file size for efficient review.

    • Step 2: Manual Verification: Trained analysts manually review the condensed audio files to identify and count each individual cough event. This dual approach ensures high accuracy, with a reported sensitivity of over 99%.

    • The total number of coughs is then used to calculate the average coughs per hour over the 24-hour period.

Visualizations

Gefapixant Mechanism of Action: P2X3 Receptor Signaling Pathway

Gefapixant_Mechanism_of_Action cluster_airway Airway Lumen & Epithelium cluster_nerve Vagal Sensory Nerve Fiber cluster_cns Central Nervous System Inflammatory_Stimuli Inflammatory Stimuli (e.g., allergens, irritants) ATP_Release ATP Release Inflammatory_Stimuli->ATP_Release triggers P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor binds to Action_Potential Action Potential Generation P2X3_Receptor->Action_Potential activates Gefapixant Gefapixant Gefapixant->P2X3_Receptor blocks Cough_Center Cough Center in Brainstem Action_Potential->Cough_Center signal to Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex initiates

Caption: Gefapixant blocks ATP-mediated P2X3 receptor activation on sensory nerves, inhibiting the cough reflex.

Experimental Workflow for 24-Hour Ambulatory Cough Monitoring

Cough_Monitoring_Workflow cluster_patient Patient & Clinical Site cluster_data Data Management & Analysis Patient_Briefing 1. Patient Briefing & Consent Device_Attachment 2. Device Attachment (VitaloJAK) Patient_Briefing->Device_Attachment Ambulatory_Recording 3. 24-Hour Ambulatory Audio Recording Device_Attachment->Ambulatory_Recording Patient_Diary 4. Patient Diary Maintained Ambulatory_Recording->Patient_Diary concurrently Device_Return 5. Device Return to Site Ambulatory_Recording->Device_Return Data_Upload 6. Data Upload to Central Server Device_Return->Data_Upload Algorithmic_Processing 7. Algorithmic Compression & Noise Filtering Data_Upload->Algorithmic_Processing Manual_Analysis 8. Manual Cough Identification & Counting Algorithmic_Processing->Manual_Analysis Data_Reporting 9. Calculation of 24-Hour Cough Frequency Manual_Analysis->Data_Reporting

Caption: Workflow of 24-hour ambulatory cough monitoring from patient setup to final data analysis.

References

Application Notes and Protocols for the Formulation of Gefapixant Citrate for Oral Bioavailability in Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant, a first-in-class, selective P2X3 receptor antagonist, is under development for the treatment of refractory or unexplained chronic cough. The P2X3 receptor is an ATP-gated ion channel expressed on sensory afferent neurons. Preclinical evaluation of drug candidates like Gefapixant necessitates the development of oral formulations that ensure adequate and reproducible bioavailability in animal models. Gefapixant's physicochemical properties present challenges to achieving optimal oral exposure, making formulation strategies critical for successful preclinical development.

This document provides detailed application notes and protocols for the formulation of Gefapixant Citrate to enhance its oral bioavailability in animal studies. It includes potential formulation strategies, detailed experimental protocols, and representative pharmacokinetic data from preclinical species.

P2X3 Receptor Signaling Pathway

The following diagram illustrates the role of the P2X3 receptor in sensory neuron activation.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) ATP ATP P2X3 P2X3 Receptor (ATP-gated ion channel) ATP->P2X3 Binds and Activates Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Channel Gefapixant This compound Gefapixant->P2X3 Antagonizes Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS (e.g., Cough Reflex) Action_Potential->Signal_Transmission

P2X3 receptor-mediated signaling cascade.

Formulation Strategies to Enhance Oral Bioavailability

Gefapixant's bioavailability can be influenced by its physicochemical properties. As observed in clinical development, the transition from a free base to a citrate salt (this compound) was a key strategy to improve solubilization and mitigate pH-dependent absorption and food effects[1][2]. For preclinical studies, where consistent exposure is paramount, advanced formulation techniques may be necessary.

One highly effective approach for enhancing the bioavailability of compounds with solubility or permeability challenges is the creation of an Amorphous Solid Dispersion (ASD) . ASDs involve dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix. This prevents crystallization and can significantly increase the aqueous solubility and dissolution rate, leading to improved absorption. A successful example within the same drug class is the development of an ASD formulation for the P2X3 antagonist Eliapixant, which resulted in a twofold increase in bioavailability in rats and dogs compared to a simple suspension[3].

Experimental Protocols

Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD)

This protocol is adapted from established methods for preparing ASDs for preclinical studies, such as those used for Eliapixant[3].

Objective: To prepare a this compound ASD using a solvent evaporation method (spray drying) for oral administration in animals.

Materials:

  • This compound

  • Kollidon® VA64 (vinylpyrrolidone-vinyl acetate copolymer)

  • Ethanol (or other suitable solvent)

  • Spray dryer

  • Analytical balance

  • Stir plate and stir bar

  • Glassware

Procedure:

  • Solution Preparation:

    • Determine the desired drug loading (e.g., 20% w/w this compound in the final ASD).

    • For a 1 g batch of 20% ASD, weigh 200 mg of this compound and 800 mg of Kollidon® VA64.

    • Dissolve both components in a suitable volume of ethanol (e.g., 20-40 mL) by stirring until a clear solution is obtained. The total solid content in the solution should typically be between 2-10% (w/v).

  • Spray Drying:

    • Set up the spray dryer with appropriate parameters (these will need to be optimized for the specific equipment):

      • Inlet temperature: e.g., 80-120°C

      • Atomization gas flow rate: e.g., 400-600 L/hr

      • Feed pump rate: e.g., 3-10 mL/min

      • Aspirator rate: e.g., 80-100%

    • Pump the this compound-polymer solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, leaving fine particles of the ASD.

    • Collect the dried ASD powder from the cyclone collector.

  • Post-Processing and Storage:

    • Dry the collected powder under vacuum at a mild temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

    • Store the final ASD powder in a desiccator at room temperature to protect it from moisture.

  • Characterization (Optional but Recommended):

    • Confirm the amorphous nature of the this compound in the ASD using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Protocol 2: Oral Administration of this compound Formulation in Rats for Pharmacokinetic Studies

This protocol provides a standard procedure for oral gavage in rats, a common method for administering oral formulations in preclinical pharmacokinetic studies.

Objective: To orally administer a defined dose of a this compound formulation to rats and collect serial blood samples for pharmacokinetic analysis.

Materials:

  • This compound formulation (e.g., the ASD prepared in Protocol 1, suspended in a vehicle like 0.5% methylcellulose)

  • Male Sprague-Dawley rats (or other appropriate strain), typically fasted overnight

  • Appropriate size gavage needles (e.g., 16-18 gauge, flexible or curved with a bulb tip)

  • Syringes

  • Vehicle for suspension (e.g., 0.5% w/v methylcellulose in water)

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Equipment for blood collection (e.g., tail vein lancets, capillary tubes)

  • Centrifuge

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound ASD to prepare the dosing suspension.

    • Suspend the ASD in the vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 10 mg/kg dose in a 2 mL/kg volume). Ensure the suspension is homogenous.

  • Dosing:

    • Weigh each rat to determine the precise dosing volume. The maximum recommended gavage volume for a rat is typically 10 mL/kg[1].

    • Restrain the rat securely, ensuring the head and neck are extended to create a straight path to the esophagus.

    • Gently insert the gavage needle into the mouth, advancing it along the palate and down the esophagus into the stomach. Do not force the needle.

    • Administer the formulation slowly and smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood from the tail vein (or other appropriate site) into the anticoagulant-containing tubes.

    • Process the blood samples by centrifuging at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for Gefapixant Quantification in Plasma

Objective: To accurately quantify the concentration of Gefapixant in plasma samples.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile containing an internal standard) or liquid-liquid extraction to remove proteins and other interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a suitable column (e.g., a C18 reverse-phase column) with a mobile phase gradient.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Gefapixant is detected using multiple reaction monitoring (MRM) in positive ion mode, providing high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using standards of known Gefapixant concentrations in blank plasma. The concentration of Gefapixant in the study samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Data Presentation

The following tables summarize available preclinical pharmacokinetic data for Gefapixant (also known as AF-219 and MK-7264).

Table 1: Summary of Preclinical Oral Pharmacokinetic Parameters for Gefapixant (AF-219) (Data extracted from an abstract; specific formulations not detailed)

Animal SpeciesOral Bioavailability (%F)Elimination Half-life (t½)
Rat38 - 82%1.5 - 7.6 h
Rabbit38 - 82%1.5 - 7.6 h
Dog38 - 82%1.5 - 7.6 h
Primate38 - 82%1.5 - 7.6 h

Table 2: Mean Plasma Concentrations of Gefapixant (MK-7264) in Rats Following a Single Oral Dose (Data derived from a study on MK-7264 pharmacology)

Dose (mg/kg, p.o.)Time Post-Dose (hours)Mean Plasma Concentration (nM)
103605 (± 257)
2031027 (± 597)
6032077 (± 775)

Experimental Workflow Visualization

The diagram below outlines the logical workflow for developing and evaluating an oral formulation of this compound in an animal model.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Pharmacokinetic Study cluster_Analysis Bioanalysis and Data Interpretation Form_Strategy Select Formulation Strategy (e.g., Amorphous Solid Dispersion) Form_Prep Prepare Formulation (Protocol 1: Spray Drying) Form_Strategy->Form_Prep Form_Char Characterize Formulation (e.g., DSC, XRPD) Form_Prep->Form_Char Animal_Dosing Oral Administration to Animals (Protocol 2: Rat Oral Gavage) Form_Char->Animal_Dosing Dosing Suspension Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Bioanalysis Quantify Drug in Plasma (Protocol 3: LC-MS/MS) Plasma_Processing->Bioanalysis Plasma Samples PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Data_Eval Evaluate Bioavailability and Formulations PK_Analysis->Data_Eval

Workflow for oral formulation and PK testing.

References

Application of Physiologically Based Biopharmaceutics Modeling (PBBM) in the Development of Gefapixant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant, a first-in-class, selective P2X3 receptor antagonist, has been developed for the treatment of refractory or unexplained chronic cough.[1][2] As a weakly basic drug, its biopharmaceutical properties present challenges that can be effectively addressed using physiologically based biopharmaceutics modeling (PBBM).[3] PBBM is a powerful tool in drug development that integrates physicochemical properties of the drug with physiological factors of the human body to predict in vivo performance.[4][5] This approach has been instrumental in the development of Gefapixant's immediate-release (IR) tablet formulation, aiding in formulation selection, establishing a bioequivalence safe space, and assessing the potential for drug-drug interactions.

This document provides detailed application notes and protocols for utilizing PBBM in the development of Gefapixant, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Biopharmaceutical Properties of Gefapixant

A thorough understanding of Gefapixant's properties is fundamental to building a robust PBBM. Key parameters are summarized in the table below.

PropertyValueReference
Drug Substance Gefapixant Citrate
BCS Class Class II (Low Solubility, High Permeability)
Molecular Weight 365.41 g/mol (Gefapixant free base)
pKa ~9.0 (weak base)
Aqueous Solubility Relatively constant from pH 3.5 to 5.0, decreases above pH 5.0
LogP 1.5
Permeability High
Protein Binding ~55%
Primary Elimination Renal excretion of unchanged drug

Application of PBBM in Gefapixant Development

A PBBM for Gefapixant was developed using GastroPlus™ to support the selection of the immediate-release tablet formulation and to define the bioequivalence dissolution safe space. The model was built based on the drug's physicochemical properties and clinical pharmacokinetic data. In vitro dissolution profiles of various free base and citrate salt formulations served as critical inputs to the model.

The developed PBBM was validated against independent clinical studies, including bioequivalence, relative bioavailability, and human absorption, metabolism, and excretion (ADME) studies. The model successfully predicted pharmacokinetic parameters (Cmax and AUC) with prediction errors of less than 20%.

One key application of the PBBM was the evaluation of gastric pH-mediated drug-drug interaction potential with the co-administration of a proton pump inhibitor (PPI), omeprazole. The model accurately predicted that omeprazole would lower the exposure of the free base formulation but would not significantly impact the pharmacokinetics of the citrate-based commercial formulation.

Furthermore, the PBBM was utilized to establish an extended virtual dissolution bioequivalence safe space. This analysis determined that Gefapixant drug product batches are expected to be bioequivalent to the clinical reference batch if their dissolution is greater than 80% in 60 minutes.

Experimental Protocols

The following are detailed, illustrative protocols for key experiments that provide data for the PBBM of Gefapixant. These protocols are based on standard pharmaceutical industry practices for immediate-release solid oral dosage forms.

Protocol 1: In Vitro Dissolution Testing of Gefapixant IR Tablets

Objective: To determine the in vitro dissolution rate of Gefapixant immediate-release tablets under various pH conditions to provide input data for the PBBM.

Apparatus: USP Apparatus 2 (Paddle)

Media:

  • 0.1 N HCl (pH 1.2)

  • Acetate buffer (pH 4.5)

  • Phosphate buffer (pH 6.8)

Method:

  • Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.

  • Set the paddle speed to 50 RPM.

  • Place one Gefapixant IR tablet in each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the filtrate for Gefapixant concentration using a validated HPLC method.

  • Calculate the percentage of drug dissolved at each time point.

Protocol 2: PBBM Development and Validation for Gefapixant using GastroPlus™

Objective: To develop and validate a PBBM for Gefapixant to simulate its in vivo absorption and pharmacokinetics.

Software: GastroPlus™ (Simulations Plus, Inc.)

Model Type: Advanced Compartmental Absorption and Transit (ACAT™) model

Methodology:

  • Model Building:

    • Compound Properties: Input the physicochemical properties of Gefapixant (see table above) into the GastroPlus™ database. This includes molecular weight, pKa, LogP, solubility-pH profile, and permeability.

    • Formulation Properties: Define the immediate-release tablet formulation. Input the dose, particle size distribution, and select the appropriate IR tablet model.

    • Physiology: Select the human physiological model (e.g., "Human - Fasted" or "Human - Fed").

    • Pharmacokinetics: Input the pharmacokinetic parameters obtained from clinical studies, such as clearance and volume of distribution.

  • Model Input from In Vitro Data:

    • Import the in vitro dissolution data obtained from Protocol 1 for the different formulations and pH conditions. The model will use this data to simulate the in vivo dissolution and subsequent absorption.

  • Model Verification and Validation:

    • Simulate the plasma concentration-time profiles for the different formulations and clinical study conditions (e.g., fasted vs. fed, with and without PPIs).

    • Compare the simulated Cmax and AUC values with the observed clinical data. The model is considered validated if the prediction error is within acceptable limits (e.g., ≤ 20%).

  • Model Application (Virtual Bioequivalence and DDI Prediction):

    • Virtual Bioequivalence: Use the validated model to define a "safe space" for dissolution. Simulate the effect of varying dissolution rates on the bioequivalence of different virtual batches compared to the reference product.

    • Drug-Drug Interaction (DDI): Simulate the effect of co-administered drugs that alter gastric pH (e.g., omeprazole) on the absorption and pharmacokinetics of different Gefapixant formulations.

Visualizations

Gefapixant Signaling Pathway

Gefapixant_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron Inflammatory Stimuli Inflammatory Stimuli Airway Epithelial Cells Airway Epithelial Cells Inflammatory Stimuli->Airway Epithelial Cells activates ATP ATP Airway Epithelial Cells->ATP releases P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor binds & activates Ion Influx Ion Influx P2X3_Receptor->Ion Influx leads to Gefapixant Gefapixant Gefapixant->P2X3_Receptor antagonizes Action Potential Action Potential Ion Influx->Action Potential generates Cough Center (Brainstem) Cough Center (Brainstem) Action Potential->Cough Center (Brainstem) signals to Cough Reflex Cough Reflex Cough Center (Brainstem)->Cough Reflex initiates

Caption: Mechanism of action of Gefapixant in the cough reflex pathway.

PBBM Workflow for Gefapixant

PBBM_Workflow cluster_inputs Model Inputs cluster_model PBBM in GastroPlus™ cluster_outputs Model Applications & Outputs Drug_Properties Gefapixant Physicochemical Properties (Solubility, pKa, LogP) Model_Development Model Building & Parameterization Drug_Properties->Model_Development Formulation_Data In Vitro Dissolution Data Formulation_Data->Model_Development Clinical_Data Human PK Data (IV & Oral) Model_Validation Verification against Clinical Data Clinical_Data->Model_Validation Physiology Human GI Physiology (Fasted/Fed) Physiology->Model_Development Model_Development->Model_Validation PK_Prediction Predicted Plasma Concentration-Time Profile Model_Validation->PK_Prediction BE_Safe_Space Bioequivalence Safe Space Definition PK_Prediction->BE_Safe_Space DDI_Assessment Drug-Drug Interaction Risk Assessment PK_Prediction->DDI_Assessment Formulation_Support Formulation Selection Support PK_Prediction->Formulation_Support

Caption: Workflow for the development and application of a PBBM for Gefapixant.

Logical Relationship for Formulation Bridging

Formulation_Bridging cluster_clinical Clinical Bridging cluster_invitro In Vitro Bridging cluster_be Bioequivalence Study F01 F01 (Free Base) F02 F02 (Free Base + Citric Acid) F01->F02 Relative BA Study F04 F04 (Citrate Salt) F02->F04 Relative BA Study F04A F04A (Citrate Salt, Modified Excipients) F04->F04A Dissolution Studies F04B F04B (Commercial Formulation) F04A->F04B Clinical BE Study

Caption: Formulation bridging strategy for Gefapixant development.

References

Application Notes and Protocols for Immunohistochemical Localization of P2X3 Receptors in Airway Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the localization of the P2X3 purinergic receptor in airway tissue using immunohistochemistry (IHC). The P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in sensory nerve activation and is implicated in conditions such as chronic cough and airway hyperreactivity.[1][2][3][4][5] Its precise localization is crucial for understanding its physiological roles and for the development of targeted therapeutics.

Introduction to P2X3 Receptors in the Airways

P2X3 receptors are predominantly expressed on C- and Aδ-fiber sensory neurons, which innervate the upper and lower airways. These nerve fibers originate from the jugular and nodose ganglia. Activation of these receptors by ATP, which can be released from various cells during inflammation, injury, or stress, is believed to be central to the initiation of the cough reflex and the sensation of airway irritation. In addition to sensory nerves, some studies suggest that P2X3 receptors are also expressed on airway epithelial cells. The upregulation of P2X3 receptors has been observed in inflammatory airway conditions, highlighting its potential as a therapeutic target. Antagonists targeting P2X3 and P2X2/3 receptors are currently under investigation for the treatment of chronic cough.

Quantitative Data on P2X3 Receptor Expression

The following tables summarize quantitative data on P2X3 receptor expression in airway-related tissues from published studies.

Table 1: P2X3 Expression in Airway Sensory Neurons

SpeciesGanglionNeuron TypeP2X3 ExpressionCo-expressionReference
Guinea PigJugularC-fibers (predominantly)23/32 neuronsTRPM3 in 34/49 P2X expressing neurons
Guinea PigNodoseA∂-fibers (predominantly)22/37 neuronsP2X2 in 15/47 P2X3 neurons
MouseVagal GangliaSensory Neurons51.8 ± 4.4% in WT mice-
Mouse (with chronic airway eosinophilia)Vagal GangliaSensory Neurons67.2 ± 4.8%Correlated with BAL eosinophils (r-squared = 0.72)
Eosinophil-deficient MouseVagal GangliaSensory Neurons59.3 ± 3.3%-

Table 2: P2X3 RNA Expression in Human Airway Cells (RNA-Seq Data)

Cell TypeExpression Level (FPKM)Reference
Human Bronchial Epithelial Cells (HBEC)Not detected
Human Airway Smooth Muscle (HASM)Not detected

Note: FPKM = Fragments Per Kilobase of transcript per Million mapped reads. The absence of detection in these specific RNA-seq datasets does not preclude protein expression, which can be influenced by post-transcriptional regulation.

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry to localize P2X3 receptors in paraffin-embedded airway tissue.

I. Tissue Preparation and Sectioning
  • Fixation: Immediately after dissection, fix fresh airway tissue (e.g., trachea, bronchi) in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4-24 hours at 4°C.

  • Dehydration: Dehydrate the fixed tissue through a graded series of ethanol concentrations:

    • 70% ethanol (1 hour)

    • 80% ethanol (1 hour)

    • 95% ethanol (1 hour)

    • 100% ethanol (2 changes, 1 hour each)

  • Clearing: Clear the tissue in xylene (2 changes, 1 hour each).

  • Embedding: Infiltrate the tissue with molten paraffin wax at 60°C (2 changes, 1-2 hours each) and embed in a paraffin block.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.

II. Immunohistochemical Staining
  • Deparaffinization and Rehydration:

    • Xylene (2 changes, 10 minutes each)

    • 100% ethanol (2 changes, 5 minutes each)

    • 95% ethanol (5 minutes)

    • 70% ethanol (5 minutes)

    • 50% ethanol (5 minutes)

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Heat-Induced Epitope Retrieval (HIER) is recommended for P2X3.

    • Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).

    • Heat in a microwave, pressure cooker, or water bath. A typical protocol is to heat at 95-100°C for 10-20 minutes.

    • Allow slides to cool down in the buffer for at least 20 minutes at room temperature.

    • Rinse slides in PBS.

  • Blocking Endogenous Peroxidase (for chromogenic detection):

    • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-P2X3 antibody in the blocking solution to its optimal concentration (refer to the antibody datasheet for starting recommendations, typically 1:100 to 1:500). Commercially available and validated anti-P2X3 antibodies can be sourced from suppliers like Abcam, Alomone Labs, and Thermo Fisher Scientific.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.

  • Detection (for chromogenic detection):

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature.

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Develop the color using a chromogen substrate solution, such as 3,3'-diaminobenzidine (DAB), until the desired staining intensity is reached. Monitor under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

III. Imaging and Analysis
  • Examine the stained sections under a light microscope (for chromogenic detection) or a fluorescence microscope (for immunofluorescence).

  • P2X3 immunoreactivity is expected in nerve fibers within the airway epithelium, submucosa, and around blood vessels. Staining may also be observed in epithelial cells.

  • Negative controls (omitting the primary antibody) should be included to ensure the specificity of the staining.

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling Pathway in Airway Sensory Nerves

P2X3_Signaling_Pathway cluster_stimulus Stimuli cluster_airway_cells Airway Cells cluster_sensory_neuron Sensory Nerve Terminal cluster_response Physiological Response Inflammation/Injury Inflammation/Injury Epithelial_Cells Epithelial Cells Inflammation/Injury->Epithelial_Cells activates ATP ATP Epithelial_Cells->ATP releases P2X3 P2X3 Receptor ATP->P2X3 binds to Ca_Influx Ca²⁺/Na⁺ Influx P2X3->Ca_Influx opens channel Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential generates Cough Cough Action_Potential->Cough Bronchoconstriction Bronchoconstriction Action_Potential->Bronchoconstriction IHC_Workflow cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation (4% PFA) Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Embedding (Paraffin) Dehydration->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-P2X3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (e.g., DAB) Secondary_Ab->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Microscopy Microscopy Counterstain->Microscopy Imaging Image Acquisition & Analysis Microscopy->Imaging

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate taste-related adverse effects observed in studies involving Gefapixant.

Frequently Asked Questions (FAQs)

Q1: What are the common taste-related adverse effects associated with Gefapixant?

A1: The most frequently reported taste-related adverse effects are dysgeusia (alteration of taste), ageusia (complete loss of taste), and hypogeusia (decreased taste sensitivity).[1][2] These are the most common adverse events reported in clinical trials for Gefapixant.[1]

Q2: What is the underlying mechanism of Gefapixant-induced taste disturbances?

A2: Gefapixant is a selective antagonist of the P2X3 receptor. However, it also has activity at the P2X2/3 receptor heterotrimer.[3][4] These P2X2/3 receptors are expressed on gustatory nerves and are crucial for taste signal transmission. By blocking these receptors, Gefapixant can interfere with the normal taste signaling pathway, leading to alterations in taste perception.

Q3: Are the taste-related side effects of Gefapixant dose-dependent?

A3: Yes, the incidence and severity of taste-related adverse effects are strongly correlated with the dose of Gefapixant. Higher doses are associated with a significantly higher frequency of taste disturbances.

Q4: Are the taste-related adverse effects of Gefapixant reversible?

A4: Yes, in the majority of cases, taste-related adverse events are reported to be reversible and resolve after discontinuation of the treatment. A study showed that 24 hours after discontinuing treatment, a patient's sense of taste returned. Some studies have also reported resolution of taste-related adverse events while patients remained on treatment.

Q5: Besides taste disturbances, what other oral sensory effects have been noted with Gefapixant?

A5: In addition to taste-related effects, oral hypoaesthesia (oral numbness) and paraesthesia (tingling or prickling sensation in the mouth) have been reported, and their frequency also appears to be dose-dependent.

Troubleshooting Guide for Taste-Related Adverse Events in Gefapixant Studies

This guide provides a step-by-step approach to managing taste-related adverse events in a research setting.

Issue: A study participant reports a significant alteration in taste after initiating Gefapixant treatment.

Step 1: Characterize the Taste Disturbance

  • Action: Administer a taste assessment questionnaire to systematically document the nature and severity of the taste alteration.

  • Rationale: A detailed description will help in understanding the specific impact on the participant and in monitoring changes over time.

Step 2: Review the Dosing Regimen

  • Action: Correlate the onset and severity of the taste disturbance with the current dosage of Gefapixant.

  • Rationale: Given the dose-dependent nature of this adverse effect, this information is critical for determining the next steps.

Step 3: Consider Dose Adjustment

  • Action: If the study protocol allows, consider a dose reduction for the affected participant.

  • Rationale: Lowering the dose of Gefapixant is the most direct and effective method for mitigating taste-related side effects.

Step 4: Monitor for Resolution

  • Action: Continue to monitor the participant's taste perception using the assessment questionnaire at regular intervals after any intervention.

  • Rationale: This will provide data on the effectiveness of the mitigation strategy and the time course of resolution.

Step 5: Document and Report

  • Action: Thoroughly document all instances of taste-related adverse events, the mitigation strategies employed, and the outcomes.

  • Rationale: This information is vital for the overall safety profile of the drug and for refining future study protocols.

Data on Taste-Related Adverse Events

The following tables summarize the incidence of taste-related adverse events with Gefapixant at different doses as reported in clinical trials.

Table 1: Incidence of Dysgeusia at Different Doses of Gefapixant

Dose of GefapixantPlacebo7.5 mg20 mg50 mg
Incidence of Dysgeusia 5%10%33%48%

Source: Adapted from a 12-week, phase 2b, randomized, double-blind, placebo-controlled study.

Table 2: Discontinuation Due to Taste-Related Adverse Events (50 mg Dose)

Adverse EventNumber of Patients Discontinuing
Ageusia4
Hypogeusia2
Dysgeusia2
Oral Hypoaesthesia2

Source: Data from a phase 2b clinical trial.

Experimental Protocols

Protocol 1: Assessment of Taste Function Using Taste Strips

This protocol outlines a general method for assessing taste function, which can be adapted for studies involving Gefapixant.

1. Objective: To quantitatively assess the four basic tastes (sweet, sour, salty, and bitter) in study participants.

2. Materials:

  • Validated taste strips for sweet, sour, salty, and bitter tastes in various concentrations.
  • Distilled water for rinsing.
  • Data collection forms.

3. Procedure:

  • The participant should not eat, drink (except water), or smoke for at least one hour before the test.
  • The test is performed in a quiet, odor-free environment.
  • The participant is instructed to rinse their mouth with distilled water.
  • The taste strips are applied to the anterior part of the tongue in a randomized order of taste qualities and concentrations.
  • After each strip, the participant is asked to identify the taste from a list of descriptors (sweet, sour, salty, bitter, no taste).
  • The participant rinses their mouth with distilled water between each strip application.
  • The identification threshold for each taste quality is determined as the lowest concentration the participant correctly identifies.

Protocol 2: Patient-Reported Outcome Measure for Taste Disturbance

This protocol describes the use of a questionnaire to subjectively assess taste disturbances.

1. Objective: To capture the participant's subjective experience of taste alteration.

2. Instrument: A validated questionnaire for drug-induced dysgeusia, such as a modified version of the Chemotherapy-induced Taste Alteration Scale (CiTAS).

3. Procedure:

  • The questionnaire is administered at baseline (before the first dose of Gefapixant) and at regular intervals throughout the study.
  • The questionnaire should include items that assess:
  • Changes in the perception of specific tastes (sweet, sour, salty, bitter, umami).
  • The presence of a metallic or other phantom taste.
  • The impact of taste changes on appetite and food enjoyment.
  • The overall severity of the taste disturbance on a visual analog scale (VAS).
  • The responses are scored and analyzed to track changes in taste perception over time and in response to any interventions.

Visualizations

Taste_Signaling_Pathway cluster_taste_bud Taste Bud cluster_synapse Synaptic Cleft cluster_gustatory_nerve Gustatory Afferent Nerve Tastant Tastant (e.g., Sweet, Umami, Bitter) GPCR G Protein-Coupled Receptor (GPCR) Tastant->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release ATP ATP ATP_release->ATP P2X2_3_receptor P2X2/3 Receptor ATP->P2X2_3_receptor Nerve_Signal Nerve Signal to Brain P2X2_3_receptor->Nerve_Signal Gefapixant Gefapixant Gefapixant->P2X2_3_receptor

Caption: Gefapixant's mechanism of taste disturbance.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_mitigation Mitigation Protocol cluster_analysis Data Analysis P1 Participant Recruitment P2 Baseline Taste Assessment (Taste Strips & Questionnaire) P1->P2 P3 Administer Gefapixant P2->P3 P4 Monitor for Adverse Events (Including Taste-Related) P3->P4 P5 Periodic Taste Assessments P4->P5 D1 Taste Disturbance Reported? P5->D1 A1 Analyze Taste Assessment Data P5->A1 D1->P5 No M1 Characterize Severity D1->M1 Yes M2 Consider Dose Reduction (per protocol) M1->M2 M3 Continue Monitoring M2->M3 M3->P5 A2 Correlate with Dose and Efficacy A1->A2

Caption: Workflow for managing taste-related adverse events.

References

Dose-response relationship of Gefapixant efficacy versus dysgeusia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the dose-response relationship of Gefapixant's efficacy versus the common adverse event of dysgeusia. The following frequently asked questions (FAQs) and troubleshooting guides are based on data from key clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the established dose-response relationship for Gefapixant's efficacy in reducing cough frequency?

A1: Clinical trial data indicates a dose-dependent increase in the efficacy of Gefapixant for reducing cough frequency in patients with refractory or unexplained chronic cough. Maximal improvements in cough frequency are generally observed at doses of 30 mg and higher.[1][2] For instance, the COUGH-1 and COUGH-2 phase 3 trials demonstrated that Gefapixant 45 mg twice daily resulted in a significant reduction in 24-hour cough frequency compared to placebo.[3][4] Specifically, at 12 weeks, the reduction was 18.5% in COUGH-1, and at 24 weeks, it was 14.6% in COUGH-2.[3] A dose-response meta-analysis of nine randomized controlled trials found that a 45 mg twice-daily dose of Gefapixant reduced awake cough frequency by 17.6%. Lower doses, such as 15 mg twice daily, did not show a significant reduction in cough frequency versus placebo in the phase 3 trials.

Q2: How does the incidence of dysgeusia (taste disturbance) correlate with the dose of Gefapixant?

A2: There is a clear and strong dose-dependent relationship between Gefapixant and the incidence of taste-related adverse events, including dysgeusia, ageusia, and hypogeusia. The frequency of these events increases with higher doses of Gefapixant. For example, in a phase 2b trial, dysgeusia was reported in 5% of patients on placebo, 10% on 7.5 mg, 33% on 20 mg, and 48% on 50 mg of Gefapixant. In the COUGH-1 and COUGH-2 trials, taste-related adverse events were the most common side effects. A meta-analysis indicated that at a 45 mg twice-daily dose, there is a 32% increase in taste-related adverse events compared to placebo. The taste disturbances are generally reported as mild to moderate in severity.

Q3: What is the underlying mechanism of action of Gefapixant, and how does it relate to both its therapeutic effect and the side effect of dysgeusia?

A3: Gefapixant is a selective P2X3 receptor antagonist. The P2X3 receptor is an ATP-gated ion channel found on sensory nerve fibers, including those in the airways. In chronic cough, it is hypothesized that inflammation or irritation leads to an increase in extracellular ATP, which then activates P2X3 receptors on airway sensory nerves, triggering the cough reflex. Gefapixant blocks this activation, thereby reducing cough frequency.

The adverse effect of dysgeusia is thought to be mediated by the inhibition of the P2X2/3 receptor, a heterotrimer found on gustatory afferent nerves involved in taste sensation. Gefapixant also has an effect on these P2X2/3 receptors, leading to altered taste perception.

Troubleshooting and Experimental Design

Q4: We are designing a preclinical study for a novel P2X3 antagonist. What are the key methodological considerations from the Gefapixant trials?

A4: Based on the clinical development of Gefapixant, the following experimental design elements are crucial:

  • Objective Cough Monitoring: The primary efficacy endpoint in major trials was the 24-hour or awake cough frequency, measured objectively using validated cough monitoring devices like the VitaloJAK. Subjective measures such as the Cough Severity Visual Analogue Scale (VAS) and the Leicester Cough Questionnaire (LCQ) for quality of life were important secondary endpoints.

  • Dose-Escalation Studies: Initial phase 2 studies employed a dose-escalation design to characterize the efficacy and tolerability profile across a range of doses (e.g., 7.5 mg, 20 mg, 50 mg). This is critical for identifying the optimal dose for phase 3 trials.

  • Placebo Control: All pivotal trials were randomized, double-blind, and placebo-controlled to account for the significant placebo effect often observed in cough studies.

  • Patient Population: Trials focused on adults with refractory or unexplained chronic cough, typically defined as a cough lasting for at least 8 weeks to a year, with a baseline cough severity score indicating a significant burden.

Data Summary

Table 1: Dose-Response of Gefapixant Efficacy on Cough Frequency

Dose (twice daily)StudyDurationEfficacy OutcomePercent Reduction vs. Placebo
7.5 mgPhase 2b12 weeksAwake Cough Frequency22.0% (not statistically significant)
15 mgCOUGH-1 & COUGH-212 & 24 weeks24-h Cough FrequencyNot statistically significant
20 mgPhase 2b12 weeksAwake Cough Frequency22.2% (not statistically significant)
30 mgDose-Escalation4 daysAwake Cough Frequency37.1%
45 mgCOUGH-112 weeks24-h Cough Frequency18.5%
45 mgCOUGH-224 weeks24-h Cough Frequency14.6%
50 mgPhase 2b12 weeksAwake Cough Frequency37.0%

Data compiled from multiple clinical trials.

Table 2: Dose-Response of Dysgeusia with Gefapixant

Dose (twice daily)StudyIncidence of Dysgeusia
PlaceboPhase 2b5%
7.5 mgPhase 2b10%
15 mgMeta-analysis6 more per 100 patients vs. placebo
20 mgPhase 2b33%
45 mgMeta-analysis32 more per 100 patients vs. placebo
50 mgPhase 2b48%
≥150 mgDose-EscalationMaximal taste disturbance observed

Data compiled from multiple clinical trials.

Visualizations

Gefapixant_Mechanism cluster_airway Airway Lumen & Epithelium cluster_nerve Sensory Nerve Fiber cluster_drug ATP_release ATP Release (from inflammation/irritation) P2X3 P2X3 Receptor ATP_release->P2X3 Activates Cough_Signal Cough Signal to Brainstem P2X3->Cough_Signal Initiates Gefapixant Gefapixant Gefapixant->P2X3 Antagonizes

Caption: Mechanism of action of Gefapixant in reducing cough.

Dysgeusia_Mechanism cluster_taste Gustatory Afferent Nerve cluster_drug_dysgeusia ATP_taste ATP (in taste buds) P2X2_3 P2X2/3 Receptor ATP_taste->P2X2_3 Activates Taste_Signal Taste Signal to Brain P2X2_3->Taste_Signal Initiates Dysgeusia Dysgeusia (Taste Disturbance) Taste_Signal->Dysgeusia Altered Perception Gefapixant_dysgeusia Gefapixant Gefapixant_dysgeusia->P2X2_3 Antagonizes

Caption: Proposed mechanism of Gefapixant-induced dysgeusia.

Gefapixant_Trial_Workflow Screening Screening (Refractory/Unexplained Chronic Cough, ≥ 1 year) Baseline Baseline Assessment (Cough Frequency, VAS, LCQ) Screening->Baseline Randomization Randomization (Placebo, Gefapixant Dose 1, Gefapixant Dose 2, etc.) Baseline->Randomization Treatment Treatment Period (e.g., 12 or 24 weeks) Randomization->Treatment Follow_up Follow-up Assessments (Primary & Secondary Endpoints) Treatment->Follow_up Analysis Data Analysis (Efficacy & Safety) Follow_up->Analysis

Caption: Simplified workflow of a typical Gefapixant clinical trial.

References

Technical Support Center: Managing Unblinding from Taste Disturbance in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential for unblinding in clinical trials due to taste disturbances caused by investigational products.

Troubleshooting Guides

This section offers step-by-step guidance for specific issues that may arise during a clinical trial.

Issue 1: A Participant Reports a Distinct or Unpleasant Taste from the Investigational Product
  • Problem: A trial participant reports a noticeable taste (e.g., bitter, metallic) from their assigned treatment, creating a risk of unblinding.

  • Possible Causes:

    • The active pharmaceutical ingredient (API) has a strong intrinsic taste.

    • The placebo's taste does not adequately match the active product.[1]

    • Taste-masking technologies used are insufficient or have failed.

  • Solutions:

    • Document the Event: Record the participant's exact description of the taste as an adverse event. Note the time of onset and duration.

    • Assess for Unblinding: At the end of the study, you can formally assess the success of blinding by asking participants which treatment they believe they received.[2] If a significant number of participants correctly identify their treatment group, the blind may have been compromised.

    • Review Formulation:

      • If the trial is in an early phase, consider reformulating the investigational product or the placebo to improve taste matching.[1]

      • For liquid formulations, powders, or orally disintegrating tablets where the API is not masked by a coating, ensuring the placebo has a similar taste profile is critical.[1]

    • Emergency Unblinding Protocol: Only in rare cases where the taste is associated with a serious adverse event (SAE) should emergency unblinding be considered, following the study's pre-defined protocol.

Issue 2: High Rate of Unblinding Suspected Due to Widespread Taste-Related Side Effects
  • Problem: Multiple participants in one treatment arm report similar taste disturbances, leading to speculation about treatment allocation and compromising the integrity of the trial.

  • Possible Causes:

    • A common and distinct taste profile of the active drug that is difficult to mask.

    • Side effects other than taste (e.g., oral numbness, tingling) that are also linked to the taste of the product.

  • Solutions:

    • Data Monitoring Committee (DMC) Review: The independent DMC should be notified to review the incidence of taste-related adverse events and assess the potential impact on trial integrity.

    • Consider an "Active Placebo": For future trials, an active placebo that mimics the taste and other minor, harmless side effects of the investigational drug can be used to maintain the blind.[3]

    • Centralized Assessment: Implement a centralized assessment of side effects to ensure consistent documentation and to avoid localized unblinding among investigators at different sites.

    • Statistical Analysis Plan: The statistical analysis plan should prespecify how potential unblinding will be handled, which may include sensitivity analyses to assess the robustness of the results.

Issue 3: The Placebo Taste Does Not Adequately Match the Active Drug
  • Problem: During formulation development or early-phase trials, it is discovered that the placebo is easily distinguishable from the active drug based on taste.

  • Possible Causes:

    • The placebo is simply the vehicle without the API, and the API has a distinct taste.

    • Excipients in the active formulation contribute to its taste profile and are absent in the placebo.

  • Solutions:

    • Sensory Analysis Panel: Conduct a formal sensory analysis using a trained panel to quantify the taste attributes of both the active drug and the placebo. The Flavor Profile method is an internationally recognized approach for this.

    • Placebo Reformulation: Add GRAS (Generally Recognized as Safe) excipients to the placebo to mimic the sensory characteristics of the active drug, such as bitterness or a specific mouthfeel.

    • Active Drug Reformulation: In some cases, it may be necessary to reformulate the active drug to reduce its aversive taste, making it easier to match with a placebo.

Frequently Asked Questions (FAQs)

Q1: What are the most effective taste-masking techniques for bitter compounds?

A1: The choice of taste-masking technique depends on the properties of the drug. Common and effective methods include:

  • Polymer Coating: Creating a physical barrier around the drug particle to prevent it from dissolving in the mouth.

  • Use of Sweeteners and Flavors: Adding sweeteners (e.g., sucralose, aspartame) and flavors (e.g., mint, fruit) can help overwhelm a bitter taste.

  • Ion Exchange Resins: These polymers can form a complex with the drug, preventing its release and interaction with taste receptors in the oral cavity.

  • Microencapsulation: Encapsulating the drug in a protective coating.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the bitter drug molecule, reducing its ability to interact with taste buds.

Q2: How can we assess the effectiveness of our taste-masking strategy before a large-scale clinical trial?

A2: Several methods can be used to evaluate taste-masking efficacy:

  • Human Taste Panels: A group of trained volunteers can rate the bitterness and overall palatability of the formulation.

  • Electronic Tongues (e-tongues): These are analytical instruments that can quantify taste by mimicking human taste receptors.

  • In Vitro Drug Release: Measuring the amount of drug released in artificial saliva can be an indicator of how much of the drug is available to interact with taste receptors. A lower release suggests better taste masking.

Q3: What are the regulatory considerations for unblinding due to taste disturbance?

A3: While taste disturbance is not typically a serious adverse event in itself, any unblinding can have regulatory implications. It is crucial to have a clear protocol for documenting and reporting any instances of potential unblinding. If a significant number of participants are unblinded, it could compromise the validity of the trial, which would need to be addressed with regulatory agencies.

Q4: Can an "active placebo" be used to mimic the taste of an investigational drug?

A4: Yes, an active placebo is a type of placebo that is designed to mimic the noticeable side effects of the active drug, which can include taste. For example, if an active drug has a bitter taste, a small, sub-therapeutic amount of a bitter substance could be added to the placebo to maintain the blind.

Q5: What is the incidence of taste disturbance with different classes of drugs?

A5: The incidence of drug-induced taste disturbance varies widely by drug class. Some classes are more commonly associated with this side effect.

Drug ClassExamplesReported Incidence of Taste Disturbance
ACE Inhibitors Captopril, EnalaprilCan range from 5% to 20%
Antimicrobials Metronidazole, ClarithromycinFrequently reported, with some studies showing over 10%
Chemotherapy Agents Cisplatin, DoxorubicinUp to 86% of patients undergoing chemotherapy report taste changes.
Antidepressants Amitriptyline, MirtazapineCan occur, with some reports of taste loss.
Lipid-Lowering Agents StatinsCan produce taste distortions or loss of taste (ageusia).

Note: Incidence rates are estimates and can vary based on the specific drug, dosage, and patient population.

Experimental Protocols

Protocol: Sensory Evaluation of Investigational Product and Placebo

Objective: To quantitatively assess and compare the taste profiles of the active investigational product and its corresponding placebo to identify any perceptible differences that could lead to unblinding.

Methodology:

  • Panel Selection: Recruit a panel of 8-12 healthy adult volunteers who have been screened for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami).

  • Training: Train the panelists on the specific sensory attributes to be evaluated (e.g., bitterness intensity, metallic notes, aftertaste, mouthfeel) using reference standards.

  • Sample Preparation: Prepare the active and placebo samples in a standardized manner. Samples should be coded with random three-digit numbers to blind the panelists.

  • Testing Environment: Conduct the evaluation in a controlled environment with neutral lighting, temperature, and humidity to minimize external biases.

  • Evaluation Procedure:

    • Panelists should rinse their mouths with purified water before tasting each sample.

    • A standardized amount of the sample is taken into the mouth and held for a specific duration (e.g., 10 seconds) before expectorating.

    • Panelists will then rate the intensity of each sensory attribute on a structured scale (e.g., a 0-15 point scale).

    • A palate cleanser (e.g., unsalted crackers and water) should be used between samples.

  • Data Analysis: Analyze the data statistically to determine if there are significant differences in the taste profiles of the active and placebo products.

Visualizations

TasteMaskingStrategies cluster_main Taste-Masking Strategies cluster_physical Physical Barrier Methods cluster_chemical Chemical Modification cluster_sensory Sensory Methods Strategies Strategies Coating Coating Strategies->Coating Prevents dissolution in saliva Microencapsulation Microencapsulation Strategies->Microencapsulation Encapsulates drug particles Matrix Entrapment Matrix Entrapment Strategies->Matrix Entrapment Slows drug release Complexation Complexation Strategies->Complexation Forms inclusion complexes Prodrugs Prodrugs Strategies->Prodrugs Alters molecular structure Ion Exchange Ion Exchange Strategies->Ion Exchange Binds drug to a resin Sweeteners & Flavors Sweeteners & Flavors Strategies->Sweeteners & Flavors Overwhelms bitter taste Bitterness Blockers Bitterness Blockers Strategies->Bitterness Blockers Inhibits taste receptors UnblindingWorkflow Start Participant Reports Taste Disturbance DocumentAE Document as Adverse Event Start->DocumentAE AssessSeverity Is it a Serious Adverse Event? DocumentAE->AssessSeverity FollowSAE Follow SAE Protocol (May include unblinding) AssessSeverity->FollowSAE Yes ContinueBlinded Continue Trial (Blinded) AssessSeverity->ContinueBlinded No End End of Process FollowSAE->End Monitor Monitor for Similar Reports ContinueBlinded->Monitor AssessImpact Widespread Issue Impacting Blinding? Monitor->AssessImpact NotifyDMC Notify Data Monitoring Committee AssessImpact->NotifyDMC Yes AssessImpact->End No NotifyDMC->End TasteSignalingPathway cluster_pathway Simplified Bitter Taste Signaling Pathway BitterCompound Bitter Compound (e.g., API) T2R Taste Receptor Type 2 (T2R) BitterCompound->T2R Binds to GProtein G-Protein (Gustducin) T2R->GProtein Activates PLC Phospholipase C (PLCβ2) GProtein->PLC Activates IP3 IP3 Production PLC->IP3 Leads to CaRelease Intracellular Ca2+ Release IP3->CaRelease Triggers Neurotransmitter Neurotransmitter Release CaRelease->Neurotransmitter Causes SignalToBrain Signal to Brain (Perception of Bitterness) Neurotransmitter->SignalToBrain

References

Gefapixant Citrate formulation improvements for enhanced stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of Gefapixant Citrate. The information is designed to address potential stability challenges and provide a framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: What was the primary motivation for developing a citrate salt of Gefapixant?

A1: The citrate salt of Gefapixant was developed to improve the drug's physicochemical properties. Early formulations using the free base showed undesirable effects related to food intake and gastric pH. The citrate salt enhances drug solubilization and allows for rapid and complete dissolution, independent of pH conditions. This leads to a more stable and robust drug product with predictable bioperformance[1].

Q2: What were the key differences between the F04A and the commercial F04B formulations?

A2: The F04A formulation, used in Phase 3 clinical trials, contained citric acid as an acidulant and crospovidone type A as a disintegrant. The commercial F04B formulation was developed to resolve "tablet elegance issues" observed during stability evaluation of F04A. The key changes involved the removal of citric acid and the use of crospovidone type B[1]. This refinement aimed to enhance the long-term physical stability of the tablet.

Q3: What are the known excipients in the commercial this compound tablet?

A3: The immediate-release film-coated tablet contains this compound along with the following excipients: microcrystalline cellulose, D-mannitol, hypromellose, crospovidone, colloidal silicon dioxide, sodium stearyl fumarate, and magnesium stearate. The tablet is coated with Opadry Pink and polished with carnauba wax[2][3].

Q4: What is the mechanism of action of Gefapixant?

A4: Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory C-fibers of the vagus nerve in the airways[4]. During inflammation or in response to irritants, ATP is released from airway cells and binds to these P2X3 receptors. This activation is perceived as an urge to cough and initiates the cough reflex. Gefapixant blocks this binding, thereby reducing the activation of the sensory fibers and dampening the cough reflex.

Troubleshooting Guide for Formulation Stability

This guide addresses common issues that may be encountered during the formulation and stability testing of this compound or similar compounds.

Issue Potential Root Cause(s) Recommended Action(s)
Tablet Discoloration or "Elegance Issues" 1. Excipient Interaction: Potential interaction between the API and excipients, particularly in the presence of heat and humidity. The change from F04A (with citric acid) to F04B (without citric acid) suggests that minor formulation components can significantly impact physical stability. 2. Photodegradation: Although the drug substance is reported to be photostable, the final formulation's photosensitivity could differ. 3. Oxidative Degradation: Reaction with atmospheric oxygen.1. Conduct excipient compatibility studies. Screen different grades of excipients (e.g., crospovidone type A vs. type B). Evaluate the impact of removing certain excipients, like acidulants, if the API is a salt form. 2. Perform photostability studies on the drug product as per ICH Q1B guidelines. Package the formulation in light-resistant materials. 3. Consider the use of antioxidants or packaging with an oxygen scavenger.
Alteration in Dissolution Profile on Storage 1. Polymorphic Conversion: The API may exist in different crystalline forms, some of which may be less soluble. Residual solvents can sometimes trigger transcrystallization. 2. Physical Changes in Tablet: Increased tablet hardness or changes in the properties of the disintegrant (e.g., crospovidone) upon aging.1. Monitor the polymorphic form of the API in the formulation over time using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Ensure the manufacturing process consistently produces the most stable polymorph. 2. Evaluate tablet hardness and friability as part of the stability protocol. Assess the impact of humidity on the chosen disintegrant.
Appearance of Unknown Peaks in HPLC Analysis 1. Chemical Degradation: The API may be degrading due to hydrolysis, oxidation, or thermolysis. 2. Impurity from Raw Material: Impurities in starting materials or excipients can lead to the formation of new compounds during manufacturing or storage.1. Perform forced degradation studies to identify potential degradation products and establish their degradation pathways. This will help in developing a stability-indicating analytical method. 2. Implement stringent quality control for all raw materials. A derivatization HPLC method was developed for an impurity in a raw material for Gefapixant synthesis, highlighting the importance of this step.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: After the specified exposure time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active ingredient.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and its degradation products in a stability study. The following is an illustrative method based on common practices for similar pharmaceutical compounds.

Methodology:

Parameter Illustrative Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 240 nm (This should be optimized based on the UV spectrum of Gefapixant).
Sample Preparation Crush tablets, dissolve in a suitable solvent (e.g., methanol/water), sonicate, and filter through a 0.45 µm filter before injection.

Data Presentation

The following tables present illustrative data from a hypothetical 6-month accelerated stability study on two different this compound formulations.

Table 1: Physical Stability at 40°C / 75% RH

FormulationTime PointAppearanceHardness (N)Friability (%)
Formulation X InitialWhite, round tablet850.2
3 MonthsOff-white, round tablet880.3
6 MonthsSlightly yellow, round tablet920.4
Formulation Y InitialWhite, round tablet860.2
3 MonthsWhite, round tablet870.2
6 MonthsWhite, round tablet860.2

Table 2: Chemical Stability at 40°C / 75% RH (Assay and Degradation Products by HPLC)

FormulationTime PointAssay (%)Impurity A (%)Impurity B (%)Total Impurities (%)
Formulation X Initial99.80.05Not Detected0.05
3 Months99.20.150.080.23
6 Months98.50.350.150.50
Formulation Y Initial99.90.04Not Detected0.04
3 Months99.70.06Not Detected0.06
6 Months99.50.080.020.10

Visualizations

Gefapixant_MoA Inflammation Airway Inflammation / Irritants ATP_Release ATP Release from Mucosal Cells Inflammation->ATP_Release ATP Extracellular ATP ATP_Release->ATP P2X3 P2X3 Receptor on Sensory C-Fiber ATP->P2X3 Binds to Activation Ion Channel Opening & C-Fiber Activation P2X3->Activation Signal Signal to Brainstem (Cough Center) Activation->Signal Cough Cough Reflex Signal->Cough Gefapixant This compound Gefapixant->P2X3 Blocks

Caption: Mechanism of action of Gefapixant in the cough reflex pathway.

Stability_Workflow Start Start: Formulation Development Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Method_Dev Stability_Study Place Formulation on Stability (e.g., 40°C/75% RH) Method_Dev->Stability_Study Testing Periodic Testing: Physical & Chemical Attributes Stability_Study->Testing Data_Analysis Analyze Data: Identify Trends, Degradants Testing->Data_Analysis Decision Decision Point Data_Analysis->Decision Reformulate Reformulate / Optimize Decision->Reformulate Unstable End Stable Formulation Achieved Decision->End Stable Reformulate->Start

Caption: Experimental workflow for assessing formulation stability.

References

Overcoming solubility challenges of Gefapixant in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for overcoming the solubility challenges of Gefapixant in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Gefapixant?

Gefapixant is characterized as poorly soluble in water.[1][2] Its solubility is pH-dependent. For instance, at a pH of 5.23, the solubility is reported to be 140 mg/L.[3] In neutral pH environments, such as human urine (pH 5 to 7), the solubility is approximately 0.13 mg/mL.[4]

Q2: Why is the solubility of Gefapixant a concern for in vitro and in vivo studies?

Poor aqueous solubility can lead to several challenges:

  • In vitro assays: Difficulty in preparing stock solutions and achieving desired concentrations for accurate assessment of biological activity.

  • Oral bioavailability: Inconsistent and incomplete absorption from the gastrointestinal tract, potentially affected by food and gastric pH.[5] This can lead to high variability in patient exposure and therapeutic effect.

  • Parenteral formulations: Challenges in developing injectable formulations that require the active pharmaceutical ingredient (API) to be fully dissolved.

Q3: What are the primary strategies to enhance the aqueous solubility of Gefapixant?

The main approaches to improve Gefapixant's solubility involve pH modification, salt formation, and the use of co-solvents. During clinical development, the formulation of Gefapixant evolved to address solubility issues. Initially, a free base formulation was used, which was later improved by adding citric acid to create a more soluble in-situ salt. Ultimately, a gefapixant citrate salt was developed for the commercial formulation to ensure consistent dissolution.

Troubleshooting Guide

Issue: I am observing precipitation of Gefapixant in my aqueous buffer.

  • Possible Cause 1: pH of the solution.

    • Troubleshooting Tip: Gefapixant's solubility is pH-dependent. Lowering the pH of the solution can significantly increase its solubility. Consider using a buffer with a lower pH if your experimental conditions allow. The addition of an acidulant like citric acid has been shown to be effective.

  • Possible Cause 2: Concentration exceeds solubility limit.

    • Troubleshooting Tip: You may be trying to dissolve Gefapixant at a concentration above its intrinsic solubility in your chosen solvent system. Refer to the solubility data tables below to select an appropriate solvent system for your target concentration. For high concentrations, consider using a co-solvent system.

Issue: How can I prepare a high-concentration stock solution of Gefapixant for my experiments?

  • Solution: For preclinical and in vitro studies requiring higher concentrations, using a co-solvent system is recommended. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 71 mg/mL. However, it is important to use fresh, anhydrous DMSO as moisture can reduce solubility. For in vivo animal studies, various co-solvent systems have been successfully used.

    If you observe precipitation upon dilution of a DMSO stock solution into an aqueous buffer, consider the following:

    • Reduce the final concentration of Gefapixant in the aqueous medium.

    • Increase the percentage of the co-solvent in the final solution, if tolerated by the experimental system.

    • Employing heat and/or sonication can aid in dissolution.

Data Presentation

Table 1: Solubility of Gefapixant in Various Solvents

Solvent SystemSolubilityNotes
WaterInsolubleSolubility is pH-dependent.
Water (pH 5.23)140 mg/L
Water (pH 5 to 7)~0.13 mg/mLNormal pH range of human urine.
EthanolInsoluble
DMSO71 mg/mL (200.9 mM)Use fresh, anhydrous DMSO.
10% DMSO in 90% PBS≥ 2.5 mg/mL (7.07 mM)Clear solution.
10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline≥ 2.08 mg/mL (5.89 mM)Clear solution.
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.89 mM)Clear solution.
10% DMSO in 90% Corn Oil≥ 2.08 mg/mL (5.89 mM)Clear solution.

Table 2: Evolution of Gefapixant Clinical Formulations

FormulationAPI FormKey ExcipientPurposeImpact on Solubility and Bioavailability
F01Free Base-Early clinical trialsBioavailability affected by food and gastric pH.
F02Free BaseCitric AcidPhase 2 trialsEnhanced drug solubilization by lowering microenvironmental pH and forming an in-situ citrate salt; mitigated food and gastric pH effects.
F04Citrate Salt-To achieve pH-independent dissolutionEnhanced drug solubilization compared to the free base; exposures not meaningfully affected by food or proton pump inhibitors.
F04ACitrate SaltCitric Acid, Crospovidone Type APhase 3 trialsImproved processability.
F04BCitrate SaltCrospovidone Type BCommercial formulationResolved tablet elegance issues observed during stability evaluation.

Experimental Protocols

Protocol 1: Preparation of Gefapixant Stock Solution in DMSO

  • Materials: Gefapixant powder, fresh anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure: a. Weigh the desired amount of Gefapixant powder. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 71 mg/mL stock, add 1 mL of DMSO to 71 mg of Gefapixant). c. If necessary, use ultrasonic agitation to aid dissolution. d. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Formulation of Gefapixant in an Aqueous Co-Solvent System for In Vivo Studies

This protocol is based on a reported formulation for animal studies.

  • Materials: Gefapixant powder, DMSO, PEG300, Tween-80, Saline.

  • Procedure: a. Prepare a stock solution of Gefapixant in DMSO (e.g., 20.8 mg/mL). b. In a separate container, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% Saline. c. To prepare the final dosing solution of 2.08 mg/mL, add 1 part of the Gefapixant DMSO stock solution to 9 parts of the vehicle. d. Mix thoroughly to ensure a clear solution.

Visualizations

Gefapixant_Solubility_Enhancement_Pathway cluster_problem Initial Challenge cluster_solution1 Strategy 1: pH Modification cluster_solution2 Strategy 2: Salt Formation cluster_outcome Outcome Problem Poor Aqueous Solubility of Gefapixant Free Base (F01) Strategy1 Addition of Citric Acid (F02 Formulation) Problem->Strategy1 Mitigates pH & food effects Mechanism1 Lowers microenvironmental pH and forms in-situ citrate salt Strategy1->Mechanism1 Strategy2 Development of this compound Salt (F04 Formulation) Strategy1->Strategy2 Further Optimization Outcome Improved Solubility & pH-Independent Dissolution Strategy2->Outcome

Caption: Logical progression of formulation strategies to overcome Gefapixant's solubility challenges.

Experimental_Workflow_for_Solubilization Start Start: Gefapixant Powder Weigh Weigh Gefapixant Start->Weigh ChooseSolvent Select Solvent System Aqueous Aqueous Buffer ChooseSolvent->Aqueous Low Concentration CoSolvent Co-Solvent (e.g., DMSO) ChooseSolvent->CoSolvent High Concentration AddSolvent Add Solvent Aqueous->AddSolvent CoSolvent->AddSolvent Weigh->ChooseSolvent CheckDissolution Check for Complete Dissolution AddSolvent->CheckDissolution AidDissolution Apply Heat / Sonication CheckDissolution->AidDissolution No Solution Clear Solution Ready for Use CheckDissolution->Solution Yes AidDissolution->CheckDissolution

Caption: Experimental workflow for dissolving Gefapixant powder for in vitro studies.

References

Optimizing dosage of Gefapixant to balance efficacy and tolerability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefapixant. The focus is on optimizing dosage to achieve a balance between therapeutic efficacy in reducing cough frequency and managing tolerability, particularly taste-related adverse events.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Gefapixant?

Gefapixant is a selective, non-narcotic antagonist of the P2X3 receptor.[1][2][3][4] The P2X3 receptor is an ATP-gated ion channel found on sensory C-fibers of the vagus nerve in the airways.[5] When adenosine triphosphate (ATP) is released from airway epithelial cells in response to inflammation, irritation, or cell damage, it binds to P2X3 receptors. This binding activates the sensory nerves, triggering the cough reflex. Gefapixant works by blocking this ATP-mediated activation, thereby reducing the hypersensitivity of the cough reflex.

Q2: What is the optimal dose of Gefapixant for reducing cough frequency?

Clinical studies suggest that Gefapixant doses of 30 mg and 45 mg twice daily provide a significant reduction in cough frequency compared to placebo. Specifically, a 45 mg twice-daily dose has shown a statistically significant reduction in 24-hour cough frequency in Phase 3 trials. While higher doses (50 mg to 200 mg) also reduce cough frequency, doses at or above 30 mg appear to produce maximal improvements in this efficacy endpoint.

Q3: What are the primary tolerability issues associated with Gefapixant, and how are they dose-dependent?

The most common adverse event associated with Gefapixant is taste disturbance, including dysgeusia (altered taste), ageusia (loss of taste), and hypogeusia (reduced taste). The incidence and severity of these taste-related side effects are dose-dependent. While efficacy in cough reduction appears to plateau at doses around 30-50 mg, taste disturbances become more frequent and pronounced at higher doses, particularly at 150 mg and above.

Q4: How should I design a dose-ranging study for Gefapixant?

A dose-ranging study for Gefapixant should include doses that cover the expected therapeutic range and doses that might elicit tolerability issues. Based on existing data, a study could include a placebo arm, a low dose (e.g., 15 mg twice daily), a target therapeutic dose (e.g., 45 mg twice daily), and potentially a higher dose to establish the upper boundary of the therapeutic window. The primary endpoint should be the change in 24-hour cough frequency, measured using an ambulatory cough monitor. Tolerability should be closely monitored through patient-reported outcomes, specifically focusing on taste-related adverse events.

Troubleshooting Guide

Issue: High variability in patient response to a fixed dose of Gefapixant.

  • Possible Cause: Individual differences in drug metabolism and P2X3 receptor sensitivity can lead to varied responses.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Assess plasma concentrations of Gefapixant to determine if variability in exposure correlates with efficacy. Gefapixant is primarily excreted unchanged in the urine.

    • Genetic Screening: Investigate potential polymorphisms in the P2X3 receptor gene that may influence drug binding and efficacy.

    • Patient-Reported Outcomes: Utilize detailed patient diaries to capture factors that may influence cough, such as environmental triggers or lifestyle habits.

Issue: Significant taste-related adverse events are limiting the maximum tolerated dose in our study.

  • Possible Cause: The P2X3 receptor is also expressed on gustatory nerves, and its blockade can interfere with taste perception. This effect is known to be dose-dependent.

  • Troubleshooting Steps:

    • Dose De-escalation: If taste disturbances are prevalent at a higher dose, consider reducing the dosage. Studies have shown that doses around 30-50 mg can provide significant efficacy with a better tolerability profile compared to higher doses.

    • Patient Counseling: Inform study participants about the potential for taste disturbances and that they are often mild to moderate in severity.

    • Objective Taste Assessments: Employ objective measures of taste function at baseline and throughout the study to quantify the impact of Gefapixant on gustation.

Data Presentation

Table 1: Efficacy of Gefapixant on Awake Cough Frequency

Dosage (Twice Daily)Mean Change from Placebo (%)95% Confidence Interval
7.5 mg-14.7%-35.3% to 12.5%
15 mg-25.2%-42.0% to -3.4%
30 mg-37.1%-57.3% to -7.4%
50 mg-55.9%-71.9% to -30.8%
100 mg-41.2% (from a separate study)-59.3% to -15.1%
150 mg-48.9% (from a separate study)-65.9% to -23.8%
200 mg-57.1% (from a separate study)-73.4% to -30.8%

Data synthesized from dose-escalation studies.

Table 2: Incidence of Taste-Related Adverse Events by Gefapixant Dose

Dosage (Twice Daily)Dysgeusia/Ageusia/Hypogeusia Incidence
Placebo3.3% - 8.3%
15 mg10.7% - 19.5%
45 mg58.0% - 68.6%

Data from Phase 3 COUGH-1 and COUGH-2 trials.

Experimental Protocols

Protocol: Measurement of 24-Hour Cough Frequency

This protocol outlines the methodology for objectively measuring cough frequency, a primary efficacy endpoint in Gefapixant clinical trials.

  • Equipment: Utilize a validated ambulatory digital audio recording device.

  • Patient Instruction:

    • Instruct the patient on the proper use of the recording device.

    • The patient should wear the device for a continuous 24-hour period.

    • The patient should maintain a diary of activities and symptoms during the recording period to aid in data interpretation.

  • Data Collection:

    • The device will record audio continuously over the 24-hour period.

  • Data Analysis:

    • The audio recordings are analyzed using a validated, automated cough detection algorithm.

    • The primary outcome is the number of coughs per hour over the 24-hour period.

    • Secondary outcomes can include awake cough frequency and nighttime cough frequency.

  • Blinding and Quality Control:

    • The analysis of the audio recordings should be performed by trained personnel who are blinded to the treatment allocation.

    • A subset of the recordings should be manually reviewed to ensure the accuracy of the automated cough detection algorithm.

Visualizations

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_nerve Sensory Nerve Terminal ATP_Release ATP Release P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor ATP binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) P2X3_Receptor->Ion_Channel activates Gefapixant Gefapixant Gefapixant->P2X3_Receptor blocks Depolarization Nerve Depolarization Ion_Channel->Depolarization leads to Cough_Reflex Cough Reflex Depolarization->Cough_Reflex initiates Cough_Stimulus Inflammation/ Irritation Cough_Stimulus->ATP_Release triggers

Caption: P2X3 receptor signaling pathway in the cough reflex.

Experimental_Workflow Screening Patient Screening & Informed Consent Baseline Baseline Assessment (24h Cough Monitoring) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (Gefapixant Dose A) Randomization->Treatment_A Treatment_B Treatment Group (Gefapixant Dose B) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_Up Follow-up Assessments (e.g., Week 12, Week 24) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Endpoint Primary Endpoint Analysis (Change in 24h Cough Freq.) Follow_Up->Endpoint Tolerability Tolerability Assessment (Adverse Events) Follow_Up->Tolerability

Caption: Typical experimental workflow for a Gefapixant clinical trial.

Dose_Optimization_Logic Dose Gefapixant Dose Efficacy Efficacy (Cough Reduction) Dose->Efficacy increases Tolerability Tolerability (Taste Disturbance) Dose->Tolerability decreases (increases side effects) Optimal_Dose Optimal Therapeutic Window Efficacy->Optimal_Dose balances with Tolerability->Optimal_Dose

Caption: Logical relationship for optimizing Gefapixant dosage.

References

Technical Support Center: Mitigating High Placebo Response in Chronic Cough Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of high placebo response in chronic cough clinical trials.

This guide is designed to offer actionable insights and detailed methodologies to help you design more robust studies, accurately interpret your results, and ultimately improve the efficiency of antitussive drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the placebo response so high in chronic cough clinical trials?

A1: The high placebo response in chronic cough trials is a multifaceted issue stemming from a combination of psychological, neurobiological, and non-specific effects. The placebo alone can lead to a cough reduction of over 60%, and in acute cough, this can be as high as 85%.[1][2]

  • Psychological and Neurobiological Factors (The "True" Placebo Effect): Patient expectation is a powerful driver of the placebo effect.[3] The belief that a treatment will be effective can trigger the release of endogenous neurotransmitters, such as opioids and dopamine, which can modulate the cough reflex and perception of the urge to cough.[4][5] This is particularly relevant in conditions like chronic cough, which are defined by subjective symptoms.

  • Voluntary Cough Control: Unlike purely reflexive actions, coughing has a significant voluntary component. The sensation of an urge-to-cough can be consciously suppressed, and the expectation of relief can enhance this suppression.

  • Non-Specific Effects:

    • Regression to the Mean: Patients are often enrolled in trials when their cough is at its most severe. Over time, it is statistically likely that the severity will decrease, or "regress," toward the patient's average, independent of any treatment.

    • Natural History of the Condition: Chronic cough can have a variable course with periods of spontaneous improvement.

    • The Hawthorne Effect: The mere act of participating in a clinical trial, with its increased attention from healthcare professionals and self-monitoring, can lead to behavioral changes and symptom improvement.

Q2: What are the main consequences of a high placebo response for our clinical trial?

A2: A high placebo response can have significant negative consequences for the development of new antitussive drugs:

  • Masking of True Treatment Effects: When the placebo group shows substantial improvement, it becomes difficult to demonstrate a statistically significant difference between the active treatment and the placebo. This can lead to the failure of clinical trials for potentially effective drugs.

  • Regulatory Hurdles: Regulatory bodies like the FDA require robust evidence of a drug's efficacy over placebo. A small treatment difference due to a high placebo response can lead to the rejection of a new drug application, as was seen with the P2X3 antagonist, gefapixant.

  • Increased Sample Size and Costs: To detect a smaller-than-expected difference between the drug and placebo, trials may need to enroll a larger number of patients, which increases the time and cost of drug development.

Q3: How do we choose the right endpoints to minimize the impact of the placebo response?

A3: The choice of endpoints is critical. A combination of objective and subjective measures is often recommended to provide a comprehensive assessment of a treatment's efficacy.

  • Objective Endpoints: 24-hour cough frequency, measured by ambulatory cough monitors, is the current preferred primary endpoint in many clinical trials. This provides a quantifiable, objective measure that is less susceptible to subjective bias. However, even objective measures can be influenced by the placebo effect.

  • Subjective Endpoints (Patient-Reported Outcomes - PROs): PROs, such as the Leicester Cough Questionnaire (LCQ) and Visual Analog Scales (VAS) for cough severity, are crucial for understanding the patient's experience and the clinical meaningfulness of a treatment. The FDA encourages the use of PROs, but there can be a poor correlation between subjective and objective measures.

  • Co-Primary Endpoints: Utilizing both an objective measure (e.g., cough frequency) and a subjective measure (e.g., a PRO) as co-primary endpoints can provide more compelling evidence of a clinically meaningful benefit. This approach has been shown to reduce the placebo response in trials for other conditions like Irritable Bowel Syndrome (IBS).

Troubleshooting Guides

Issue 1: Our previous trial failed to show a significant difference between the active drug and placebo, despite promising Phase 2 data. How can we improve our trial design?

Solution: Implementing an advanced, adaptive trial design can help to mitigate the high placebo response and enrich the study population with patients more likely to demonstrate a true treatment effect. The Sequential Parallel Comparison Design (SPCD) is a well-established method to achieve this.

Experimental Protocol: Sequential Parallel Comparison Design (SPCD)

The SPCD is a two-stage design aimed at reducing the impact of high placebo response.

Stage 1:

  • Randomize a cohort of patients to either the active treatment or a placebo. To identify a sufficient number of placebo non-responders, a higher proportion of patients may be allocated to the placebo arm in this stage.

  • At the end of Stage 1 (e.g., 6 weeks), assess the response in the placebo group based on a pre-defined criterion (e.g., a certain percentage reduction in cough frequency).

Stage 2:

  • Patients who did not respond to the placebo in Stage 1 are then re-randomized to receive either the active treatment or the placebo for a second treatment period.

  • Patients who responded to the placebo in Stage 1 are typically discontinued from the efficacy analysis.

Data Analysis: The final analysis pools the data from both stages. This design allows for the enrichment of the study population with placebo non-responders in the second stage, thereby increasing the power of the study to detect a true treatment effect.

Issue 2: We are concerned about the variability in patient-reported outcomes and the potential for expectation bias to inflate our placebo response.

Solution: A structured patient and site staff education program is a key strategy to manage expectations and improve the quality of data collection.

Methodology: Patient and Site Staff Training Program

For Patients:

  • Structured Education on the Placebo Effect: Provide patients with clear, neutral information about the placebo effect, explaining that some people experience improvement even without an active drug. This can help to modulate their expectations.

  • Training on Symptom Reporting: Train patients on how to accurately and consistently report their symptoms using the chosen PRO instruments. This can involve practice sessions and clear instructions on how to use scales like the VAS.

  • Focus on a Research Relationship: Emphasize the importance of their role as a research participant providing accurate data, which is different from a typical patient-doctor relationship where the goal is solely therapeutic.

For Site Staff (Investigators, Coordinators, Raters):

  • Good Clinical Practice (GCP) Training: Ensure all staff are trained in GCP, which emphasizes the importance of unbiased data collection.

  • Neutral Communication: Train staff to use neutral language when interacting with patients to avoid heightening expectations. For example, instead of asking "Are you feeling better?", they could ask "How have you been feeling since your last visit?".

  • Triple-Blinding: Where feasible, consider a triple-blind design where the primary efficacy rater is blinded to both the treatment allocation and the patient's overall clinical progress (e.g., adverse events). This is a standard practice in some fields like Alzheimer's research and can reduce rater bias.

Issue 3: How can we better select our patient population to reduce variability and the likelihood of a high placebo response?

Solution: Meticulous patient selection is crucial. This involves not only adhering to standard inclusion/exclusion criteria but also considering factors that may predict a high placebo response.

Methodology: Enhanced Patient Selection

  • Objective Confirmation of Cough Severity: Utilize objective measures like 24-hour cough frequency during a screening or run-in period to ensure patients have a consistently high cough count. This can help to exclude patients with highly variable cough or those who may be experiencing a transient worsening of their symptoms.

  • Placebo Run-in Period: A single-blind placebo run-in period can be used to identify and exclude patients who show a significant improvement on placebo before they are randomized into the main trial. However, it's important to note that meta-analyses have shown mixed results for this approach in terms of reducing the overall placebo response rate, though it may increase the absolute effect size.

  • Machine Learning Approaches: Emerging research is exploring the use of machine learning algorithms to identify potential placebo responders based on baseline characteristics. These models can analyze various factors to predict which patients are more likely to have a high placebo response, allowing for their exclusion during screening.

Data Presentation

Table 1: Comparison of Objective (Cough Frequency) and Subjective (LCQ) Endpoints in Chronic Cough Clinical Trials

Study/DrugEndpointPlacebo ResponseActive Treatment ResponseTreatment Difference
Gefapixant (COUGH-1) ≥30% reduction in 24h cough frequency at 12 weeks65.9%69.9%4.0% (p=0.42)
Gefapixant (COUGH-2) ≥30% reduction in 24h cough frequency at 24 weeks66.9%72.9%6.0% (p=0.08)
Gefapixant (Pooled) ≥1.3 point increase in LCQ total score67.4%80.6%13.2% (OR 2.01)
Low-Dose Morphine % reduction in 24h cough frequency in responders-71.8%Significant vs. Placebo

Data compiled from multiple sources.

Table 2: Placebo Response Rates in Selected Chronic Cough Clinical Trials

Drug/TherapyPhaseTrial DesignPlacebo Response Rate (% reduction in cough frequency)
Gefapixant IIIParallel Group~50-67%
Sivopixant IIbParallel Group60.4%
Orvepitant IICrossover~25%
Various Neuromodulators N/AVariousVariable, often with a significant placebo component

Data compiled from multiple sources.

Visualizations

Signaling Pathways and Logical Relationships

Placebo_Effect_Pathway cluster_context Contextual & Psychological Factors cluster_brain Central Nervous System Modulation cluster_neuro Neurotransmitter Release cluster_outcome Physiological & Perceptual Outcome Expectation Patient Expectation of Relief PFC Prefrontal Cortex (Cognitive Control) Expectation->PFC Conditioning Prior Therapeutic Experiences Conditioning->PFC Interaction Patient-Clinician Interaction ACC Anterior Cingulate Cortex (Emotional Regulation) Interaction->ACC PAG Periaqueductal Gray (Descending Pain/Cough Control) PFC->PAG Striatum Ventral Striatum (Reward & Motivation) PFC->Striatum ACC->PAG Opioids Endogenous Opioids PAG->Opioids Cannabinoids Endocannabinoids PAG->Cannabinoids Dopamine Dopamine Striatum->Dopamine Cough_Suppression Suppression of Urge-to-Cough Opioids->Cough_Suppression Reduced_Perception Reduced Perception of Cough Severity Dopamine->Reduced_Perception Cannabinoids->Reduced_Perception

Caption: Neurobiological pathways of the placebo effect in cough suppression.

Trial_Workflow cluster_screening Screening & Baseline cluster_design Trial Design Options cluster_spcd SPCD Stages cluster_analysis Data Analysis & Outcome Screening Patient Screening Baseline Baseline Assessment (Cough Frequency, PROs) Screening->Baseline Training Patient & Staff Training Baseline->Training Standard Standard Parallel Design Training->Standard SPCD Sequential Parallel Comparison Design Training->SPCD RunIn Placebo Run-in Training->RunIn Analysis Primary & Secondary Endpoint Analysis Standard->Analysis Stage1 Stage 1: Randomize (Drug vs. Placebo) SPCD->Stage1 RunIn->Analysis Responder_Analysis Assess Placebo Response Stage1->Responder_Analysis Stage2 Stage 2: Re-randomize Placebo Non-Responders Responder_Analysis->Stage2 Stage2->Analysis Outcome Determine Treatment Efficacy Analysis->Outcome

Caption: Experimental workflow for a chronic cough clinical trial with design options.

Logical_Relationships cluster_causes Causes of High Placebo Response cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Psych Psychological Factors (Expectation, Conditioning) ReducedPlacebo Reduced Placebo Response Neuro Neurobiological Mechanisms NonSpecific Non-Specific Effects (Regression to Mean, Natural History) Design Advanced Trial Design (e.g., SPCD) Design->ReducedPlacebo Endpoints Endpoint Selection (Objective, Co-Primary) Endpoints->ReducedPlacebo Patient Patient Selection & Training Patient->ReducedPlacebo Staff Site Staff Training Staff->ReducedPlacebo IncreasedSensitivity Increased Assay Sensitivity ReducedPlacebo->IncreasedSensitivity TrueEffect Accurate Assessment of True Treatment Effect IncreasedSensitivity->TrueEffect

Caption: Logical relationships between causes and mitigation strategies for high placebo response.

References

Troubleshooting inconsistent results in Gefapixant in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments involving Gefapixant.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Gefapixant?

A1: Gefapixant is a selective and reversible allosteric antagonist of the P2X3 and P2X2/3 receptors.[1][2][3] It binds to an allosteric site at the interface between P2X3 protein subunits, which is distinct from the orthosteric ATP binding site.[1][4] This binding prevents the conformational changes necessary for channel activation, thereby blocking the influx of cations like calcium in response to ATP.

Q2: At what concentrations is Gefapixant typically effective in vitro?

A2: Gefapixant demonstrates nanomolar potency in in vitro assays. The half-maximal inhibitory concentration (IC50) values can vary depending on the specific assay and receptor subtype. Reported IC50 values are approximately 30 nM for homomeric P2X3 receptors and range from 100 to 250 nM for heteromeric P2X2/3 receptors. Another study reported an IC50 of 153 nM for P2X3 and 220 nM for P2X2/3 receptors.

Q3: Is Gefapixant selective for P2X3-containing receptors?

A3: Yes, Gefapixant is highly selective for P2X3 and P2X2/3 receptors. It shows minimal to no activity at other P2X subtypes (P2X1, P2X2, P2X4, P2X5, and P2X7) at concentrations well above its IC50 for P2X3.

Q4: What are the common in vitro assays used to study Gefapixant's activity?

A4: The most common in vitro assays for Gefapixant include:

  • Calcium Flux Assays: These assays measure changes in intracellular calcium concentration upon receptor activation and are widely used to determine the potency and efficacy of antagonists like Gefapixant.

  • Electrophysiology (Patch Clamp): This technique directly measures the ion channel activity of P2X3 receptors in response to ATP and its inhibition by Gefapixant, providing detailed information on the mechanism of action.

  • Radioligand Binding Assays: These assays can be used to determine the binding affinity and specificity of Gefapixant to the P2X3 receptor.

Troubleshooting Inconsistent Results

High Background Signal in Calcium Flux Assays
  • Potential Cause: Inadequate washing steps, non-specific binding of the fluorescent dye, or inherent autofluorescence of the cells or media.

  • Troubleshooting Steps:

    • Optimize Washing: Increase the number of wash steps after dye loading to remove any unbound dye.

    • Cell Density: Ensure a consistent and optimal cell density. Too many cells can increase background fluorescence.

    • Dye Concentration: Titrate the calcium-sensitive dye to the lowest concentration that still provides a robust signal-to-noise ratio.

    • Phenol Red-Free Media: Use phenol red-free media during the assay, as phenol red can contribute to background fluorescence.

    • Controls: Include "no-dye" and "vehicle-only" controls to quantify the background fluorescence.

Low Signal-to-Noise Ratio
  • Potential Cause: Inadequate dye loading, low receptor expression in the chosen cell line, or issues with the agonist (ATP) solution.

  • Troubleshooting Steps:

    • Dye Loading Conditions: Optimize dye loading time and temperature (typically 37°C). The use of probenecid can help with dye retention in some cell types.

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or dying cells will not respond optimally.

    • Receptor Expression: Verify the expression of P2X3 and/or P2X2/3 receptors in your cell line using techniques like qPCR or western blotting.

    • Agonist Stability: Prepare fresh ATP solutions for each experiment, as ATP can degrade over time, especially with repeated freeze-thaw cycles.

High Variability Between Replicates or Experiments
  • Potential Cause: Inconsistent cell numbers, uneven dye loading, temperature fluctuations, or variations in reagent preparation.

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells.

    • Temperature Control: Maintain a consistent temperature (e.g., 37°C) throughout the experiment, especially during incubation and measurement steps.

    • Reagent Aliquoting: Aliquot and freeze stock solutions of Gefapixant and ATP to minimize variability from repeated freeze-thaw cycles.

    • Automated Dispensing: If available, use automated liquid handlers for reagent addition to minimize human error and improve consistency.

Data Presentation

Table 1: In Vitro Potency of Gefapixant

Receptor SubtypeAssay TypeReported IC50Reference
Human P2X3Patch Clamp153 ± 59 nM
Human P2X2/3Patch Clamp220 ± 47 nM
Human P2X3Not Specified~30 nM
Human P2X2/3Not Specified100-250 nM
Rat P2X3Not Specified42.6 ± 2.9 nM

Experimental Protocols

Protocol: In Vitro Calcium Flux Assay for Gefapixant Potency Determination
  • Cell Preparation:

    • Seed cells expressing human P2X3 or P2X2/3 receptors into a 96-well black-walled, clear-bottom plate at an appropriate density and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells once with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-8 or Fura-2) in the assay buffer.

    • Incubate the cells with the dye loading solution at 37°C for a predetermined optimal time (e.g., 60 minutes).

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add serial dilutions of Gefapixant to the wells and incubate for a specified period to allow for receptor binding.

  • Agonist Stimulation and Measurement:

    • Measure the baseline fluorescence using a microplate reader.

    • Add a pre-determined concentration of ATP (the agonist) to all wells simultaneously.

    • Immediately begin kinetic reading of the fluorescence signal for a set duration to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the response against the concentration of Gefapixant and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Gefapixant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ion Channel) ATP->P2X3_Receptor Binds & Activates Gefapixant Gefapixant Gefapixant->P2X3_Receptor Allosteric Inhibition Ca_ion Ca²⁺ P2X3_Receptor->Ca_ion Opens Channel (Ca²⁺ Influx) Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_ion->Cellular_Response Triggers

Caption: Gefapixant's mechanism of action on the P2X3 receptor signaling pathway.

Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent Gefapixant In Vitro Results Start->Inconsistent_Results Check_Assay_Signal Assess Signal Quality: High Background or Low Signal? Inconsistent_Results->Check_Assay_Signal High_Variability High Variability Inconsistent_Results->High_Variability High_Background High Background Signal Check_Assay_Signal->High_Background High Background Low_Signal Low Signal-to-Noise Check_Assay_Signal->Low_Signal Low Signal Optimize_Washing Optimize Washing Steps High_Background->Optimize_Washing Check_Dye_Concentration Titrate Dye Concentration High_Background->Check_Dye_Concentration Optimize_Dye_Loading Optimize Dye Loading Low_Signal->Optimize_Dye_Loading Verify_Receptor_Expression Verify Receptor Expression Low_Signal->Verify_Receptor_Expression Check_Cell_Health Ensure Cell Health Low_Signal->Check_Cell_Health Standardize_Protocols Standardize Cell Seeding & Reagent Preparation High_Variability->Standardize_Protocols

Caption: A logical workflow for troubleshooting inconsistent Gefapixant in vitro results.

References

Validation & Comparative

Vergleichsleitfaden: Gefapixant versus Sivopixant (S-600918) hinsichtlich der P2X3-Selektivität

Author: BenchChem Technical Support Team. Date: November 2025

Datum: 27. November 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Gefapixant und Sivopixant (S-600918) mit Schwerpunkt auf ihrer Selektivität für den P2X3-Rezeptor. Die hier präsentierten Daten fassen die wichtigsten quantitativen Kennzahlen zusammen und beschreiben die experimentellen Protokolle, die zur Gewinnung dieser Daten verwendet wurden.

Zusammenfassung

Gefapixant und Sivopixant sind beides Antagonisten des P2X3-Rezeptors, einem ATP-gesteuerten Ionenkanal, der eine entscheidende Rolle bei der neuronalen Sensibilisierung und der Signalübertragung von Husten spielt.[1][2][3] Ein wesentlicher Unterschied zwischen den beiden Wirkstoffen liegt in ihrer Selektivität für den P2X3-Homotrimer im Vergleich zum P2X2/3-Heterotrimer. Der P2X2/3-Rezeptor wird mit Geschmacksstörungen in Verbindung gebracht, einer häufigen Nebenwirkung von weniger selektiven P2X3-Antagonisten.[1][2] Sivopixant zeigt eine signifikant höhere Selektivität für den P2X3-Rezeptor, was zu einem geringeren Auftreten von geschmacksbedingten unerwünschten Ereignissen führen könnte.

Quantitative Daten zur Rezeptorselektivität

Die folgende Tabelle fasst die halbmaximalen Hemmkonzentrationen (IC50) für Gefapixant und Sivopixant an menschlichen P2X3- und P2X2/3-Rezeptoren zusammen. Ein niedrigerer IC50-Wert weist auf eine höhere Potenz hin. Das Selektivitätsverhältnis wird berechnet als IC50 (P2X2/3) / IC50 (P2X3).

WirkstoffZielrezeptorIC50 (nM)Selektivitätsverhältnis (P2X2/3 vs. P2X3)
Gefapixant hP2X3153~1,4-fach
hP2X2/3220
Sivopixant (S-600918) hP2X34.2~262-fach
hP2X2/31100

Tabelle 1: Vergleich der In-vitro-Potenz und -Selektivität von Gefapixant und Sivopixant.

Experimentelle Protokolle

Die zur Bestimmung der IC50-Werte verwendeten Daten wurden hauptsächlich durch elektrophysiologische Patch-Clamp-Studien an Zelllinien gewonnen, die menschliche P2X3- oder P2X2/3-Rezeptoren stabil exprimieren.

Zellkultur und Transfektion:

  • Zelllinien: Für die Experimente wurden typischerweise humane embryonale Nierenzellen (HEK293) oder Ovarialzellen des chinesischen Hamsters (CHO) verwendet.

  • Transfektion: Die Zellen wurden transient oder stabil mit den cDNAs transfiziert, die für die menschlichen P2X3- und/oder P2X2-Untereinheiten kodieren, um homomere (P2X3) oder heteromere (P2X2/3) Rezeptoren zu exprimieren.

Elektrophysiologie (Ganzzell-Patch-Clamp):

  • Ziel: Messung der Ionenströme, die durch die Aktivierung von P2X3- oder P2X2/3-Rezeptoren als Reaktion auf den Agonisten ATP fließen.

  • Vorgehensweise:

    • Die Zellen, die die Zielrezeptoren exprimieren, wurden in einer extrazellulären Lösung gebadet.

    • Eine Glasmikropipette, gefüllt mit einer intrazellulären Lösung, wurde verwendet, um eine hochohmige Abdichtung (Giga-Seal) mit der Zellmembran zu bilden und anschließend die Membran zu durchbrechen, um eine Ganzzellkonfiguration zu erreichen.

    • Das Membranpotential wurde auf einem negativen Haltepotential (z. B. -80 mV) geklemmt.

    • Der Agonist (ATP oder ein stabileres Analogon wie α,β-MeATP) wurde in einer definierten Konzentration appliziert, um einen Ionenstrom auszulösen.

    • Nach der Stabilisierung des Stroms wurde der Agonist zusammen mit steigenden Konzentrationen des zu testenden Antagonisten (Gefapixant oder Sivopixant) perfundiert.

    • Die Reduktion der Amplitude des Agonist-induzierten Stroms wurde gemessen.

  • Datenanalyse: Die Hemmung des Stroms bei jeder Antagonistenkonzentration wurde aufgezeichnet. Die IC50-Werte wurden durch Anpassung der Konzentrations-Wirkungs-Kurven an eine sigmoide Dosis-Wirkungs-Gleichung (z. B. die Hill-Gleichung) berechnet.

Visualisierungen

P2X3-Rezeptor-Signalweg

Der P2X3-Rezeptor ist ein ATP-gesteuerter Ionenkanal, der vorwiegend auf sensorischen Neuronen exprimiert wird. Die Bindung von extrazellulärem ATP, das bei Gewebeschäden oder Entzündungen freigesetzt wird, führt zur Öffnung des Kanals. Dies ermöglicht den Einstrom von Kationen (hauptsächlich Na⁺ und Ca²⁺), was zu einer Depolarisation der Membran und der Auslösung eines Aktionspotentials führt. Dieses Signal wird dann zum Zentralnervensystem weitergeleitet und als Empfindung wie Schmerz oder im Falle der Atemwege als Hustenreiz wahrgenommen.

P2X3_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum ATP ATP (Freigesetzt bei Zellschädigung/Entzündung) P2X3 P2X3-Rezeptor (Ionenkanal) ATP->P2X3 Bindung & Aktivierung Cations Kationen-Einstrom (Na⁺, Ca²⁺) P2X3->Cations Öffnung Depolarization Membrandepolarisation Cations->Depolarization ActionPotential Aktionspotential Depolarization->ActionPotential Signal Signal zum ZNS (Hustenreiz) ActionPotential->Signal Experimental_Workflow start Start: Zellen, die hP2X3 oder hP2X2/3 exprimieren patch Ganzzell-Patch-Clamp- Konfiguration herstellen start->patch hold Membranpotential klemmen (z.B. -80 mV) patch->hold agonist Agonist (ATP) applizieren -> Ionenstrom messen hold->agonist antagonist Agonist + steigende Konzentrationen des Antagonisten applizieren agonist->antagonist measure Reduktion des Ionenstroms messen antagonist->measure analyze Konzentrations-Wirkungs- Kurve erstellen measure->analyze end IC50-Wert berechnen analyze->end

References

A Comparative Analysis of Gefapixant and Eliapixant (BLU-5937) for the Treatment of Refractory Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy, selectivity, and clinical data of two prominent P2X3 receptor antagonists in the management of refractory chronic cough.

This guide provides a detailed comparison of two investigational P2X3 receptor antagonists, Gefapixant and Eliapixant (formerly BLU-5937), for researchers, scientists, and drug development professionals. The focus is an objective assessment of their performance based on available experimental and clinical data.

Introduction to P2X3 Receptor Antagonism in Chronic Cough

Refractory chronic cough (RCC) is a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying conditions. A key pathway implicated in the pathophysiology of RCC involves the sensitization of sensory nerve fibers in the airways. Extracellular adenosine triphosphate (ATP) can activate P2X3 receptors on these sensory C-fibers, triggering the cough reflex.[1] Both Gefapixant and Eliapixant are designed to antagonize this pathway, thereby reducing cough frequency and severity.

Mechanism of Action

Gefapixant and Eliapixant are both selective antagonists of the P2X3 receptor, an ATP-gated ion channel.[2][3] By blocking the P2X3 receptor, these drugs inhibit the ATP-mediated activation of sensory neurons that initiate the cough reflex.[1][3] However, a key distinction lies in their selectivity for the P2X3 homomeric receptor versus the P2X2/3 heteromeric receptor. The P2X2/3 receptor is implicated in taste sensation, and its inhibition is associated with taste-related adverse events.

Eliapixant is reported to be highly selective for the P2X3 receptor over the P2X2/3 receptor. In contrast, Gefapixant antagonizes both P2X3 and P2X2/3 receptors. This difference in selectivity is thought to underlie the observed variations in their side-effect profiles, particularly concerning taste disturbances.

Signaling Pathway and Drug Intervention

The following diagram illustrates the ATP-P2X3 signaling pathway in sensory neurons and the points of intervention for Gefapixant and Eliapixant.

cluster_0 Airway Sensory Neuron cluster_1 Therapeutic Intervention ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds to Neuron_Activation Neuron Activation (Cough Signal) P2X3_Receptor->Neuron_Activation Activates Gefapixant Gefapixant Gefapixant->P2X3_Receptor Antagonizes Eliapixant Eliapixant Eliapixant->P2X3_Receptor Antagonizes

Caption: ATP-P2X3 signaling pathway and antagonist intervention.

Comparative Efficacy

Clinical trials have demonstrated the efficacy of both Gefapixant and Eliapixant in reducing cough frequency in patients with refractory chronic cough.

Gefapixant Clinical Trial Data

Gefapixant has been evaluated in multiple Phase 3 clinical trials (COUGH-1 and COUGH-2). The 45 mg twice-daily dose showed a statistically significant reduction in 24-hour cough frequency compared to placebo.

Trial Dose Primary Endpoint Relative Reduction vs. Placebo (24-hr Cough Frequency) Reference
COUGH-145 mg BID12 weeks18.45%
COUGH-245 mg BID24 weeks14.64%
Eliapixant (BLU-5937) Clinical Trial Data

Eliapixant has been assessed in Phase 2 trials (RELIEF and SOOTHE). The SOOTHE trial showed that the 50 mg and 200 mg twice-daily doses met the primary endpoint of a significant reduction in 24-hour cough frequency.

Trial Dose Endpoint Placebo-Adjusted Reduction in 24-hr Cough Frequency Reference
SOOTHE50 mg BID28 days34%
SOOTHE200 mg BID28 days34%
RELIEF (subgroup with ≥20 coughs/hr)25, 50, 200 mg BID16 days19.1% - 27.3% (awake cough frequency)

Receptor Selectivity and Potency

The selectivity profile of these two drugs is a critical differentiator, with implications for their side-effect profiles.

Compound Target IC50 Selectivity (P2X3 vs P2X2/3) Reference
Gefapixant Human P2X3153 nM~1.4-fold
Human P2X2/3220 nM
Eliapixant (BLU-5937) Human P2X325 nM>960-fold
Human P2X2/3>24 µM

Safety and Tolerability

The most commonly reported adverse events for both drugs are taste-related. However, the incidence and severity appear to differ, likely due to their distinct selectivity profiles.

Drug Common Adverse Events Incidence of Taste-Related AEs Reference
Gefapixant (45 mg BID) Taste disturbance (dysgeusia, ageusia, hypogeusia)High (up to 69% in some studies)
Eliapixant (BLU-5937) Mild taste disturbanceLow (5-21% in a Phase 2a study, with no reports of total taste loss)

Experimental Protocols

Whole-Cell Patch Clamp for Receptor Antagonism

A common method to determine the potency and selectivity of compounds like Gefapixant and Eliapixant is the whole-cell patch-clamp technique.

Cell_Culture Cell Culture (e.g., 1321N1 cells expressing human P2X3 or P2X2/3 receptors) Patch_Pipette Patch Pipette Formation (Whole-cell configuration) Cell_Culture->Patch_Pipette Agonist_Application Application of Agonist (e.g., α,β-meATP) Patch_Pipette->Agonist_Application Compound_Application Application of Antagonist (Gefapixant or Eliapixant) Agonist_Application->Compound_Application Current_Measurement Measurement of Ion Current Compound_Application->Current_Measurement IC50_Calculation IC50 Calculation Current_Measurement->IC50_Calculation

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) or other suitable cells are transfected to express human P2X3 or P2X2/3 receptors.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Agonist and Antagonist Application: A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current. The antagonist (Gefapixant or Eliapixant) is then co-applied at varying concentrations to determine its inhibitory effect on the agonist-induced current.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal agonist response (IC50) is calculated to determine its potency.

In Vivo Cough Models

Animal models are used to assess the anti-tussive effects of these compounds pre-clinically.

Methodology:

  • Animal Model: Guinea pigs are commonly used as they have a well-characterized cough reflex.

  • Cough Induction: Cough is induced by exposing the animals to an irritant such as citric acid or ATP.

  • Drug Administration: The test compound (Gefapixant or Eliapixant) is administered orally at various doses.

  • Cough Measurement: The number of coughs is recorded over a specific period.

  • Data Analysis: The dose-dependent reduction in cough frequency is determined.

Conclusion

Both Gefapixant and Eliapixant have demonstrated efficacy in reducing cough frequency in patients with refractory chronic cough by antagonizing the P2X3 receptor. The primary distinction between the two lies in their selectivity for the P2X3 receptor over the P2X2/3 receptor. Eliapixant's higher selectivity for P2X3 appears to translate to a more favorable side-effect profile, with a lower incidence of taste-related adverse events compared to Gefapixant. Further head-to-head clinical trials would be necessary for a definitive comparison of their clinical efficacy and safety. The development of highly selective P2X3 antagonists like Eliapixant represents a promising advancement in the treatment of refractory chronic cough.

References

Head-to-Head Comparison of Camlipixant and Gefapixant Side Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced safety profiles of emerging therapeutics is paramount. This guide provides a comprehensive head-to-head comparison of the side effects associated with two P2X3 receptor antagonists for the treatment of refractory chronic cough: Camlipixant and Gefapixant.

This objective analysis synthesizes data from key clinical trials to illuminate the differential adverse event profiles of these two agents. A particular focus is placed on the incidence of taste-related side effects, a known class effect of P2X3 receptor antagonists.

Quantitative Analysis of Side Effects

Clinical trial data reveals a distinct difference in the incidence of adverse events between Camlipixant and Gefapixant, particularly concerning taste disturbances. The following table summarizes the prevalence of key side effects observed in major clinical trials for both compounds.

Adverse EventCamlipixant (SOOTHE Trial - Phase 2b)[1][2][3][4]Gefapixant (COUGH-1 & COUGH-2 Trials - Phase 3)[5]Placebo (SOOTHE Trial)Placebo (COUGH-1 & COUGH-2 Trials)
Any Adverse Event Data Not Specified~59.3% - 68.9%Data Not Specified~3.3% - 8.3%
Taste-Related Adverse Events (Any) 4.8% - 6.5% ~58.0% - 68.6% 0% ~3.3% - 8.3%
   Dysgeusia (altered taste)4.8% - 6.5% (termed "taste alteration")16.2% - 21.1%0%Data Not Specified
   Ageusia (loss of taste)Data Not Specified4.9% - 6.5%Data Not SpecifiedData Not Specified
   Hypogeusia (decreased taste)Data Not Specified2.6% - 6.1%Data Not SpecifiedData Not Specified
Serious Adverse Events 0%Data Not Specified0%Data Not Specified
Discontinuation due to Adverse Events Data Not Specified~15% - 20%Data Not Specified~3% - 5%

Note: The data for Camlipixant is from the Phase 2b SOOTHE trial, while the data for Gefapixant is from the larger Phase 3 COUGH-1 and COUGH-2 trials. Direct comparison should be made with this in consideration. The dosages for Camlipixant in the SOOTHE trial were 12.5 mg, 50 mg, and 200 mg twice daily, while the effective and most reported-on dose for Gefapixant in the COUGH-1 and COUGH-2 trials was 45 mg twice daily.

The data clearly indicates that while both drugs are P2X3 receptor antagonists, Camlipixant exhibits a significantly lower incidence of taste-related side effects compared to Gefapixant. This difference is a critical consideration for patient tolerability and adherence.

Signaling Pathway and Mechanism of Side Effects

Both Camlipixant and Gefapixant exert their therapeutic effect by antagonizing the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers. In the context of chronic cough, this action reduces the hypersensitivity of the cough reflex. However, the differing side effect profiles, particularly taste disturbance, may be attributed to their selectivity for the P2X3 receptor subunit versus the P2X2/3 heterotrimeric receptor, which is expressed in taste buds. It is hypothesized that agents with higher selectivity for the P2X3 homoreceptor, like Camlipixant, may have a reduced impact on taste perception.

cluster_0 Airway Sensory Neuron cluster_1 Therapeutic Intervention ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds to Cough_Signal Cough Signal Transduction P2X3_Receptor->Cough_Signal Activates Cough_Reflex Cough Reflex Cough_Signal->Cough_Reflex Camlipixant_Gefapixant Camlipixant / Gefapixant Camlipixant_Gefapixant->P2X3_Receptor Antagonizes

P2X3 Receptor Antagonism in the Cough Reflex Pathway

Experimental Protocols for Adverse Event Assessment

The evaluation of side effects in the clinical trials for Camlipixant and Gefapixant followed rigorous and standardized procedures to ensure patient safety and data accuracy.

Camlipixant (SOOTHE Trial - Phase 2b):

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group dose-finding trial.

  • Patient Population: Adults with refractory chronic cough for at least one year and a baseline awake cough frequency of ≥25 coughs/hour.

  • Treatment Arms: Patients were randomized to receive Camlipixant (12.5 mg, 50 mg, or 200 mg twice daily) or a placebo for 4 weeks.

  • Adverse Event Monitoring:

    • All treatment-emergent adverse events (TEAEs) were recorded at each study visit.

    • The severity and relationship to the study drug were assessed by the investigator.

    • Vital signs, clinical laboratory tests (hematology, clinical chemistry), and electrocardiograms (ECGs) were monitored throughout the study.

    • A specific focus was placed on identifying and characterizing any taste-related adverse events.

Gefapixant (COUGH-1 and COUGH-2 Trials - Phase 3):

  • Study Design: Two international, randomized, double-blind, placebo-controlled, parallel-group trials.

  • Patient Population: Adults with refractory or unexplained chronic cough for at least one year.

  • Treatment Arms: Patients were randomized to receive Gefapixant (15 mg or 45 mg twice daily) or a placebo. The treatment duration was 12 weeks for COUGH-1 and 24 weeks for COUGH-2, with extension periods.

  • Adverse Event Monitoring:

    • Adverse events were systematically collected and recorded at each study visit.

    • Investigators assessed the intensity and causality of each adverse event.

    • The primary safety outcomes included the percentage of patients experiencing one or more adverse events and the percentage of patients discontinuing treatment due to adverse events.

    • Taste-related adverse events were a key area of safety assessment, with specific terms (dysgeusia, ageusia, hypogeusia) used for classification.

Screening Screening Randomization Randomization Screening->Randomization Treatment_Period Treatment Period (Drug vs. Placebo) Randomization->Treatment_Period AE_Monitoring Adverse Event Monitoring - Spontaneous Reports - Vital Signs - Lab Tests - ECGs Treatment_Period->AE_Monitoring Follow_Up Follow-Up Period Treatment_Period->Follow_Up Data_Collection Data Collection & Assessment - Severity - Causality AE_Monitoring->Data_Collection

Clinical Trial Workflow for Adverse Event Assessment

Conclusion

The available clinical data to date suggests that both Camlipixant and Gefapixant are effective in treating refractory chronic cough by targeting the P2X3 receptor. However, their side effect profiles, particularly concerning taste-related adverse events, are notably different. Camlipixant appears to offer a more favorable tolerability profile with a significantly lower incidence of taste disturbance. This distinction is a crucial factor for researchers and clinicians to consider in the ongoing development and potential future clinical application of these novel antitussive agents. Further head-to-head comparative trials will be invaluable in providing a more definitive understanding of the relative safety and efficacy of these two compounds.

References

A Comparative Analysis of Gefapixant and Standard of Care for the Treatment of Refractory or Unexplained Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the efficacy and safety of gefapixant, a first-in-class P2X3 receptor antagonist, with the standard of care for adult patients with refractory chronic cough (RCC) or unexplained chronic cough (UCC). Data is primarily drawn from the pivotal COUGH-1 and COUGH-2 Phase 3 clinical trials.

Introduction to Therapeutic Agents

Gefapixant: An investigational, orally administered, selective P2X3 receptor antagonist.[1] The P2X3 receptor is an ATP-gated ion channel expressed on sensory afferent neurons in the airways.[2][3] Its activation is believed to be a key component in the cough reflex, and gefapixant works by blocking this pathway.[4][5]

Standard of Care: There are no approved therapies specifically for refractory or unexplained chronic cough. Management first involves investigating and treating underlying conditions such as asthma, gastroesophageal reflux disease, and allergic rhinitis. For patients whose cough remains refractory, treatment options are limited and may include non-pharmacological interventions like speech pathology and behavioral cough suppression therapy. Off-label pharmacological treatments include neuromodulators like gabapentin, pregabalin, and amitriptyline, which aim to reduce cough reflex hypersensitivity.

Mechanism of Action: The P2X3 Pathway

Gefapixant's mechanism involves the targeted inhibition of P2X3 receptors on C-fibers of the vagus nerve in the airways. Extracellular ATP, released in response to inflammation or irritation, binds to these receptors, initiating a signal that travels to the brainstem and triggers the cough reflex. Gefapixant acts as a reversible, allosteric antagonist that prevents ATP from activating these channels, thereby reducing cough hypersensitivity.

cluster_0 Airway Lumen cluster_1 Sensory Neuron (C-fiber) Stimuli Stimuli ATP ATP Stimuli->ATP causes release of P2X3_Receptor P2X3 Receptor Signal Afferent Signal (to Brainstem) P2X3_Receptor->Signal Cough_Reflex Cough Reflex Signal->Cough_Reflex ATP->P2X3_Receptor binds & activates Gefapixant Gefapixant Gefapixant->P2X3_Receptor Inhibits

Caption: Gefapixant inhibits the ATP-mediated P2X3 receptor signaling pathway on sensory neurons to reduce the cough reflex.

Quantitative Efficacy Data: Gefapixant vs. Placebo

The primary evidence for gefapixant's efficacy comes from two large-scale, randomized, double-blind, placebo-controlled Phase 3 trials: COUGH-1 and COUGH-2. These studies evaluated gefapixant in patients with RCC or UCC, who, by definition, have not responded to standard of care. The placebo group in these trials represents the baseline for patients refractory to other treatments. The 45 mg twice-daily (BID) dose was found to be effective, whereas the 15 mg BID dose did not meet the primary endpoints.

Table 1: Reduction in 24-Hour Cough Frequency

TrialTreatment GroupDurationRelative Reduction vs. Placebo (95% CI)p-value
COUGH-1 Gefapixant 45 mg BID12 Weeks18.45% (-32.92, -0.86)0.041
COUGH-2 Gefapixant 45 mg BID24 Weeks14.64% (-26.07, -1.43)0.031

Table 2: Patient-Reported Outcomes (PROs)

OutcomeTreatment GroupMetricResultp-value
Cough-Related Quality of Life Gefapixant 45 mg BIDOdds ratio of clinically important improvement in LCQ score at Week 241.410.042
Cough Severity (VAS) Gefapixant 45 mg BIDMean difference vs. placebo on 100-mm scale-6.2 mmN/A
Awake Cough Frequency Gefapixant 45 mg BID17.6% relative reduction vs. placeboN/AN/A

LCQ: Leicester Cough Questionnaire; VAS: Visual Analog Scale.

Safety and Tolerability Profile

The most frequently reported adverse events (AEs) associated with gefapixant were taste-related.

Table 3: Summary of Key Adverse Events (Pooled Data)

Adverse Event CategoryGefapixant 45 mg BIDPlacebo
Any Adverse Event 65.5%43.1%
Taste-Related AEs (e.g., dysgeusia, ageusia) 32% increase vs. placeboN/A
Serious AEs < 4%< 4%
Discontinuation due to AEs Higher than placeboN/A

Most taste-related AEs were reported as mild to moderate in severity. An analysis showed that for the vast majority of patients, these taste-related AEs resolved.

Experimental Protocols: COUGH-1 & COUGH-2 Trials

The methodologies for the pivotal Phase 3 trials provide the foundation for the efficacy and safety data.

Study Design: COUGH-1 (NCT03449134) and COUGH-2 (NCT03449147) were two international, randomized, double-blind, placebo-controlled, parallel-group trials.

Participant Population: A total of 2,044 adult participants (approximately 75% female, mean age 58 years) with refractory or unexplained chronic cough for at least one year were enrolled across both studies. Key inclusion criteria included a score of 40 mm or more on the cough severity visual analogue scale.

Interventions and Duration: Participants were randomized in a 1:1:1 ratio to receive gefapixant 45 mg BID, gefapixant 15 mg BID, or a matching placebo. The primary treatment periods were 12 weeks for COUGH-1 and 24 weeks for COUGH-2, followed by extension periods for a total of 52 weeks of treatment.

Endpoints and Measurements:

  • Primary Efficacy Endpoint: The average 24-hour cough frequency, objectively measured using an ambulatory digital audio recording device. This was assessed at Week 12 in COUGH-1 and Week 24 in COUGH-2.

  • Secondary Endpoints: Included awake coughs per hour and the percentage of participants achieving a clinically important improvement (≥1.3-point increase) from baseline on the Leicester Cough Questionnaire (LCQ) total score.

cluster_workflow COUGH-1 & COUGH-2 Trial Workflow Screening Patient Screening (Adults with RCC/UCC ≥1 year) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Gefa15 Gefapixant 15 mg BID Randomization->Gefa15 Gefa45 Gefapixant 45 mg BID Randomization->Gefa45 Treatment Main Treatment Period (12 or 24 Weeks) Placebo->Treatment Gefa15->Treatment Gefa45->Treatment Endpoint Primary Endpoint Assessment (24-hr Cough Frequency) Treatment->Endpoint Extension Extension Period (up to 52 weeks total) Endpoint->Extension FollowUp Safety Follow-Up Extension->FollowUp

Caption: Workflow diagram for the Phase 3 COUGH-1 and COUGH-2 clinical trials.
Conclusion

Gefapixant (45 mg BID) is the first treatment to demonstrate efficacy in large-scale Phase 3 trials for refractory or unexplained chronic cough. Compared to placebo in a population that has failed standard of care, it showed a statistically significant, albeit modest, reduction in objective 24-hour cough frequency. This was supported by improvements in patient-reported quality of life. The primary safety concern is a high incidence of taste-related adverse events, which are generally mild to moderate and often resolve.

In contrast, the standard of care for RCC and UCC lacks approved pharmacological agents and relies on off-label neuromodulators or non-pharmacological therapies, for which large-scale, controlled evidence is less robust. Gefapixant offers a targeted therapeutic approach to the underlying pathophysiology of cough reflex hypersensitivity, representing a potential advancement over existing management strategies.

References

P2X3 Antagonists on the Horizon: A Comparative Analysis for Refractory Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

A new class of drugs, P2X3 receptor antagonists, is emerging as a promising therapeutic avenue for the millions of patients suffering from refractory chronic cough (RCC). This guide provides a comparative analysis of the leading P2X3 antagonists in clinical development, with a focus on their efficacy, safety profiles, and the experimental designs of their pivotal trials.

Extracellular adenosine triphosphate (ATP) acts as a key signaling molecule in the hypersensitization of sensory nerve fibers, including those that trigger the cough reflex.[1][2] ATP binds to P2X3 receptors on these sensory neurons, leading to their activation and the sensation of an urge to cough.[3][4] P2X3 antagonists work by blocking this interaction, thereby reducing cough frequency and severity.[3] Several companies are developing selective P2X3 antagonists, with gefapixant, camlipixant, eliapixant, and sivopixant being the most advanced in clinical trials.

P2X3 Signaling Pathway in Chronic Cough

The diagram below illustrates the proposed mechanism of action for P2X3 antagonists in mitigating cough. In individuals with chronic cough, various stimuli can lead to an increased release of ATP in the airways. This ATP then binds to P2X3 receptors on afferent vagal nerve fibers, triggering a signal that travels to the brainstem's cough center and results in a cough. P2X3 antagonists block the binding of ATP to its receptor, thus interrupting this signaling pathway.

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Afferent Vagal Nerve Fiber cluster_cns Central Nervous System Stimuli Stimuli ATP_Release ATP Release Stimuli->ATP_Release ATP ATP ATP_Release->ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds Nerve_Activation Nerve Activation P2X3_Receptor->Nerve_Activation Signal_to_Brainstem Signal to Brainstem Nerve_Activation->Signal_to_Brainstem Transmits Cough_Center Cough Center Signal_to_Brainstem->Cough_Center Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex P2X3_Antagonist P2X3 Antagonist P2X3_Antagonist->P2X3_Receptor Blocks

Caption: P2X3 receptor signaling pathway in chronic cough and the mechanism of antagonist action.

Comparative Efficacy of P2X3 Antagonists

The primary measure of efficacy in clinical trials for RCC is the reduction in 24-hour cough frequency. The following table summarizes the reported efficacy data for the leading P2X3 antagonists in development.

Drug (Company)TrialDosePlacebo-Adjusted Reduction in 24-Hour Cough FrequencyCitation
Gefapixant (Merck)COUGH-1 (Phase 3)45 mg BID18.45% at 12 weeks
COUGH-2 (Phase 3)45 mg BID14.64% at 24 weeks
Phase 2b50 mg BID37% reduction in awake cough frequency at 12 weeks
Camlipixant (BLU-5937) (BELLUS Health)SOOTHE (Phase 2b)50 mg BID34.4% at 28 days
200 mg BID34.2% at 28 days
RELIEF (Phase 2a)25-200 mg BIDStatistically significant in patients with higher baseline cough frequency
Eliapixant (BAY 1817080) (Bayer)Phase 2a750 mg BID25% at 1 week
Sivopixant (S-600918) (Shionogi)Phase 2a150 mg OD30.9% at 2 weeks
Phase 2b300 mg OD-12.47% (not statistically significant vs. placebo)

Comparative Safety and Tolerability

A notable class effect of P2X3 antagonists is taste disturbance (dysgeusia), which is believed to be mediated by the blockade of P2X2/3 receptors. The incidence of taste-related adverse events is a key differentiating factor among these developing drugs.

DrugTrialDoseIncidence of Taste-Related Adverse EventsCitation
Gefapixant COUGH-1 & COUGH-2 (Phase 3)45 mg BIDDysgeusia: 16.2% - 21.1%
Phase 2b50 mg BIDDysgeusia: 48%
Camlipixant (BLU-5937) SOOTHE (Phase 2b)50 mg & 200 mg BIDMild taste disturbances reported, none resulted in discontinuation
RELIEF (Phase 2a)25-200 mg BID5% reported mild taste disturbance, none discontinued
Eliapixant (BAY 1817080) Phase 2a50-750 mg BID5% - 21% (all mild)
Sivopixant (S-600918) Phase 2a150 mg OD6.5% (mild)

Experimental Protocols and Trial Design

The clinical development of P2X3 antagonists has largely followed a standardized approach, with Phase 2 and 3 trials typically being randomized, double-blind, and placebo-controlled. A key component of these trials is the objective measurement of cough frequency using validated ambulatory recording devices.

Representative Clinical Trial Workflow

The following diagram outlines a typical workflow for a Phase 2 or 3 clinical trial evaluating a P2X3 antagonist for refractory chronic cough.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Run_In Placebo Run-in Period (Establish Baseline Cough Frequency) Screening->Run_In Randomization Randomization Run_In->Randomization Treatment_A Treatment Group A (P2X3 Antagonist Dose 1) Randomization->Treatment_A Treatment_B Treatment Group B (P2X3 Antagonist Dose 2) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Treatment_Period Treatment Period (e.g., 4-24 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Follow_Up Follow-up Period Treatment_Period->Follow_Up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of a P2X3 antagonist.
Key Methodological Components:

  • Patient Population: Adults with a diagnosis of refractory or unexplained chronic cough, typically defined as a cough lasting for more than 8 weeks that persists despite optimal treatment of underlying conditions.

  • Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, and often include multiple dose arms to evaluate a dose-response relationship. Some earlier phase studies have utilized a crossover design.

  • Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in 24-hour cough frequency, measured objectively using a validated sound recording device.

  • Secondary Endpoints: These often include patient-reported outcomes such as cough severity (measured on a visual analog scale), and cough-specific quality of life (e.g., Leicester Cough Questionnaire).

  • Safety and Tolerability Assessment: The frequency and severity of adverse events are meticulously recorded, with a particular focus on taste-related side effects.

Conclusion

The development of P2X3 antagonists represents a significant advancement in the pursuit of a targeted therapy for refractory chronic cough. While all reviewed compounds have demonstrated a reduction in cough frequency, their profiles differ, particularly concerning the incidence of taste-related side effects. Gefapixant, while showing efficacy in Phase 3 trials, is associated with a higher rate of dysgeusia. In contrast, camlipixant, eliapixant, and sivopixant appear to have a more favorable taste profile in their earlier phase studies, suggesting that higher selectivity for the P2X3 receptor over the P2X2/3 receptor may mitigate this adverse effect. The ongoing and future clinical trials will be crucial in further defining the therapeutic window and clinical utility of this promising new class of drugs.

References

A Comparative Analysis of Gefapixant and Gabapentin for the Treatment of Neuropathic Cough

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel therapeutics for neuropathic cough is critical. This guide provides a detailed comparison of gefapixant, a selective P2X3 receptor antagonist, and gabapentin, a gabapentinoid, in the context of treating refractory or unexplained chronic cough, often considered neuropathic in nature. This analysis is based on available clinical trial data and mechanistic studies for each compound.

Mechanism of Action

Gefapixant and gabapentin address neuropathic cough through distinct biological pathways. Gefapixant targets peripheral sensory nerves, while gabapentin is thought to act centrally.

Gefapixant: This drug is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory C fibers of the vagus nerve in the airways.[1][2][3] Under inflammatory or irritant conditions, ATP is released from airway mucosal cells.[1] The binding of this extracellular ATP to P2X3 receptors on C fibers triggers an action potential that is perceived as an urge to cough and initiates the cough reflex.[1] By blocking this binding, gefapixant reduces the activation of these sensory nerves, thereby dampening the cough reflex.

gefapixant_mechanism cluster_airway Airway Lumen & Mucosa cluster_nerve Sensory C Fiber cluster_cns Central Nervous System Inflammatory Stimuli Inflammatory Stimuli Mucosal Cells Mucosal Cells Inflammatory Stimuli->Mucosal Cells act on ATP ATP Mucosal Cells->ATP release P2X3 P2X3 Receptor ATP->P2X3 binds to Activation Nerve Activation P2X3->Activation leads to Gefapixant Gefapixant Gefapixant->P2X3 blocks Cough Reflex Cough Reflex Activation->Cough Reflex initiates

Gefapixant's peripheral mechanism of action.

Gabapentin: The precise mechanism of gabapentin in alleviating neuropathic conditions is not fully understood, but it is known to be a structural analogue of the neurotransmitter GABA. However, it does not bind to GABA receptors or mimic its effects. Its primary mode of action is believed to be the binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the release of excitatory neurotransmitters, thereby mitigating the neuronal hyperexcitability characteristic of neuropathic states. For neuropathic cough, it is hypothesized that gabapentin modulates central cough reflex sensitization.

gabapentin_mechanism cluster_presynaptic Presynaptic Neuron (CNS) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (CNS) VGCC Voltage-Gated Calcium Channel Calcium Ca2+ VGCC->Calcium influx a2d1 α2δ-1 subunit a2d1->VGCC modulates Gabapentin Gabapentin Gabapentin->a2d1 binds & inhibits Vesicle Vesicle with Excitatory Neurotransmitters Calcium->Vesicle triggers release Neurotransmitters Excitatory Neurotransmitters Vesicle->Neurotransmitters Receptor Receptor Neurotransmitters->Receptor Signal Propagation\n(Cough Hypersensitivity) Signal Propagation (Cough Hypersensitivity) Receptor->Signal Propagation\n(Cough Hypersensitivity) reduces

Gabapentin's central mechanism of action.

Clinical Efficacy

Direct head-to-head trials comparing gefapixant and gabapentin for neuropathic cough have not been published. The following data is aggregated from separate clinical trials for each drug.

Gefapixant Clinical Trial Data

The primary evidence for gefapixant's efficacy comes from two Phase 3 trials, COUGH-1 and COUGH-2.

Parameter COUGH-1 (12 Weeks) COUGH-2 (24 Weeks)
Drug/Dose Gefapixant 45 mg BIDGefapixant 45 mg BID
Primary Endpoint Reduction in 24-hour cough frequencyReduction in 24-hour cough frequency
Result vs. Placebo 18.45% reduction (p=0.041)14.64% reduction (p=0.031)
Awake Cough Frequency Not statistically significant15.8% reduction (statistically significant)
Quality of Life (LCQ) -Statistically significant improvement
Gabapentin Clinical Trial Data

Data for gabapentin in chronic cough is derived from smaller-scale studies. A key randomized, double-blind, placebo-controlled trial provides significant insights.

Parameter Gabapentin Trial (10 Weeks)
Drug/Dose Gabapentin (up to 1800 mg/day)
Primary Endpoint Improvement in cough-specific quality of life (LCQ)
Result vs. Placebo Significant improvement in LCQ score (p=0.004)
Secondary Endpoints A systematic review noted improvements in cough severity visual analogue scale (VAS) scores and reductions in cough frequency in randomized controlled trials.
Symptom Reduction A retrospective study reported an average symptom reduction of 69% in patients responding to gabapentin.

Safety and Tolerability

Adverse events are a key differentiator between the two treatments.

Gefapixant Adverse Events

The most common adverse events associated with gefapixant are taste-related disturbances.

Adverse Event (Gefapixant 45 mg BID) Incidence in COUGH-1 & COUGH-2
Taste-related (dysgeusia, ageusia, etc.) 58.0% (COUGH-1) to 68.6% (COUGH-2)
Serious Adverse Events Similar to placebo (<4%)
Discontinuation due to Adverse Events 15% (COUGH-1) to 20% (COUGH-2)
Gabapentin Adverse Events

Adverse events for gabapentin are primarily centered on the central nervous system.

Adverse Event (Gabapentin) Incidence in a Key RCT
Any Adverse Event 31%
Most Common Events Nausea, fatigue
Discontinuation due to Adverse Events Data varies across studies, but CNS effects like dizziness and somnolence are common reasons.

Experimental Protocols

The methodologies employed in the pivotal trials for gefapixant and key studies for gabapentin provide context for the data presented.

Gefapixant (COUGH-1 and COUGH-2 Trials)
  • Study Design: Two parallel-group, double-blind, randomized, placebo-controlled Phase 3 trials.

  • Participant Population: Adults with refractory or unexplained chronic cough for at least one year.

  • Intervention: Gefapixant (15 mg or 45 mg twice daily) or placebo.

  • Primary Outcome Measurement: Change from baseline in 24-hour cough frequency, objectively measured using a 24-hour sound recording device.

  • Duration: 12 weeks (COUGH-1) and 24 weeks (COUGH-2), with long-term extensions up to 52 weeks.

gefapixant_protocol cluster_treatment Treatment Arms (12 or 24 weeks) Screening Patient Screening (Refractory/Unexplained Chronic Cough >1yr) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Gefapixant15 Gefapixant 15mg BID Randomization->Gefapixant15 Gefapixant45 Gefapixant 45mg BID Randomization->Gefapixant45 Endpoint Primary Endpoint Analysis (Objective 24h Cough Frequency) Placebo->Endpoint Gefapixant15->Endpoint Gefapixant45->Endpoint Extension Long-term Extension (up to 52 weeks) Endpoint->Extension

Workflow for the COUGH-1 and COUGH-2 trials.
Gabapentin (Key Randomized Controlled Trial)

  • Study Design: A single-center, randomized, double-blind, placebo-controlled trial.

  • Participant Population: Adults with refractory chronic cough (duration >8 weeks).

  • Intervention: Gabapentin, with the dose titrated up to a maximum of 1800 mg daily, or a matching placebo.

  • Primary Outcome Measurement: Change in cough-specific quality of life as measured by the Leicester Cough Questionnaire (LCQ).

  • Duration: 10 weeks.

Conclusion

Gefapixant and gabapentin offer two distinct approaches to managing neuropathic cough.

  • Gefapixant has demonstrated a statistically significant, albeit modest, reduction in objective cough frequency in large-scale Phase 3 trials. Its development marks a significant step towards a targeted therapy for refractory chronic cough. The primary drawback is the high incidence of taste-related side effects, which can lead to treatment discontinuation.

  • Gabapentin , repurposed from its use in neuropathic pain and epilepsy, appears to improve the quality of life for patients with chronic cough, likely through central neuromodulation. The evidence base is less robust than for gefapixant, consisting of smaller studies. Its side effect profile is primarily CNS-related, including fatigue and nausea.

For drug development professionals, the comparison highlights a trade-off between a targeted, peripherally acting agent with a novel side-effect profile (gefapixant) and a centrally acting agent with a well-established, though different, set of adverse events (gabapentin). Future research, ideally including head-to-head comparative trials, would be invaluable in establishing a clearer therapeutic hierarchy for neuropathic cough.

References

A Comparative Analysis of Gefapixant Versus Placebo for the Treatment of Refractory Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the clinical efficacy and underlying mechanism of Gefapixant, a first-in-class P2X3 receptor antagonist, relative to placebo in treating refractory chronic cough (RCC). The data is primarily drawn from the pivotal COUGH-1 and COUGH-2 Phase 3 clinical trials.

Mechanism of Action: P2X3 Receptor Antagonism

Gefapixant functions as a selective, non-competitive inhibitor of the P2X3 ion channel[1]. In the context of RCC, the proposed mechanism involves the hypersensitization of sensory afferent neurons in the airways[2]. Extracellular adenosine triphosphate (ATP) can activate P2X3 receptors on these neurons, triggering the cough reflex[2]. Gefapixant acts as a reversible allosteric antagonist at human P2X3 and P2X2/3 receptors, blocking this ATP-mediated signaling and thereby reducing cough frequency[2][3].

cluster_0 Sensory Neuron Terminal cluster_1 Central Nervous System ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Activates Signal Action Potential Generation P2X3->Signal Initiates Gefapixant Gefapixant Gefapixant->P2X3 Blocks Cough Cough Reflex Signal->Cough Transmits Signal

Caption: Gefapixant blocks ATP activation of P2X3 receptors on sensory neurons.

Clinical Efficacy: Phase 3 Trial Data

The clinical benefit of Gefapixant was evaluated in two large-scale, randomized, double-blind, placebo-controlled Phase 3 trials: COUGH-1 and COUGH-2. These studies assessed two twice-daily doses of Gefapixant (15 mg and 45 mg) against a placebo. The 45 mg dose demonstrated a statistically significant reduction in cough frequency compared to placebo, whereas the 15 mg dose did not meet the primary endpoint in either study.

The primary efficacy endpoint was the change in 24-hour cough frequency, measured objectively using a digital audio recording device. The 45 mg twice-daily dose of Gefapixant led to a significant reduction in cough frequency relative to placebo at the primary timepoints.

TrialTreatment Arm (Twice Daily)DurationPlacebo-Adjusted Relative Reduction in 24-hr Cough Frequency95% Confidence Intervalp-value
COUGH-1 Gefapixant 45 mg12 Weeks18.45%-32.92% to -0.86%0.041
COUGH-2 Gefapixant 45 mg24 Weeks14.64%-26.07% to -1.43%0.031

Data sourced from Merck & Co. press release and ERS International Congress 2020 presentation.

Participants receiving the 45 mg dose of Gefapixant experienced a 62% reduction in cough frequency from baseline in COUGH-1 and a 63% reduction in COUGH-2.

Secondary endpoints included awake cough frequency and improvements in cough-related quality of life, assessed using the Leicester Cough Questionnaire (LCQ). Treatment with Gefapixant 45 mg twice daily resulted in a greater proportion of participants achieving clinically meaningful improvements in patient-reported outcomes over 52 weeks compared to placebo.

Experimental Protocols

The methodologies for the COUGH-1 and COUGH-2 trials were consistent in their core design to ensure robust and comparable data.

  • Trials: COUGH-1 (NCT03449134) and COUGH-2 (NCT03449147) were Phase 3, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Participants: A total of 2,044 adults (730 in COUGH-1 and 1,314 in COUGH-2) were enrolled. The population was approximately 75% female, with a mean age of 58 years and a mean cough duration of over 11 years.

  • Inclusion Criteria: Eligible participants were adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough for at least one year and a baseline cough severity Visual Analogue Scale (VAS) score of ≥40 mm.

  • Randomization: Participants were randomized in a 1:1:1 ratio to receive either Gefapixant 15 mg, Gefapixant 45 mg, or a matching placebo, administered orally twice daily.

  • Treatment Duration: The primary efficacy period was 12 weeks for COUGH-1 and 24 weeks for COUGH-2. These were followed by extension periods, bringing the total treatment duration to 52 weeks for both trials.

  • Primary Endpoint: The average 24-hour cough frequency was objectively measured using an ambulatory digital audio recording device at baseline and subsequent time points (Week 12 for COUGH-1, Week 24 for COUGH-2). The analysis was based on log-transformed data.

  • Secondary Endpoints: These included awake coughs per hour and the percentage of participants achieving a clinically significant improvement (≥1.3-point increase) in the Leicester Cough Questionnaire (LCQ) total score.

cluster_workflow Clinical Trial Workflow (COUGH-1 & COUGH-2) cluster_arms Treatment Arms Screening Screening (N=2,044) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo G15 Gefapixant 15 mg BID Randomization->G15 G45 Gefapixant 45 mg BID Randomization->G45 PrimaryEndpoint Primary Endpoint (12 or 24 Weeks) Placebo->PrimaryEndpoint G15->PrimaryEndpoint G45->PrimaryEndpoint Extension Extension Period PrimaryEndpoint->Extension Final End of Study (52 Weeks) Extension->Final

Caption: Workflow of the Phase 3 COUGH-1 and COUGH-2 clinical trials.

Safety and Tolerability

The most frequently reported adverse events (AEs) associated with Gefapixant were taste-related, including dysgeusia (taste disturbance), ageusia (loss of taste), and hypogeusia (reduced sense of taste). These AEs were more common in the 45 mg dose group compared to the 15 mg and placebo groups. While generally mild to moderate, taste-related AEs were the most common reason for discontinuation in the Gefapixant arms. The incidence of serious adverse events was similar across all treatment groups.

Conclusion

In two large Phase 3 trials, Gefapixant at a 45 mg twice-daily dose demonstrated a statistically significant, albeit modest, reduction in 24-hour cough frequency compared to placebo in patients with refractory or unexplained chronic cough. This clinical benefit is supported by patient-reported outcomes and is based on its mechanism as a P2X3 receptor antagonist. The primary safety concern identified was a high incidence of taste-related adverse events. These findings establish Gefapixant as a novel therapeutic option for a patient population with significant unmet needs.

References

A Comparative Guide to the In Vitro Potency of P2X3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro potency of various P2X3 receptor antagonists, intended for researchers, scientists, and professionals in drug development. The data presented is compiled from publicly available scientific literature, offering a valuable resource for evaluating and selecting compounds for further investigation.

P2X3 Receptor Signaling and Antagonism

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] Its activation by extracellular ATP, often released during tissue injury or stress, leads to cation influx (Na⁺ and Ca²⁺), depolarization, and the initiation of pain signals.[1][2] P2X3 receptors exist as both homomeric (P2X3) and heteromeric (P2X2/3) trimers.[2] Antagonists of these receptors are a promising therapeutic class for managing chronic pain, chronic cough, and other sensory-related disorders by blocking this signaling cascade.

Below is a diagram illustrating the P2X3 receptor signaling pathway and the mechanism of action for its antagonists.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ion Channel) ATP->P2X3_Receptor Cation_Influx Na⁺ / Ca²⁺ Influx P2X3_Receptor->Cation_Influx Opens Channel Antagonist Antagonist Antagonist->P2X3_Receptor Depolarization Membrane Depolarization Cation_Influx->Depolarization Signal_Propagation Action Potential Propagation Depolarization->Signal_Propagation Initiates Experimental_Workflow cluster_prep Assay Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing human P2X3 or P2X2/3 receptors (e.g., HEK-293, 1321N1) Plating 2. Plate cells in multi-well plates Cell_Culture->Plating Dye_Loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plating->Dye_Loading Compound_Addition 4. Add varying concentrations of the P2X3 antagonist Dye_Loading->Compound_Addition Incubation 5. Incubate to allow antagonist binding Compound_Addition->Incubation Agonist_Addition 6. Add a P2X3 agonist (e.g., α,β-meATP) Incubation->Agonist_Addition Fluorescence_Reading 7. Measure fluorescence changes in real-time using FLIPR Agonist_Addition->Fluorescence_Reading Data_Normalization 8. Normalize fluorescence data Fluorescence_Reading->Data_Normalization Curve_Fitting 9. Plot dose-response curves Data_Normalization->Curve_Fitting IC50_Determination 10. Calculate IC50 values Curve_Fitting->IC50_Determination

References

Safety Operating Guide

Navigating the Disposal of Gefapixant Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance for the safe and compliant disposal of Gefapixant Citrate is crucial for laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring adherence to regulatory standards. Due to conflicting safety classifications, a conservative approach to disposal is strongly recommended.

Safety and Hazard Classification

This compound's classification varies across suppliers. One Safety Data Sheet (SDS) identifies it as not a hazardous substance or mixture[1]. However, another SDS classifies it as harmful if swallowed (Acute toxicity, Oral Category 4) and very toxic to aquatic life with long-lasting effects[2]. This discrepancy underscores the importance of treating the compound with caution and avoiding environmental release[2].

Regulatory Framework

The disposal of pharmaceutical waste is governed by several key regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA)[3][4]. The Drug Enforcement Administration (DEA) oversees the disposal of controlled substances. While this compound is not currently listed as a controlled substance, state and local regulations may impose more stringent requirements for pharmaceutical disposal.

Recommended Disposal Procedures

Given the conflicting safety data, a multi-tiered approach to the disposal of this compound is advised, prioritizing professional waste management services.

Table 1: Summary of Disposal Options for this compound
Disposal MethodRecommendation LevelKey Considerations
Licensed Hazardous Waste Contractor Highly Recommended Ensures compliance with all federal, state, and local regulations, especially given the aquatic toxicity warning. The safest option for both personnel and the environment.
Drug Take-Back Programs Recommended for Small Quantities (if applicable) Primarily designed for household medicines but may be an option for small, securely packaged research quantities. Check program specifics.
Incineration Acceptable Alternative (via contractor) Most pharmaceutical waste is incinerated through licensed medical incineration sites. This should be handled by a professional waste disposal service.
Landfill Not Recommended Due to the "very toxic to aquatic life" classification from one SDS, landfill disposal should be avoided to prevent environmental contamination.
Sewer/Drain Disposal Prohibited Never dispose of this compound down the drain. This can lead to contamination of water systems. The EPA's Subpart P rule for healthcare facilities explicitly prohibits the flushing of hazardous waste pharmaceuticals.

Step-by-Step Disposal Protocol for Laboratories

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Segregation: Segregate this compound waste from other laboratory waste streams. This includes contaminated lab supplies such as pipette tips, gloves, and empty containers.

  • Containerization: Place all this compound waste into a clearly labeled, sealed, and non-reactive container. The label should include the chemical name and hazard warnings (e.g., "Caution: Chemical Waste," "Aquatic Toxin").

  • Engage a Licensed Waste Contractor: Arrange for pickup and disposal by a licensed hazardous waste management company. This is the most critical step to ensure compliant disposal.

  • Documentation: Maintain detailed records of the disposal process, including the name of the waste contractor, the date of pickup, and the quantity of waste disposed of.

Accidental Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: Prevent further spread of the spill and keep it away from drains or water courses.

  • Absorption: Use an inert absorbent material, such as diatomite or universal binders, to absorb the spilled substance.

  • Collection and Disposal: Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the affected surfaces with alcohol or another suitable solvent.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal path for this compound.

start Start: this compound Waste Generated check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous or toxic to aquatic life? check_sds->is_hazardous contact_contractor Engage Licensed Hazardous Waste Disposal Contractor is_hazardous->contact_contractor Yes / Conflicting Data non_hazardous_path Even if not explicitly hazardous, err on the side of caution due to conflicting data and pharmaceutical nature. is_hazardous->non_hazardous_path No package_label Package and Label Waste According to Regulations contact_contractor->package_label document Document Disposal Process package_label->document end End: Compliant Disposal document->end non_hazardous_path->contact_contractor

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.